Product packaging for Methyl 2-(1,2-benzisoxazol-3-yl)acetate(Cat. No.:CAS No. 59899-89-7)

Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Cat. No.: B1586394
CAS No.: 59899-89-7
M. Wt: 191.18 g/mol
InChI Key: VKNXYAQLRDOEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1586394 Methyl 2-(1,2-benzisoxazol-3-yl)acetate CAS No. 59899-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNXYAQLRDOEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376936
Record name Methyl (1,2-benzoxazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-89-7
Record name Methyl (1,2-benzoxazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a heterocyclic compound featuring a benzisoxazole core, a scaffold of significant interest in medicinal chemistry.[1][2] The 1,2-benzisoxazole ring system is a "privileged structure," frequently found in biologically active molecules with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, and anti-inflammatory agents.[1] The physicochemical properties of derivatives like this compound are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore paramount for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely reported in publicly accessible literature. The presented data is a combination of information from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃CymitQuimica
Molecular Weight 191.18 g/mol CymitQuimica
CAS Number 59899-89-7CymitQuimica
Appearance Solid or liquidHunan Russell Chemicals Technology Co.,Ltd
Boiling Point (Predicted) 377.3 ± 17.0 °C (for the corresponding carboxylic acid)HRD Pharm
Density (Predicted) 1.394 ± 0.06 g/cm³ (for the corresponding carboxylic acid)HRD Pharm
pKa (Predicted) 3.60 ± 0.30 (for the corresponding carboxylic acid)HRD Pharm
Solubility Soluble in MethanolHRD Pharm

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for the determination of key physicochemical properties of this compound. The rationale behind each experimental choice is provided to offer a deeper understanding of the process.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[3][4][5][6] For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Finely powder the crystalline solid Prep2 Pack into a capillary tube (2-3 mm height) Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Transfer Measure2 Heat at a controlled rate (1-2 °C/min) Measure1->Measure2 Measure3 Observe and record the melting range Measure2->Measure3

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.[7][8][9][10][11] The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

  • System Preparation: A surplus amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Equil1 Add excess solid to solvent Equil2 Agitate at constant temperature (24-72h) Equil1->Equil2 Analysis1 Separate solid and liquid phases Equil2->Analysis1 Achieve Equilibrium Analysis2 Filter supernatant Analysis1->Analysis2 Analysis3 Quantify concentration by HPLC Analysis2->Analysis3

Caption: Workflow for Solubility Determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial predictor of a drug's membrane permeability and overall ADMET properties.[12][13][14][15][16] The shake-flask method using n-octanol and water is the traditional and most reliable method.[12][13][14][15][16]

Methodology: Shake-Flask logP Determination

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The biphasic mixture is gently agitated for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).

  • Phase Separation and Quantification: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Interpretation and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.[17][18][19][20][21]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzisoxazole ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts, splitting patterns (multiplicity), and integration of these signals will confirm the arrangement of these groups.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22][23][24][25] For this compound, key expected absorptions include:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.[23]

  • C-O stretch (ester): Two or more bands in the 1000-1300 cm⁻¹ region.[23]

  • C=N and C=C stretches (aromatic ring): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[26][27][28][29][30]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (191.18 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will provide clues about the stability of different parts of the molecule. Common fragmentation pathways for such esters may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Stability and Storage

The thermal stability of a pharmaceutical compound is crucial for determining its shelf-life and appropriate storage conditions.[31][32][33][34][35]

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and identify the loss of volatile components.

  • DSC: This method measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, providing further insight into the thermal stability of the compound.

For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored at a controlled temperature, as is standard practice for many organic compounds.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided a framework of robust experimental protocols for their determination. While specific experimental data for this compound remains limited in the public domain, the methodologies presented here offer a clear path for researchers to generate the necessary data for its comprehensive characterization. A thorough understanding and application of these techniques are fundamental to advancing the study of this and other promising heterocyclic compounds in the field of drug discovery and development.

References

An In-Depth Technical Guide on the Structure and Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique electronic and steric properties contribute to its ability to interact with a wide range of biological targets. Notably, derivatives of 1,2-benzisoxazole have demonstrated anticonvulsant, antipsychotic, and anti-inflammatory activities.[1]

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a key intermediate in the synthesis of several important pharmaceutical agents, most notably the anticonvulsant drug Zonisamide.[2] A thorough understanding of its structure and efficient synthetic routes is therefore of paramount importance for researchers and professionals involved in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed synthetic pathways to this compound.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[3] The structure consists of a fused benzene and isoxazole ring system, with a methyl acetate group attached at the 3-position of the isoxazole ring.

PropertyValue
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.1834 g/mol [3]
CAS Number 59899-89-7[3]
Appearance White to light yellow/orange powder or crystals[4]
Solubility Soluble in Methanol[4]
Storage Temperature 2-8°C[4]

Synonyms:

  • methyl 2-(1,2-benzoxazol-3-yl)acetate[3]

  • methylbenzisoxazolylacetate[3]

  • 1,2-Benzisoxazole-3-acetic acid, methyl ester[3]

  • methyl 1,2-benzisoxazole-3-acetate[3]

  • Methyl (1,2-benzoxazol-3-yl)acetate[3]

  • methyl 2-benzo[d]isoxazol-3-ylacetate[3]

  • 1,2-Benzisoxazole-3-aceticacid, methyl ester[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Synthesis of the precursor, 1,2-Benzisoxazole-3-acetic acid.

  • Esterification of 1,2-Benzisoxazole-3-acetic acid to its methyl ester.

This section will provide a detailed examination of these steps, including the underlying chemical principles and experimental protocols.

Part 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

The most common and efficient method for the synthesis of 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with a hydroxylamine salt in the presence of a base.[5][6] This reaction proceeds through a ring-opening of the coumarin lactone followed by an intramolecular cyclization to form the desired benzisoxazole ring system.

synthesis_pathway 4-Hydroxycoumarin 4-Hydroxycoumarin Intermediate Ring-Opened Intermediate 4-Hydroxycoumarin->Intermediate 1. Hydroxylamine HCl 2. Base Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Intermediate Product 1,2-Benzisoxazole-3-acetic acid Intermediate->Product Intramolecular Cyclization

Figure 1: Synthesis pathway of 1,2-Benzisoxazole-3-acetic acid.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid

This protocol is adapted from established procedures.[2][5]

Materials:

  • 4-Hydroxycoumarin

  • Hydroxylamine Hydrochloride

  • 10% Aqueous Sodium Carbonate Solution

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (200 kg) in a 10% aqueous sodium carbonate solution (1200 L).[5]

  • To this solution, add 4-hydroxycoumarin (100 kg) and stir the mixture for 30 minutes at 20-25 °C until a uniform solution is obtained. The pH should be maintained between 4.5 and 5.5.[5]

  • Warm the reaction mixture to 40 °C and maintain this temperature for 20-24 hours, ensuring the pH remains in the 4.5 to 5.5 range.[5]

  • After the reaction is complete (monitored by a suitable analytical technique such as TLC or HPLC), cool the reaction mass to below 10 °C.[5]

  • Adjust the pH of the mixture to 1.0-1.5 with dilute hydrochloric acid while maintaining the temperature below 10 °C. This will precipitate the product.[5]

  • Cool the suspension to 0-5 °C and hold for one hour to ensure complete precipitation.[5]

  • Isolate the precipitated 1,2-benzisoxazole-3-acetic acid by centrifugation or filtration.[5]

  • Dry the product at 60-70 °C to a constant weight. A typical yield for this process is approximately 105 kg.[5]

Part 2: Esterification of 1,2-Benzisoxazole-3-acetic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[7][8] The equilibrium of this reaction is driven towards the product side by using a large excess of the alcohol.[7]

esterification_workflow Start 1,2-Benzisoxazole-3-acetic acid Reaction Reflux Start->Reaction Reagents Methanol (excess) Sulfuric Acid (catalyst) Reagents->Reaction Workup Quench with water Extract with organic solvent Reaction->Workup Purification Wash with NaHCO3 (aq) Dry and evaporate solvent Workup->Purification Product This compound Purification->Product

Figure 2: Workflow for the Fischer esterification of 1,2-Benzisoxazole-3-acetic acid.

Experimental Protocol: Fischer Esterification of 1,2-Benzisoxazole-3-acetic acid

This is a general procedure for Fischer esterification that can be adapted for this specific substrate.[7][9]

Materials:

  • 1,2-Benzisoxazole-3-acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 1,2-benzisoxazole-3-acetic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for a period of time, typically 1-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.7-3.9 ppm. The methylene protons adjacent to the ester and the benzisoxazole ring would likely appear as a singlet around 4.0-4.2 ppm. The aromatic protons on the benzene ring would exhibit complex multiplets in the range of 7.2-8.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would be expected in the range of 168-172 ppm. The methyl ester carbon would appear around 52-54 ppm, and the methylene carbon around 30-35 ppm. The aromatic carbons would show signals in the region of 110-160 ppm.

  • IR Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester at approximately 1730-1750 cm⁻¹. C-O stretching bands for the ester would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its synthesis is well-established, primarily through the cyclization of a 4-hydroxycoumarin derivative followed by a standard esterification procedure. This guide has provided a detailed overview of its structure, properties, and a comprehensive, step-by-step synthetic protocol. The provided information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2-Benzisoxazole

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable capacity to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This heterocyclic system, formed by the fusion of a benzene ring and an isoxazole ring, is a cornerstone in the development of numerous therapeutic agents.[3] Its inherent aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological interactions.[1][3]

This technical guide offers an in-depth exploration of the significant biological activities of 1,2-benzisoxazole derivatives, with a focus on their applications as antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document provides not only a comprehensive overview of the therapeutic potential of this scaffold but also detailed experimental methodologies, comparative quantitative data, and illustrations of key molecular pathways to empower your research and development endeavors.

Antipsychotic Activity: A Paradigm of Dopamine and Serotonin Receptor Modulation

Derivatives of 1,2-benzisoxazole are integral to the modern treatment of psychotic disorders, most notably schizophrenia and bipolar disorder.[4][5] Atypical antipsychotics such as risperidone and paliperidone, which are based on the 3-(piperidin-4-yl)-1,2-benzisoxazole framework, have become frontline therapies.[4][6]

Mechanism of Action: The D2/5-HT2A Antagonism

The therapeutic efficacy of these atypical antipsychotics is primarily attributed to their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4][6] This dual-receptor blockade is believed to be responsible for their improved side-effect profile, particularly the reduced incidence of extrapyramidal symptoms (EPS) compared to older, "typical" antipsychotics that primarily target D2 receptors.[4][5] The blockade of 5-HT2A receptors is thought to modulate dopamine release in different brain regions, contributing to the broader efficacy against both positive and negative symptoms of schizophrenia.[4]

Signaling Pathway: D2/5-HT2A Receptor Antagonism by 1,2-Benzisoxazole Derivatives

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Signal Signal Transduction (e.g., ↓cAMP, ↑PLC) D2R->Signal HT2AR->Signal Response Reduction of Psychotic Symptoms Signal->Response Modulates Benzisoxazole 1,2-Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole->D2R Blocks Benzisoxazole->HT2AR Blocks

Caption: Mechanism of atypical antipsychotics.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of representative 1,2-benzisoxazole-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)α1-Adrenergic (Ki, nM)H1 Receptor (Ki, nM)
Risperidone3.13 - 5.90.16 - 0.540.8 - 2.12.9 - 20
Paliperidone4.8 - 6.00.281.111
Iloperidone6.2 - 7.15.60.341

Data compiled from multiple sources.[7]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound to dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (D2 or 5-HT2A).

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

  • Test compound (1,2-benzisoxazole derivative).

  • Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Anticonvulsant Activity: Stabilizing Neuronal Excitability

Certain 1,2-benzisoxazole derivatives, with zonisamide being a prominent example, are established antiepileptic drugs.[8][9] Their mechanism of action is multifaceted, contributing to the stabilization of neuronal membranes and the prevention of seizure propagation.

Mechanism of Action: Blockade of Ion Channels

The anticonvulsant effects of zonisamide are believed to be mediated through the blockade of voltage-gated sodium channels and T-type calcium channels.[2][6] By blocking these channels, zonisamide reduces the repetitive firing of neurons and prevents the spread of seizure activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity.[9][10]

Materials:

  • Male mice.

  • Electroshock apparatus with corneal electrodes.

  • Electrode solution (e.g., saline).

  • Test compound (1,2-benzisoxazole derivative).

  • Vehicle control.

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Acclimatization: Allow a sufficient period for drug absorption (e.g., 30-60 minutes).

  • Electroshock Application: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).[6]

Workflow for Anticonvulsant Screening

G Start Start: Compound Synthesis Dosing Animal Dosing (Test Compound vs. Vehicle) Start->Dosing MES Maximal Electroshock Seizure (MES) Test Dosing->MES Observation Observation of Tonic Hindlimb Extension MES->Observation Analysis Data Analysis: Calculate ED50 Observation->Analysis End End: Identify Potential Anticonvulsants Analysis->End

Caption: Workflow for anticonvulsant screening.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

1,2-Benzisoxazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of some 1,2-benzisoxazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[4][14]

Materials:

  • Male Wistar rats.

  • 1% (w/v) carrageenan solution in saline.

  • Test compound (1,2-benzisoxazole derivative).

  • Vehicle control.

  • Standard anti-inflammatory drug (e.g., indomethacin).

  • Plethysmometer.

Procedure:

  • Animal Dosing: Administer the test compound, vehicle, or standard drug to groups of rats.

  • Induction of Edema: After a set time for drug absorption, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: A Broad Spectrum of Action

Various derivatives of 1,2-benzisoxazole have shown promising activity against a range of bacterial and fungal pathogens.[1][15] The specific substitutions on the benzisoxazole ring system are crucial in determining the potency and spectrum of their antimicrobial effects.[16]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values (in µg/mL) for some 1,2-benzisoxazole derivatives against common bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

CompoundStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
Derivative A81648
Derivative B1632816
Derivative C4824

Note: These are representative values and can vary based on the specific derivative and testing conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.[2][17]

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Test compound (1,2-benzisoxazole derivative).

  • Standardized inoculum of the test microorganism.

  • Positive control (broth with inoculum, no compound).

  • Negative control (broth only).

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth directly in the wells of the 96-well plate.[18]

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeast.[6][18]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[6][18]

  • Reading Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1,2-Benzisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[19][20]

Mechanism of Action: Multi-Targeted Inhibition

The anticancer activity of these derivatives has been attributed to several mechanisms, including:

  • Inhibition of Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[19]

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor in angiogenesis, these compounds can cut off the blood supply to tumors.[1][6]

Workflow for In Vitro Anticancer Screening

G Start Start: Compound Library Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with 1,2-Benzisoxazole Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Mechanism_Study Mechanism of Action Studies (e.g., HDAC, VEGFR-2 assays) Hit_ID->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • 96-well tissue culture plates.

  • Test compound (1,2-benzisoxazole derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16][21]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The 1,2-benzisoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile platform for the development of drugs with a wide range of biological activities. From established antipsychotics and anticonvulsants to promising anti-inflammatory, antimicrobial, and anticancer agents, the therapeutic potential of this privileged structure is vast.

The future of 1,2-benzisoxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their diverse biological effects will be crucial for the development of next-generation therapeutics targeting a multitude of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide to Methyl 2-(1,2-benzisoxazol-3-yl)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We will delve into the significance of the 1,2-benzisoxazole scaffold, detail a robust synthetic protocol for the title compound, outline its critical characterization data, and explore its applications as a pivotal intermediate in the development of pharmacologically active agents.

The 1,2-Benzisoxazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2-benzisoxazole ring system is an aromatic organic scaffold composed of a benzene ring fused to an isoxazole ring.[1] This heterocyclic motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets.

Derivatives of 1,2-benzisoxazole have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] Notable drugs incorporating this core structure include the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide, highlighting the scaffold's clinical significance.[1][2] The stability of the aromatic system, combined with the specific geometry and hydrogen bonding capabilities imparted by the nitrogen and oxygen heteroatoms, makes it an attractive starting point for designing novel therapeutics.[6]

Physicochemical and Structural Properties

This compound is a derivative that serves as a crucial intermediate for further chemical elaboration. Its core properties are summarized below.

PropertyValueSource
CAS Number 59899-89-7[7][8]
Molecular Formula C₁₀H₉NO₃[7]
Molecular Weight 191.18 g/mol [7]
Appearance Solid or liquid[8]
Purity (Typical) ≥96%[8]
InChI Key VKNXYAQLRDOEFK-UHFFFAOYSA-N[7][9]

Below is a diagram illustrating the core 1,2-benzisoxazole structure and the specific structure of the title compound.

Caption: General structure of 1,2-benzisoxazole (left) and target compound (right).

Synthesis and Mechanism

The synthesis of 3-substituted 1,2-benzisoxazoles is most commonly achieved through the cyclization of an appropriate ortho-hydroxyaryl ketoxime. This strategy is efficient and provides a direct route to the core heterocyclic system.[6][10] The following section details a representative, field-proven protocol for the synthesis of this compound, starting from readily available salicylaldehyde.

Synthetic Workflow Overview

The synthesis is a multi-step process that builds the molecule logically. First, the carbon side chain is introduced onto the salicylaldehyde precursor. This is followed by conversion of the aldehyde to an oxime. The key step is the base-mediated intramolecular cyclization to form the benzisoxazole ring, followed by esterification to yield the final product.

Caption: Multi-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes the precursor, 1,2-Benzisoxazole-3-acetic acid, which is a key intermediate for Zonisamide and can be easily esterified to the title compound.[11]

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3)

  • Rationale: This procedure utilizes a base-catalyzed cyclization of an oxime derived from an o-hydroxyaryl ketone. The choice of potassium hydroxide in methanol provides the necessary basic conditions to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the leaving group formed from the oxime, leading to ring closure.

  • Materials & Reagents:

    • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium hydroxide (KOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (1 equivalent) in methanol. Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cyclization & Hydrolysis: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of potassium hydroxide (3 equivalents) in a mixture of water and methanol.

    • Slowly add the oxime solution from step 2 to the KOH solution. The mixture will warm up.

    • Heat the resulting mixture to reflux for 4-6 hours. This step facilitates both the intramolecular cyclization to form the benzisoxazole ring and the hydrolysis of the ethyl ester to the carboxylic acid.

    • Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with water and wash with dichloromethane to remove any non-polar impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product, 1,2-Benzisoxazole-3-acetic acid, by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

Step 2: Esterification to this compound

  • Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester. Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid (like sulfuric acid) drives the equilibrium towards the product.

  • Procedure:

    • Suspend the dried 1,2-Benzisoxazole-3-acetic acid (1 equivalent) from the previous step in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

    • Heat the mixture to reflux and monitor by TLC until the starting acid is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and neutralize the catalyst with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by column chromatography on silica gel if necessary to obtain pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following data are representative for the verification of this compound. The principles of NMR and IR spectroscopy are fundamental for this elucidation.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule.[14][15]

¹H NMR (Proton NMR) Data (Illustrative)
Chemical Shift (δ) ppm Assignment
~ 7.8 - 7.3 (m, 4H)Aromatic protons of the benzisoxazole ring
~ 4.0 (s, 2H)Methylene protons (-CH₂-)
~ 3.8 (s, 3H)Methyl ester protons (-OCH₃)
¹³C NMR (Carbon NMR) Data (Illustrative)
Chemical Shift (δ) ppm Assignment
~ 169Ester carbonyl carbon (C=O)
~ 162, 155Aromatic carbons attached to O and N
~ 130 - 110Remaining aromatic carbons
~ 52Methyl ester carbon (-OCH₃)
~ 35Methylene carbon (-CH₂-)

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Key IR Absorptions (Illustrative)
Wavenumber (cm⁻¹) Assignment
~ 1735C=O stretch (ester carbonyl)
~ 1620, 1580C=N and C=C stretches (aromatic ring system)
~ 1250C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₀H₉NO₃, the expected molecular ion peak [M]⁺ would be observed at m/z = 191.18.

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the methyl ester and the stable benzisoxazole core.

  • Precursor to Amides and Other Derivatives: The methyl ester can be readily converted into a wide range of amides via aminolysis. This is a common strategy in drug discovery to explore structure-activity relationships (SAR) by introducing diverse amine functionalities. Many biologically active molecules feature an amide linkage.[2]

  • Intermediate for Anticonvulsants: The parent carboxylic acid, 1,2-Benzisoxazole-3-acetic acid, is a documented key intermediate in the synthesis of the antiepileptic drug Zonisamide.[11] The acetic acid side chain is the foundation for constructing the sulfamoylmethyl group required for anticonvulsant activity.

  • Building Block for Antipsychotics: While not a direct precursor to Risperidone, the 3-substituted benzisoxazole motif is central to its structure. Synthetic strategies for related antipsychotics often rely on building blocks like the title compound to introduce the core heterocycle, which is then further elaborated.[1][16]

The diagram below illustrates the role of this compound as a central hub for generating diverse, potentially bioactive molecules.

G cluster_0 Synthetic Pathways Core This compound Amide Amide Derivatives Core->Amide Aminolysis (R-NH₂) Acid 1,2-Benzisoxazole-3-acetic acid Core->Acid Hydrolysis SAR SAR Libraries for Screening Amide->SAR Zonisamide Zonisamide (Anticonvulsant) Acid->Zonisamide Multi-step Elaboration

Caption: Role as a key intermediate in developing advanced pharmaceutical compounds.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the proven biological relevance of the 1,2-benzisoxazole scaffold, establishes it as a valuable building block for drug discovery programs. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize this versatile intermediate in the quest for novel therapeutics.

References

The Benzisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The benzisoxazole motif, a bicyclic heteroaromatic system consisting of a benzene ring fused to an isoxazole ring, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet subtly modifiable, structure has proven to be a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This has led to the development of blockbuster drugs for a range of debilitating conditions, most notably in the realm of central nervous system disorders.

This technical guide provides an in-depth exploration of the discovery and history of benzisoxazole compounds, from their initial synthesis in the late 19th century to their current status as indispensable components of the modern pharmacopeia. We will delve into the evolution of synthetic methodologies, offering a comparative analysis of classical and contemporary approaches, and provide detailed experimental protocols for the synthesis of key derivatives. Furthermore, we will dissect the pharmacological significance of this remarkable scaffold, with a particular focus on the molecular mechanisms of action of prominent benzisoxazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and biology of this pivotal class of compounds.

Part 1: A Journey Through Time: The Discovery and Historical Development of Benzisoxazoles

The story of benzisoxazole begins in the late 19th century, a period of fervent exploration in the field of organic chemistry. The first synthesis of a compound containing the benzisoxazole core is attributed to the German chemist Paul Friedländer. In 1882, while investigating the reactions of 2-aminobenzaldehyde, Friedländer reported the formation of "anthranil," which was later identified as 2,1-benzisoxazole. This seminal work, though not immediately recognized for its therapeutic potential, laid the chemical foundation for all subsequent developments in the field.

For several decades following its discovery, the benzisoxazole ring system remained a subject of academic curiosity. It was not until the mid-20th century that the biological activities of benzisoxazole derivatives began to be systematically investigated. A pivotal moment in the history of benzisoxazole pharmacology came in 1979, with a publication detailing the synthesis and potent anticonvulsant activity of a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.[1] This discovery was a catalyst for a surge in research aimed at exploring the therapeutic potential of this scaffold.

The subsequent decades witnessed an explosion in the discovery of novel benzisoxazole-containing compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[2] This period culminated in the development and approval of several landmark drugs, solidifying the importance of the benzisoxazole core in modern medicine.

Key Milestones in the History of Benzisoxazole Compounds:

YearMilestoneKey Contributor(s)Significance
1882First synthesis of a benzisoxazole derivative (anthranil)Paul FriedländerLaid the fundamental chemical groundwork for the field.
1979Discovery of the anticonvulsant activity of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivativesH. Uno, M. Kurokawa, et al.Demonstrated the therapeutic potential of the benzisoxazole scaffold, sparking widespread interest in the scientific community.[1]
1980s-1990sDevelopment and launch of key benzisoxazole-containing drugsVarious pharmaceutical companiesIntroduction of drugs like zonisamide (anticonvulsant) and risperidone (antipsychotic), validating the benzisoxazole scaffold as a source of clinically effective medicines.
2000s-PresentExpansion of therapeutic applications and development of novel synthetic methodsThe global scientific communityOngoing research continues to uncover new biological activities and more efficient ways to synthesize diverse benzisoxazole derivatives.

Part 2: The Art of Creation: Evolution of Synthetic Methodologies for the Benzisoxazole Core

The synthetic approaches to the benzisoxazole nucleus have evolved significantly since its discovery, driven by the need for more efficient, versatile, and environmentally friendly methods. Early syntheses were often multi-step processes with limited substrate scope. However, the advent of modern synthetic techniques, including transition-metal catalysis and microwave-assisted reactions, has revolutionized the construction of this important heterocycle.

Classical Synthetic Approaches

The traditional methods for synthesizing the 1,2-benzisoxazole ring system primarily rely on the intramolecular cyclization of appropriately substituted benzene derivatives. One of the most common and enduring methods involves the use of salicylaldehyde or its derivatives as starting materials.[3]

A representative classical synthesis involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[4] This reaction proceeds through the in-situ formation of an oxime, which then undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the carbon of the C=N bond, followed by dehydration to yield the benzisoxazole ring.

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a plethora of novel and powerful methods for the construction of the benzisoxazole core. These modern techniques offer significant advantages over classical methods in terms of efficiency, functional group tolerance, and the ability to generate molecular diversity.

Comparative Overview of Key Synthetic Strategies:

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Rapid reaction times, often leading to higher yields and purer products.Requires specialized microwave reactor equipment.
Palladium-Catalyzed C-H Activation/[4+1] Annulation Enables the direct formation of the benzisoxazole ring from readily available starting materials through C-H bond functionalization.High atom economy, avoids the need for pre-functionalized substrates.May require optimization of catalyst and reaction conditions.
[3+2] Cycloaddition of Nitrile Oxides and Arynes A powerful method for constructing the benzisoxazole ring through the reaction of two highly reactive intermediates.Provides a direct route to functionalized benzisoxazoles with a high degree of regioselectivity.[5]Requires the in-situ generation of unstable intermediates.
Experimental Protocols

To provide a practical understanding of these synthetic methodologies, we present detailed, step-by-step protocols for both a classical and a modern synthesis of a 3-substituted 1,2-benzisoxazole derivative.

Protocol 1: Classical Synthesis of 1,2-Benzisoxazole from Salicylaldehyde

This protocol describes a straightforward, base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.

Materials:

  • Salicylaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq.) in methanol.

  • In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq.) in a mixture of methanol and water.

  • Cool the salicylaldehyde solution to 0-5 °C in an ice bath.

  • To the cooled salicylaldehyde solution, add hydroxylamine-O-sulfonic acid (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Slowly add the potassium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-benzisoxazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles

This protocol outlines a rapid, two-step microwave-assisted synthesis of 3-amino-1,2-benzisoxazole derivatives, which are valuable intermediates for further functionalization.[6]

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

Materials:

  • 2-Hydroxy-6-chlorobenzonitrile

  • Suitable solvent (e.g., DMF, NMP)

  • Microwave vial

Procedure:

  • In a microwave vial, combine 2-hydroxy-6-chlorobenzonitrile (1.0 eq.) and a suitable high-boiling point solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature ranging from 150-200 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 3-chloro-1,2-benzisoxazole derivative.

Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution

Materials:

  • 3-Chloro-1,2-benzisoxazole

  • Desired primary or secondary amine

  • Base (e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., ethanol, isopropanol)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base (2.0 eq.) in a solvent such as ethanol.[6]

  • Seal the vial and subject the reaction mixture to microwave irradiation at 100-150 °C for 1-2 hours.[6]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.[6]

Part 3: From Bench to Bedside: The Pharmacological Significance of Benzisoxazoles

The benzisoxazole scaffold has emerged as a cornerstone of modern pharmacotherapy, with its derivatives demonstrating a remarkable breadth of biological activities. The rigid, planar structure of the benzisoxazole ring system provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets.

Case Study 1: Risperidone - Atypical Antipsychotic

Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[7] Its therapeutic efficacy stems from its unique and potent antagonism of two key neurotransmitter receptors in the brain: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[7][8]

Mechanism of Action:

The prevailing "dopamine hypothesis" of schizophrenia posits that the positive symptoms of the disorder (e.g., hallucinations, delusions) are associated with hyperactivity of the mesolimbic dopamine pathway. Risperidone's primary mechanism of action involves blocking D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[7][9]

However, unlike first-generation antipsychotics which are pure D2 antagonists, risperidone also exhibits a high affinity for serotonin 5-HT2A receptors.[8] The antagonism of 5-HT2A receptors is believed to contribute to risperidone's "atypical" profile, which includes a lower incidence of extrapyramidal side effects (movement disorders) and improved efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[9] The blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the prefrontal cortex, a brain region implicated in negative symptoms and cognitive function.[10]

Risperidone_Mechanism_of_Action

Case Study 2: Zonisamide - A Multi-Modal Anticonvulsant

Zonisamide is an anticonvulsant medication used in the treatment of epilepsy. It is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative with a broad spectrum of activity against various seizure types.[11] The anticonvulsant effects of zonisamide are attributed to a combination of mechanisms, making it a versatile therapeutic agent.[6]

Mechanism of Action:

Zonisamide's primary mechanisms of action involve the modulation of voltage-gated ion channels. It blocks voltage-dependent sodium channels, which reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[6][9] Additionally, zonisamide inhibits T-type calcium channels, which are involved in the rhythmic firing of neurons and the propagation of seizure activity.[9][12]

Beyond its effects on ion channels, zonisamide also weakly inhibits carbonic anhydrase, although the contribution of this action to its anticonvulsant efficacy is thought to be minor.[6] Furthermore, zonisamide has been shown to modulate the release of neurotransmitters, including an enhancement of the inhibitory neurotransmitter GABA, which further contributes to its ability to suppress neuronal hyperexcitability.[12]

Zonisamide_Mechanism_of_Action

Conclusion: The Enduring Legacy and Future Horizons of Benzisoxazoles

From its humble beginnings as a chemical curiosity in the late 19th century, the benzisoxazole scaffold has evolved into a titan of medicinal chemistry. Its remarkable versatility and privileged structural features have enabled the development of life-changing therapies for a multitude of diseases. The journey from Friedländer's initial synthesis to the sophisticated, multi-target drugs of today is a testament to the power of chemical innovation and the relentless pursuit of therapeutic solutions.

The future of benzisoxazole chemistry remains bright. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel benzisoxazole derivatives with enhanced potency, selectivity, and safety profiles. The continued development of innovative synthetic methodologies will undoubtedly accelerate this process, opening up new avenues for the discovery of the next generation of benzisoxazole-based medicines. The enduring legacy of this remarkable scaffold serves as an inspiration for future generations of scientists to continue exploring the vast and rewarding landscape of heterocyclic chemistry.

References

Unraveling the Neuromodulatory Potential of Methyl 2-(1,2-benzisoxazol-3-yl)acetate: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This technical guide delves into the mechanistic underpinnings of a specific, yet under-investigated derivative, Methyl 2-(1,2-benzisoxazol-3-yl)acetate. While direct pharmacological data for this precise molecule is not extensively documented in publicly available literature, its structural relationship to the well-characterized anticonvulsant, zonisamide, for which its corresponding carboxylic acid is a key synthetic intermediate, provides a robust framework for postulating its primary mechanism of action.[3][4] This whitepaper will present a central hypothesis centered on a prodrug model, wherein this compound is metabolically converted to its active carboxylic acid form. We will then extrapolate the likely downstream neuromodulatory effects based on the established pharmacology of zonisamide and other pertinent benzisoxazole analogues. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic actions of this compound.

The Benzisoxazole Scaffold: A Gateway to Neuroactivity

The benzisoxazole core, a bicyclic aromatic structure, is a recurring motif in numerous CNS-active drugs.[5] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, anticonvulsant, analgesic, and acetylcholinesterase inhibitory effects.[5][6][7] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target-binding affinities.

Class of Benzisoxazole Derivative Observed Biological Activity Example(s)
3-(Sulfamoylmethyl)-1,2-benzisoxazolesAnticonvulsantZonisamide
3-(Piperidinyl)-1,2-benzisoxazolesAntipsychotic (D2/5-HT2A antagonism)Risperidone, Iloperidone
N-Benzylpiperidine benzisoxazolesAcetylcholinesterase (AChE) InhibitionVarious experimental compounds
3-(Aminoalkylamino)-1,2-benzisoxazolesAntidepressant (MAO inhibition)Patented compounds

This established precedent of profound neuroactivity within the benzisoxazole class provides a strong rationale for investigating the mechanistic profile of this compound.

The Prodrug Hypothesis: A Primary Mechanism of Action

A central tenet of this guide is the hypothesis that this compound functions as a prodrug, undergoing in vivo hydrolysis to its biologically active carboxylic acid metabolite, 2-(1,2-benzisoxazol-3-yl)acetic acid.

The Precedent for In Vivo Ester Hydrolysis

The bioconversion of ester prodrugs is a well-established strategy in pharmaceutical development to enhance the pharmacokinetic properties of a parent drug, such as membrane permeability and oral bioavailability.[8][9] Methyl esters, in particular, are susceptible to hydrolysis by a variety of non-specific esterases that are abundant in the plasma and liver.[1][6] This enzymatic cleavage of the ester bond to yield the corresponding carboxylic acid is a common metabolic pathway for many therapeutic agents.[8]

G cluster_0 In Vivo Metabolism Methyl_Ester This compound (Prodrug) Carboxylic_Acid 2-(1,2-benzisoxazol-3-yl)acetic acid (Active Metabolite) Methyl_Ester->Carboxylic_Acid Esterase-mediated Hydrolysis (Plasma, Liver)

Figure 1: Proposed metabolic activation of this compound.

Structural Analogy to Zonisamide Precursors

The active metabolite, 2-(1,2-benzisoxazol-3-yl)acetic acid, is a documented key intermediate in the synthesis of the anticonvulsant drug zonisamide.[3][4] This close structural relationship strongly suggests that the carboxylic acid metabolite is the primary driver of the compound's anticipated pharmacological effects.

Inferred Neuromodulatory Mechanisms of the Active Metabolite

Based on the prodrug hypothesis, the mechanism of action of this compound can be inferred from the well-documented pharmacology of its structural analogue, zonisamide. Zonisamide exhibits a multi-modal mechanism of action, which contributes to its broad-spectrum anticonvulsant activity.[1][2]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of zonisamide is the blockade of voltage-gated sodium channels.[2][10] By binding to these channels, it stabilizes them in the inactivated state, which in turn reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[1] Additionally, zonisamide has been shown to inhibit low-threshold, T-type calcium channels.[10][11] These channels are implicated in the rhythmic burst firing of neurons, particularly in certain types of generalized seizures.

G cluster_0 Presynaptic Neuron cluster_1 Postulated Inhibition by Active Metabolite Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Reduced_Excitability Reduced Neuronal Hyperexcitability Na_Channel->Reduced_Excitability Ca_Channel T-type Ca2+ Channel Ca_Channel->Reduced_Excitability Depolarization->Ca_Channel Opens Active_Metabolite 2-(1,2-benzisoxazol-3-yl) acetic acid Active_Metabolite->Na_Channel Blocks Active_Metabolite->Ca_Channel Inhibits G Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons or cell lines expressing specific channels) Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Protocol_Na Voltage-step protocols to isolate and measure voltage-gated Na+ currents Patch_Clamp->Protocol_Na Protocol_Ca Voltage-step protocols to isolate and measure T-type Ca2+ currents Patch_Clamp->Protocol_Ca Application Application of 2-(1,2-benzisoxazol-3-yl)acetic acid (active metabolite) Protocol_Na->Application Protocol_Ca->Application Data_Acquisition Data Acquisition and Analysis Application->Data_Acquisition Conclusion Determine inhibitory effects on ion channel currents Data_Acquisition->Conclusion

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge required for the synthesis, identification, and quality control of this and related benzisoxazole derivatives.

Introduction: The Significance of this compound

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and steric properties make it an attractive building block for the design of novel therapeutics. This compound (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ) is a key intermediate in the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development endeavor involving this compound.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular architecture of a substance. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in the fundamental principles of each technique and supported by data from related compounds.

Molecular Structure and Analysis Workflow

The structural elucidation of a novel or synthesized compound is a systematic process. The following workflow outlines the logical progression from sample preparation to final structure confirmation, a self-validating system that ensures the integrity of the final assignment.

Spectroscopic_Analysis_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Confirm Structure Confirmation Prep Weigh Compound (5-10 mg for NMR) (~1 mg for IR/MS) Dissolve Dissolve in appropriate deuterated solvent (NMR) or volatile solvent (MS) Prep->Dissolve NMR_Acq ¹H, ¹³C, DEPT NMR Acquisition Dissolve->NMR_Acq IR_Acq FTIR Acquisition Dissolve->IR_Acq MS_Acq High-Resolution MS Acquisition (e.g., ESI-TOF) Dissolve->MS_Acq NMR_Int Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Int IR_Int Identify Functional Group Frequencies IR_Acq->IR_Int MS_Int Determine Molecular Ion Peak & Analyze Fragmentation MS_Acq->MS_Int Confirm Correlate all spectral data to propose and confirm the structure of Methyl 2-(1,2- benzisoxazol-3-yl)acetate NMR_Int->Confirm IR_Int->Confirm MS_Int->Confirm

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[1] The predicted chemical shifts for this compound are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-4, H-5, H-6, H-77.30 - 7.90Multiplet (m)4HAromatic protons on the benzisoxazole ring are expected in this region. The specific shifts and coupling patterns will depend on the electronic effects of the fused isoxazole ring.
-CH₂-~4.00Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing benzisoxazole ring and the ester carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet.
-OCH₃~3.75Singlet (s)3HThe methyl protons of the ester group are in a relatively shielded environment, appearing as a singlet.[2]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Ester)~168The carbonyl carbon of an ester typically appears in this downfield region.[3]
C-3~158This carbon is part of the isoxazole ring and is bonded to nitrogen, leading to a significant downfield shift.
C-3a, C-7a120 - 165These are the quaternary carbons at the fusion of the two rings. Their exact shifts are influenced by the heteroatoms in the isoxazole ring.
C-4, C-5, C-6, C-7110 - 135These are the protonated aromatic carbons of the benzene ring.[4]
-CH₂-~45This methylene carbon is attached to two electron-withdrawing groups, shifting it downfield.
-OCH₃~52The methyl carbon of the ester group is typically found in this region.[5]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule.[6] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted Key IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ester functional group and the aromatic system.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
~3100-3000C-H stretchMediumAromatic C-H
~2950-2850C-H stretchMediumAliphatic C-H (-CH₂-, -OCH₃)
~1735C=O stretchStrongEster Carbonyl[7][8]
~1600, ~1470C=C stretchMedium-WeakAromatic Ring
~1250-1100C-O stretchStrongEster C-O[9]
~1450C=N stretchMediumIsoxazole Ring
~900-690C-H bendStrongAromatic Out-of-Plane Bending
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.[10]

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₀H₉NO₃), the exact mass is 191.0582. In a high-resolution mass spectrometer, the molecular ion peak (M⁺˙) would be observed at this m/z value. The fragmentation is likely to proceed through several key pathways.

MS_Fragmentation M [M]⁺˙ m/z = 191 F1 [M - OCH₃]⁺ m/z = 160 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 132 M->F2 - •COOCH₃ F3 [C₇H₄NO]⁺ m/z = 118 F1->F3 - CO F4 [C₇H₅N]⁺˙ m/z = 103 F2->F4 - CO

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

m/z Proposed Fragment Formula Notes
191Molecular Ion [M]⁺˙[C₁₀H₉NO₃]⁺˙The parent ion.
160[M - •OCH₃]⁺[C₉H₆NO₂]⁺Loss of the methoxy radical from the ester group.[11]
132[M - •COOCH₃]⁺[C₈H₆NO]⁺Loss of the entire methoxycarbonyl radical.
118[C₇H₄NO]⁺[C₇H₄NO]⁺Subsequent loss of carbon monoxide (CO) from the m/z 160 fragment.
103[C₇H₅N]⁺˙[C₇H₅N]⁺˙Loss of CO from the m/z 132 fragment, potentially leading to a benzonitrile radical cation. The fragmentation of benzisoxazoles can be complex and may involve rearrangements.[12]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300°C.

    • Acquire data over a mass range of m/z 50-500.

  • Data Processing: The instrument software will generate the mass spectrum. The accurate mass of the molecular ion can be used to confirm the elemental composition.

Conclusion

The comprehensive, albeit predictive, spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with closely related structures. By following the outlined experimental protocols and using the interpretive guidance provided, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors. This self-validating approach, which integrates data from multiple, orthogonal techniques, is the gold standard for structural elucidation in the chemical sciences.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a key heterocyclic compound, leveraging the privileged 1,2-benzisoxazole scaffold which is central to numerous pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, from early-stage discovery to formulation. This guide provides a detailed examination of the anticipated solubility and stability profiles of this compound, drawing upon foundational chemical principles and data from structurally related analogs. It further outlines robust, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[2] Its aromatic and heterocyclic nature imparts a rigid, planar structure that can engage in specific binding interactions with biological targets.[1][3] this compound, as a derivative, holds potential as a versatile building block in the synthesis of novel therapeutic candidates.[4] The success of its application, however, is fundamentally tied to its solubility and stability, which govern its handling, formulation, bioavailability, and shelf-life. This guide delves into these two core attributes.

Solubility Profile: Theoretical Predictions and Experimental Design

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Based on the structural characteristics of this compound, we can infer its likely solubility behavior.

Predicted Solubility Characteristics
  • Aqueous Solubility: Benzisoxazole derivatives are noted for their rigid, aromatic structure, which often leads to strong intermolecular π-π stacking and high crystal lattice energy.[3] This typically results in poor aqueous solubility for the parent benzoxazole structure.[3] While the ester functionality of this compound may slightly improve its polarity compared to unsubstituted benzisoxazole, its aqueous solubility is anticipated to be low.

  • Organic Solvent Solubility: The parent carboxylic acid, 2-(1,2-benzisoxazol-3-yl)acetic acid, is reported to be soluble in methanol.[5] It is therefore highly probable that this compound will exhibit good solubility in a range of common polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in less polar solvents like ethyl acetate or dichloromethane may be moderate.

  • pH-Dependent Solubility: The 1,2-benzisoxazole ring is weakly basic.[2] However, the primary determinant of pH-dependent solubility for this molecule is the methyl ester group. Unlike its carboxylic acid precursor, the ester is not readily ionizable under typical physiological pH ranges. Therefore, significant pH-dependent solubility is not expected. However, at extreme pH values, hydrolysis of the ester to the more soluble carboxylate (at basic pH) or the carboxylic acid (at acidic pH) could occur, thereby influencing the apparent solubility.

Data Summary: Predicted Solubility
Solvent System Predicted Solubility Rationale
WaterLowRigid, aromatic benzisoxazole core with high crystal lattice energy.[3]
Methanol, EthanolHighThe parent carboxylic acid is soluble in methanol.[5] Ester functionality is compatible with polar protic solvents.
DMSO, DMFHighStrong polar aprotic solvents capable of disrupting crystal lattice forces.
Ethyl AcetateModerateIntermediate polarity solvent.
AcetonitrileModeratePolar aprotic solvent.
Aqueous Buffers (pH 2-8)LowThe methyl ester is not readily ionizable in this pH range.
Experimental Protocol: Kinetic Solubility Determination by High-Throughput Screening (HTS)

This protocol provides a rapid assessment of kinetic solubility, ideal for early-stage drug discovery.

Causality: The choice of a kinetic solubility assay is driven by the need for high-throughput screening in early development. This method prioritizes speed and requires minimal compound, providing a practical estimate of solubility under conditions that mimic early assay protocols.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a concentration gradient.

  • Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours. This allows the system to reach a state of metastable equilibrium.

  • Precipitation Detection: Analyze the plate using a nephelometric or turbidimetric plate reader to detect the point of precipitation.

  • Data Analysis: The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value that is critical for later stages of drug development, such as formulation and biopharmaceutical classification.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, pH 7.4 buffer, ethanol).

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Reporting: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent.

Stability Profile: Forced Degradation and Pathway Elucidation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7]

Predicted Stability and Degradation Pathways

Based on the structure of this compound, two primary points of lability can be identified: the 1,2-benzisoxazole ring and the methyl ester functional group.

  • Hydrolytic Degradation:

    • Acidic Conditions: The methyl ester is susceptible to acid-catalyzed hydrolysis, which would yield 2-(1,2-benzisoxazol-3-yl)acetic acid and methanol. The benzisoxazole ring itself is generally stable to acid, though extreme conditions could lead to ring opening.

    • Alkaline Conditions: Base-catalyzed hydrolysis of the methyl ester will be a primary degradation pathway, forming the corresponding carboxylate salt.[8] Additionally, studies on risperidone, which contains a benzisoxazole ring, indicate that this moiety is susceptible to cleavage under alkaline conditions, potentially leading to the formation of 2-hydroxybenzoyl derivatives.[9]

  • Oxidative Degradation: The benzisoxazole ring may be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. The aromatic system could be a target for oxidation.

  • Photolytic Degradation: Aromatic heterocyclic systems can absorb UV radiation, potentially leading to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: At elevated temperatures, methyl esters can undergo pyrolysis. Studies on methyl acetate show that decomposition can commence at high temperatures (around 800-1000 K), potentially forming a ketene and methanol via a 4-center elimination.[6][10][11]

Mandatory Visualization: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation Parent This compound Acid_Product 2-(1,2-benzisoxazol-3-yl)acetic acid Parent->Acid_Product Acidic (H+) Base_Product_Ester 2-(1,2-benzisoxazol-3-yl)acetate (salt) Parent->Base_Product_Ester Alkaline (OH-) Base_Product_Ring 2-Hydroxybenzoyl derivatives Parent->Base_Product_Ring Alkaline (OH-) [Ring Cleavage] Parent_Thermal This compound Ketene_Product Ketene intermediate + Methanol Parent_Thermal->Ketene_Product High Temp (Δ)

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Causality: This protocol is designed based on ICH guidelines (Q1A) for forced degradation studies.[6] The choice of stressors (acid, base, oxidation, heat, light) is mandated to comprehensively probe the intrinsic stability of the drug substance and identify potential degradation products that could arise during storage or use. This information is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70-80°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of degradants.

  • Mass Balance Calculation: Quantify the parent compound and all major degradation products to ensure mass balance is achieved, which confirms that all significant degradants have been detected.

Mandatory Visualization: Forced Degradation Workflow

G Start Prepare Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis HPLC-PDA Analysis (Time Points: 0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Assess Degradation & Mass Balance Analysis->End

Caption: Workflow for the forced degradation study of this compound.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is typically an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.

Protocol: HPLC Method Development and Validation

Causality: The development of a SIAM is a regulatory requirement. The method must be specific to the analyte and be able to resolve it from any potential degradants. The validation parameters outlined (specificity, linearity, accuracy, precision, LOD/LOQ) are based on ICH Q2(R1) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose in quality control and stability testing.

  • Column and Mobile Phase Screening: Start with a C18 column and screen various mobile phase compositions (e.g., methanol/water, acetonitrile/water) with different buffers (e.g., phosphate, acetate) and pH values. The goal is to achieve baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

  • Method Optimization: Fine-tune the mobile phase composition, gradient, flow rate, and column temperature to optimize resolution, peak shape, and run time.

  • Method Validation (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples and ensuring peak purity using a PDA detector.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion and Recommendations

This compound is a compound of significant interest due to its privileged benzisoxazole core. While direct experimental data on its solubility and stability are not extensively available in the public domain, a robust understanding can be built upon the behavior of structural analogs and fundamental chemical principles. It is predicted to have low aqueous solubility but good solubility in polar organic solvents. The primary stability liabilities are likely to be the hydrolysis of the methyl ester and the potential cleavage of the benzisoxazole ring under alkaline conditions.

It is strongly recommended that the detailed experimental protocols outlined in this guide be executed to empirically determine the precise solubility and stability characteristics of this molecule. The resulting data will be invaluable for guiding its use in research, enabling rational formulation development, and ensuring the quality and reliability of future studies.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the antipsychotic drug Risperidone and the anticonvulsant Zonisamide.[1][2] Its unique structure imparts favorable physicochemical properties, making it a cornerstone in modern medicinal chemistry. The substituent at the 3-position of the benzisoxazole ring is a key determinant of biological activity, and thus, versatile synthetic routes to 3-substituted derivatives are of high value.[2] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a valuable building block for drug discovery, commencing from the readily available starting material, 2-hydroxyacetophenone. The protocol details a logical and efficient pathway involving oxime formation, intramolecular cyclization, side-chain functionalization, and final esterification, with in-depth explanations of the underlying chemical principles and mechanisms.

Overall Synthetic Pathway

The transformation of 2-hydroxyacetophenone into the target ester is accomplished via a robust six-step sequence. This pathway is designed for efficiency and scalability, converting the initial keto-phenol into the core heterocyclic structure, followed by systematic elaboration of the C3-substituent.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A 2-Hydroxyacetophenone B 2-Hydroxyacetophenone Oxime A->B  NH2OH·HCl, Base C 3-Methyl-1,2-benzisoxazole B->C  Cyclodehydration D 3-(Bromomethyl)-1,2-benzisoxazole C->D  NBS, Initiator E (1,2-Benzisoxazol-3-yl)acetonitrile D->E  NaCN F (1,2-Benzisoxazol-3-yl)acetic Acid E->F  H3O+ (Hydrolysis) G This compound F->G  CH3OH, H+ (Esterification)

Figure 1: Overall synthetic workflow from 2-hydroxyacetophenone to the target ester.

Part 1: Synthesis of the 3-Methyl-1,2-benzisoxazole Core

The initial phase of the synthesis focuses on constructing the core heterocyclic system. This is achieved through a classical and reliable method: the formation of an oxime from the starting ketone, followed by an intramolecular cyclization to yield the benzisoxazole ring.[3]

Principle and Mechanism

The reaction proceeds in two distinct stages, which can often be combined into a one-pot procedure.[4]

  • Oximation: 2-hydroxyacetophenone reacts with hydroxylamine in a condensation reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields the corresponding 2-hydroxyacetophenone oxime.

  • Cyclodehydration: The critical ring-forming step involves converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation or activation with a reagent). The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the sp²-hybridized nitrogen and displacing the leaving group to form the stable five-membered benzisoxazole ring. This N-O bond formation is a key strategy in benzisoxazole synthesis.[3]

G Mechanism: Oxime Cyclization Start 2-Hydroxyacetophenone Oxime Activated Activated Oxime (e.g., Protonated) Start->Activated H+ Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product 3-Methyl-1,2-benzisoxazole Cyclized->Product -H2O, -H+

Figure 2: Simplified mechanism for the formation of the 1,2-benzisoxazole ring.

Experimental Protocol: One-Pot Oximation and Cyclization

This protocol is adapted from established methods for efficient, large-scale synthesis.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-hydroxyacetophenone (13.6 g, 0.1 mol) and ethanol (200 mL). Stir until the solid dissolves completely.

  • Reagent Addition: Add hydroxylamine sulfate (18.0 g, 0.11 mol) to the solution. While stirring vigorously, add a solution of potassium hydroxide (KOH) (16.8 g, 0.3 mol) in water (50 mL) dropwise over 30 minutes. An exothermic reaction will occur; maintain the internal temperature below 50°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Final Product: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 3-methyl-1,2-benzisoxazole as a clear oil or low-melting solid.

Reagent Data Table (Part 1)
ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount
2-Hydroxyacetophenone136.150.11.013.6 g
Hydroxylamine Sulfate164.140.111.118.0 g
Potassium Hydroxide56.110.33.016.8 g
Ethanol46.07-Solvent200 mL
Water18.02-Solvent50 mL

Part 2: Synthesis of the Carboxylic Acid Side-Chain

With the benzisoxazole core established, the next stage involves converting the inert C3-methyl group into a carboxylic acid functional group. This is accomplished through a reliable three-step sequence: radical bromination, nucleophilic cyanide substitution, and hydrolysis.

Experimental Protocol: Side-Chain Functionalization

Step 2a: Radical Bromination of 3-Methyl-1,2-benzisoxazole

  • Reaction Setup: In a 250 mL flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1,2-benzisoxazole (6.65 g, 0.05 mol) in carbon tetrachloride (CCl₄) (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (9.34 g, 0.0525 mol) and a catalytic amount of benzoyl peroxide (AIBN can also be used) (120 mg, 0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often initiated by shining a bright lamp on the flask. Reflux for 2-4 hours until TLC analysis shows consumption of the starting material. The reaction is complete when the denser succinimide byproduct floats to the surface.

  • Work-up: Cool the mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-(bromomethyl)-1,2-benzisoxazole is often used directly in the next step without further purification due to its lachrymatory nature. A rapid filtration through a short plug of silica can remove baseline impurities if needed.

Step 2b: Cyanation to (1,2-Benzisoxazol-3-yl)acetonitrile

CAUTION: This step involves sodium cyanide, which is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Neutralize all cyanide-containing waste with bleach before disposal.

  • Reaction Setup: In a 250 mL flask, dissolve sodium cyanide (NaCN) (2.7 g, 0.055 mol) in dimethyl sulfoxide (DMSO) (50 mL). Heat the mixture to 50°C to ensure complete dissolution.

  • Reagent Addition: Add the crude 3-(bromomethyl)-1,2-benzisoxazole from the previous step, dissolved in a minimal amount of DMSO (20 mL), dropwise to the NaCN solution over 20 minutes.

  • Reaction: Stir the reaction mixture at 60°C for 3 hours. Monitor by TLC until the bromo-intermediate is consumed.

  • Work-up: Cool the reaction and pour it into 300 mL of cold water. A precipitate may form.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash extensively with water (4 x 100 mL) to remove DMSO, wash with brine (100 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile.

Step 2c: Hydrolysis to (1,2-Benzisoxazol-3-yl)acetic Acid

  • Reaction Setup: Place the crude (1,2-benzisoxazol-3-yl)acetonitrile in a 250 mL round-bottom flask. Add a mixture of concentrated sulfuric acid (25 mL) and water (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if conducted under basic conditions) or by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice. A white precipitate of the carboxylic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the solid in a vacuum oven to yield (1,2-benzisoxazol-3-yl)acetic acid.

Part 3: Final Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer-Speier esterification. This is a classic acid-catalyzed equilibrium reaction where the use of excess alcohol as the solvent drives the reaction to completion.[5][6]

Principle and Mechanism

The mechanism involves three key stages:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Elimination: A proton transfer occurs, followed by the elimination of a water molecule (a good leaving group) and deprotonation to regenerate the catalyst and yield the final ester product.

G A Carboxylic Acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + CH3OH D Protonated Ester C->D - H2O E Methyl Ester D->E - H+

Figure 3: Key stages of the Fischer-Speier esterification mechanism.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend (1,2-benzisoxazol-3-yl)acetic acid (assuming ~0.04 mol from previous steps) in methanol (150 mL).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (2 mL) dropwise with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 5-7 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst. Then, wash with water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude ester.

  • Final Product: Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate solvent system) to afford pure this compound.

Reagent Data Table (Part 3)
ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount
(1,2-Benzisoxazol-3-yl)acetic Acid177.15~0.041.0~7.1 g
Methanol32.04-Solvent/Reagent150 mL
Sulfuric Acid (conc.)98.08~0.037Catalyst2 mL

Conclusion

This application note outlines a comprehensive and logically structured synthetic route to this compound from 2-hydroxyacetophenone. By following these detailed protocols, researchers in medicinal and organic chemistry can reliably produce this valuable intermediate for further elaboration in drug discovery programs. Each stage is based on well-established chemical transformations, ensuring reproducibility and scalability for laboratory settings.

References

Application Notes & Protocols: A Comprehensive Guide to the In Vitro Biological Evaluation of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole moiety is recognized in medicinal chemistry as a "privileged scaffold," forming the structural core of numerous therapeutic agents with a remarkable breadth of biological activities.[1][2][3] This structural class is known to exhibit antipsychotic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide focuses on Methyl 2-(1,2-benzisoxazol-3-yl)acetate , a specific derivative of this class. Given the limited publicly available biological data for this particular compound, this document serves as a comprehensive roadmap for its initial in vitro screening and characterization. We present a tiered, logical approach to efficiently probe its potential bioactivity across several key therapeutic areas, providing researchers, scientists, and drug development professionals with the foundational protocols necessary to unlock its therapeutic potential.

Compound Profile and Preparation

Before initiating any biological assay, it is critical to understand the compound's basic properties and to establish a standardized method for its preparation and handling.

1.1. Chemical Identity

  • Compound Name: this compound

  • Synonyms: methyl 2-(1,2-benzoxazol-3-yl)acetate, methylbenzisoxazolylacetate[4][5]

  • Molecular Formula: C₁₀H₉NO₃[4]

  • Molecular Weight: 191.18 g/mol [4]

  • Structure:

    alt text
    (Image for illustrative purposes)

1.2. Protocol: Preparation of Stock Solution

The causality behind preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is twofold: it allows for the solubilization of a typically hydrophobic organic compound and minimizes the final solvent concentration in the aqueous cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1.91 mg).

  • Solubilization: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution. For example, dissolving 1.91 mg in 1 mL of DMSO yields a 10 mM stock solution.

  • Vortexing: Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming in a 37°C water bath may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

Tier 1: Broad-Spectrum Primary Screening

The initial screening phase is designed to efficiently identify the most promising biological activity of the compound. We propose a panel of three robust, cost-effective assays targeting distinct and significant therapeutic areas: cancer, infectious disease, and inflammation.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary / Mechanistic Assays Compound This compound 10 mM Stock in DMSO Assay1 Anticancer Screen (MTT Assay) Compound->Assay1 Assay2 Antimicrobial Screen (Broth Microdilution) Compound->Assay2 Assay3 Anti-inflammatory Screen (Griess Assay for NO) Compound->Assay3 Result1 Apoptosis Assay (Annexin V) Assay1->Result1 If positive hit (Low IC50) Result2 MIC Confirmation Assay2->Result2 If positive hit (Low MIC) Result3 Cytokine Profiling (ELISA) Assay3->Result3 If positive hit (NO Inhibition)

Caption: Tiered workflow for screening this compound.

2.1. Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[7]

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with 100 µL of the medium containing the compound dilutions.

  • Controls: Include a vehicle control (cells treated with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).[7]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[7]

2.2. Protocol: Antimicrobial Screening (Broth Microdilution for MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

  • Bacterial Culture: Inoculate colonies of test bacteria (e.g., Gram-positive Bacillus subtilis and Gram-negative Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8]

  • Inoculum Preparation: Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium (e.g., from 256 µg/mL down to 1 µg/mL).

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only). A known antibiotic like Ampicillin can be used as a reference.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • MIC Determination: After incubation, the MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[8][10]

2.3. Protocol: Anti-inflammatory Screening (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO), a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[11] It is commonly performed using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.[12]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] A vehicle control (DMSO) and a positive control (a known anti-inflammatory agent like Dexamethasone) should be included.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each sample.[11]

  • Data Acquisition: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Tier 2: Secondary Assays for Mechanistic Insight

If a positive "hit" is identified in the primary screening, secondary assays are employed to validate the finding and begin to explore the compound's mechanism of action.

3.1. If Cytotoxic: Protocol for Apoptosis Detection (Annexin V-FITC/PI Assay)

Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[7] This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cell line of interest with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3.2. If Anti-inflammatory: Protocol for Cytokine Quantification (ELISA)

To expand upon the finding of NO inhibition, quantifying the effect on key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a critical next step. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[11]

  • Sample Collection: Collect the cell culture supernatants from an experiment identical to the one described in the Griess Assay protocol (Section 2.3).

  • ELISA Procedure: Perform a sandwich ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions precisely.[11]

  • Principle: In brief, a capture antibody specific for the cytokine is coated onto the wells of a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme like HRP) is added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product.

  • Data Acquisition: The absorbance is measured, and the concentration of the cytokine in the sample is determined by comparing the reading to a standard curve generated with known amounts of the recombinant cytokine.[11]

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound This compound (Potential Inhibitor) Compound->IKK Potential points of inhibition Compound->NFkB Potential points of inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Data Summary for Primary Screening

Assay TypeTargetResultPositive Control
Anticancer MCF-7 CellsIC₅₀ = 15.2 µMDoxorubicin: IC₅₀ = 0.9 µM
PC-3 CellsIC₅₀ = 28.9 µMDoxorubicin: IC₅₀ = 2.1 µM
Antimicrobial E. coliMIC = 128 µg/mLAmpicillin: MIC = 8 µg/mL
B. subtilisMIC = 32 µg/mLAmpicillin: MIC = 2 µg/mL
Anti-inflammatory RAW 264.7 CellsNO Inhibition IC₅₀ = 8.5 µMDexamethasone: IC₅₀ = 0.5 µM

Note: The data presented above are for illustrative purposes only and will vary depending on experimental outcomes.

References

The Versatile Scaffold: Application of Methyl 2-(1,2-benzisoxazol-3-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2-benzisoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. I[1][2]ts unique electronic and structural properties allow for favorable interactions with a variety of biological targets. This guide focuses on Methyl 2-(1,2-benzisoxazol-3-yl)acetate , a key building block that provides a strategic entry point for the synthesis of diverse libraries of bioactive compounds. We will delve into the synthetic utility of this reagent, its derivatization into key intermediates, and a detailed application in the development of potent anticancer agents.

The Genesis of a Privileged Scaffold: Synthesis of the 1,2-Benzisoxazole Core

The journey into the rich pharmacology of this scaffold begins with the synthesis of its core structure. While "this compound" is commercially available, understanding its synthesis from readily available precursors is fundamental for medicinal chemists. A common and effective method involves the cyclization of an appropriate ortho-hydroxyaryl ketoxime. This transformation is a cornerstone for accessing the 1,2-benzisoxazole ring system.

[3]A particularly relevant approach for generating the acetic acid side chain, a direct precursor to the title methyl ester, involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base. T[4][5]his method provides a straightforward route to 1,2-benzisoxazole-3-acetic acid, which can then be esterified to yield this compound.

A Gateway to Diversity: Derivatization of this compound

The true power of "this compound" lies in the versatility of its methyl ester functionality. This group can be readily transformed into a variety of other functional groups, each offering unique physicochemical properties and opportunities for interaction with biological targets. The following protocols detail the conversion of the methyl ester into three key intermediates: the carboxylic acid, the primary amide, and the hydrazide.

Protocol 1: Hydrolysis to 1,2-Benzisoxazole-3-acetic acid

The carboxylic acid is a crucial intermediate, often used for amide bond formation to introduce a wide range of substituents.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (1.5 - 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1,2-Benzisoxazole-3-acetic acid as a solid.

[6]#### Protocol 2: Amidation to 2-(1,2-Benzisoxazol-3-yl)acetamide

The primary amide can serve as a precursor for further derivatization or act as a key pharmacophoric element.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) to the reaction mixture.

  • Stir the reaction in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 2-(1,2-Benzisoxazol-3-yl)acetamide.

Protocol 3: Hydrazinolysis to 2-(1,2-Benzisoxazol-3-yl)acetohydrazide

The hydrazide is a versatile building block for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

[1][7]Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(1,2-Benzisoxazol-3-yl)acetohydrazide.

[7][8]

Synthetic Workflow from the Core Reagent

G reagent This compound acid 1,2-Benzisoxazole-3-acetic acid reagent->acid  Hydrolysis (LiOH or NaOH) amide 2-(1,2-Benzisoxazol-3-yl)acetamide reagent->amide  Amidation (NH₃/MeOH) hydrazide 2-(1,2-Benzisoxazol-3-yl)acetohydrazide reagent->hydrazide  Hydrazinolysis (N₂H₄·H₂O)

Caption: Derivatization pathways of this compound.

Application Focus: Targeting Cancer through Histone Deacetylase (HDAC) Inhibition

A prominent application of the 1,2-benzisoxazole scaffold is in the development of anticancer agents. S[2]pecifically, derivatives have shown potent inhibitory activity against histone deacetylases (HDACs). H[9][10][11]DACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. I[11]nhibitors of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

Derivatives of "this compound" have been explored as HDAC inhibitors. For example, the acetic acid moiety can be elongated and functionalized to incorporate a zinc-binding group, such as a hydroxamic acid, which is a common feature of many potent HDAC inhibitors.

[10]#### Structure-Activity Relationship (SAR) Insights

Research in this area has revealed key structural features that influence HDAC inhibitory activity. For instance, attaching a 1,2,3-triazole moiety to the 3-position of the 1,2-benzisoxazole ring has led to compounds with significant antiproliferative effects against human acute myeloid leukemia (AML) cells.

[9]| Compound ID | Modification on 1,2-Benzisoxazole | Target Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | PTB | 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl) | MV4-11 (AML) | 2 | |[9]

PTB (3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole) was identified as a potent antiproliferative agent. M[9]olecular docking studies suggest that these compounds can bind to the active site of HDACs, with the 1,2-benzisoxazole core interacting with hydrophobic residues.

[9]Mechanism of HDAC Inhibition and Anticancer Effect

G HDAC Histone Deacetylase (HDAC) Acetate Acetyl Group HDAC->Acetate removes Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation inhibition leads to Histone Histone Tail (Lysine-Ac) Histone->Acetate Chromatin Condensed Chromatin (Gene Silencing) Acetate->Chromatin leads to Inhibitor 1,2-Benzisoxazole Derivative (e.g., PTB) Inhibitor->HDAC inhibits OpenChromatin Open Chromatin (Gene Expression) Hyperacetylation->OpenChromatin TumorSuppressor Tumor Suppressor Genes OpenChromatin->TumorSuppressor allows expression of Apoptosis Apoptosis & Cell Cycle Arrest TumorSuppressor->Apoptosis induces

Caption: Mechanism of action of 1,2-benzisoxazole-based HDAC inhibitors.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.

[2]Materials:

  • Cancer cell line (e.g., MV4-11 for AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1,2-Benzisoxazole test derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,2-benzisoxazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

"this compound" is more than just a chemical reagent; it is a versatile starting point for the exploration of diverse chemical space in the pursuit of novel therapeutics. Its strategic derivatization provides access to a multitude of compounds with a wide range of biological activities. The successful application of its derivatives as potent HDAC inhibitors in oncology underscores the enduring value of the 1,2-benzisoxazole scaffold in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable building block.

References

Application Notes and Protocols for the Cyclization of o-Hydroxyphenylketoximes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Scaffolds from o-Hydroxyphenylketoximes

The intramolecular cyclization of o-hydroxyphenylketoximes represents a pivotal transformation in synthetic organic chemistry, providing a direct and efficient route to valuable heterocyclic compounds, most notably benzoxazoles. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials, rendering their synthesis a subject of continuous investigation and optimization. This guide provides an in-depth exploration of the laboratory procedures for effecting this cyclization, with a focus on the underlying mechanisms, practical experimental protocols, and the factors governing reaction outcomes. As researchers and drug development professionals, a thorough understanding of these methodologies is crucial for the rational design and synthesis of novel molecular entities. Benzoxazoles and benzimidazoles are important fused nitrogen-containing heterocycles present in a wide range of natural products, pharmaceuticals, and functional materials[1].

The traditional approach for benzoxazole synthesis often involves the condensation of 2-aminophenol with various carbonyl compounds[2]. However, the use of o-hydroxyphenylketoximes as precursors offers a distinct and versatile strategy. This application note will delve into the acid-catalyzed Beckmann rearrangement, a cornerstone of this transformation, as well as milder, more contemporary methods that offer improved yields and substrate scope. We will also explore the divergent synthetic pathways that can lead to the formation of benzisoxazoles, providing a comprehensive overview of the chemical reactivity inherent in this class of starting materials.

The Beckmann Rearrangement: A Classic Route to Benzoxazoles

The Beckmann rearrangement is a well-established reaction that transforms an oxime into an amide[3][4][5]. In the case of o-hydroxyphenylketoximes, this rearrangement is the key step in the cyclization cascade that ultimately furnishes the benzoxazole ring system. The reaction is typically promoted by acidic reagents, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group[3][6].

Mechanism of the Acid-Catalyzed Beckmann Rearrangement and Cyclization

The reaction commences with the protonation of the oxime's hydroxyl group by an acid catalyst, creating a better leaving group (water)[4][6]. Subsequently, a concerted 1,2-shift of the aryl group that is anti-periplanar to the leaving group occurs, leading to the formation of a nitrilium ion intermediate[5][7]. This migration is stereospecific and is the rate-determining step of the rearrangement[7]. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. A final deprotonation step yields the stable aromatic benzoxazole ring.

Beckmann_Rearrangement cluster_start Starting Material cluster_protonation Protonation cluster_rearrangement Rearrangement cluster_cyclization Cyclization cluster_product Product start o-Hydroxyphenylketoxime protonated Protonated Oxime start->protonated + H+ nitrilium Nitrilium Ion Intermediate protonated->nitrilium - H2O (Rearrangement) cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Nucleophilic Attack product Benzoxazole cyclized->product - H+

Figure 1: Mechanism of the acid-catalyzed Beckmann rearrangement of an o-hydroxyphenylketoxime to a benzoxazole.

Protocol 1: Classical Beckmann Rearrangement using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used and effective reagent for promoting the Beckmann rearrangement. Its high viscosity and dehydrating nature drive the reaction towards the desired product.

Materials:

  • o-Hydroxyphenylketoxime derivative

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with the o-hydroxyphenylketoxime (1.0 eq), add polyphosphoric acid (10-20 times the weight of the oxime).

  • Stir the mixture at 120-150 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure benzoxazole.

Milder Approaches to Benzoxazole Synthesis

While effective, the use of strong acids like PPA can be problematic for substrates bearing acid-sensitive functional groups. This has led to the development of milder methods for effecting the cyclization.

Protocol 2: Diethyl Chlorophosphate-Mediated Cyclization

An efficient method for the synthesis of 2-substituted benzoxazoles involves the use of diethyl chlorophosphate, which converts the ketoxime to the corresponding benzoxazole via a Beckmann rearrangement in excellent yields. This method advantageously avoids the use of strong acids, harsh conditions, and long reaction times[8].

Materials:

  • o-Hydroxyphenylketoxime derivative

  • Diethyl chlorophosphate

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or acetonitrile

  • Saturated ammonium chloride solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the o-hydroxyphenylketoxime (1.0 eq) in dry dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add diethyl chlorophosphate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired benzoxazole.

Divergent Synthesis: Benzoxazoles versus Benzisoxazoles

A noteworthy aspect of the chemistry of o-hydroxyphenylketoximes is the ability to selectively synthesize either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from the same precursor. This divergent reactivity is controlled by the reaction conditions and the choice of reagents[9].

Divergent_Synthesis cluster_intermediate Common Intermediate cluster_pathways Reaction Pathways start o-Hydroxyaryl N-H Ketimine intermediate N-Cl Imine start->intermediate Chlorinating Agent benzisoxazole Benzisoxazole intermediate->benzisoxazole Anhydrous Conditions (N-O Bond Formation) benzoxazole Benzoxazole intermediate->benzoxazole NaOCl (Beckmann-type Rearrangement)

Figure 2: Divergent synthesis of benzisoxazoles and benzoxazoles from a common intermediate.

While the provided search result describes this divergence from o-hydroxyaryl N-H ketimines, the principle of controlling the reaction pathway is applicable to the broader class of related precursors. The formation of benzisoxazole proceeds through direct N-O bond formation, which is favored under anhydrous conditions, whereas the formation of benzoxazole occurs via a Beckmann-type rearrangement, often mediated by reagents like sodium hypochlorite[9].

Data Summary: A Comparative Overview

Method Reagent/Catalyst Conditions Product Advantages Disadvantages
Classical Beckmann Polyphosphoric Acid (PPA)High Temperature (120-150 °C)BenzoxazoleInexpensive, effective for simple substratesHarsh conditions, not suitable for sensitive functional groups
Milder Beckmann Diethyl ChlorophosphateRoom TemperatureBenzoxazoleMild conditions, high yields, good functional group tolerance[8]Reagents are more expensive than PPA
Divergent Synthesis Anhydrous ConditionsVariesBenzisoxazoleAccess to a different heterocyclic coreRequires careful control of reaction conditions
Divergent Synthesis Sodium Hypochlorite (NaOCl)VariesBenzoxazoleUtilizes a common and inexpensive oxidantMay not be compatible with all substrates

Conclusion and Future Perspectives

The cyclization of o-hydroxyphenylketoximes is a robust and versatile strategy for the synthesis of benzoxazoles and related heterocycles. The classical Beckmann rearrangement, while still relevant, is increasingly being supplemented by milder and more selective methods that expand the synthetic utility of this transformation. For researchers in drug discovery and materials science, the ability to fine-tune reaction conditions to achieve divergent outcomes is particularly valuable, allowing for the rapid generation of molecular diversity from a common starting material. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, further enhancing the appeal of o-hydroxyphenylketoximes as key building blocks in modern organic synthesis.

References

The Versatile Scaffold: Harnessing Methyl 2-(1,2-benzisoxazol-3-yl)acetate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2-benzisoxazole moiety stands out as a "privileged scaffold," a core structural framework that has given rise to a multitude of biologically active compounds. This versatile heterocycle is at the heart of several approved drugs, showcasing its potential in treating a range of human diseases.[1] Within this important class of molecules, Methyl 2-(1,2-benzisoxazol-3-yl)acetate emerges as a key starting material and a foundational building block for the synthesis of novel therapeutic agents. Its unique chemical architecture offers a gateway to explore diverse pharmacological activities, from anticancer and anti-inflammatory to neuroprotective effects.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides not just a roadmap but also the underlying scientific rationale for utilizing this compound in drug discovery campaigns. We will delve into its potential as a precursor for creating libraries of diverse compounds and present detailed, field-proven protocols for their biological evaluation. Our focus is on empowering researchers to unlock the full therapeutic potential of this promising chemical entity.

The 1,2-Benzisoxazole Core: A Gateway to Diverse Pharmacological Activities

The 1,2-benzisoxazole ring system is a bioisosteric replacement for other aromatic systems and is found in a variety of pharmaceutical agents.[1] This includes atypical antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[2] The therapeutic success of these drugs underscores the potential of the benzisoxazole scaffold to interact with key biological targets.

Derivatives of 1,2-benzisoxazole have been reported to exhibit a wide array of biological activities, including:

  • Anticancer Activity: Many benzisoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][3] Their mechanisms of action often involve the induction of apoptosis and inhibition of angiogenesis.[3]

  • Anti-inflammatory Effects: The scaffold has been explored for its potential to modulate inflammatory pathways, with some derivatives showing significant anti-inflammatory properties.[4][5]

  • Acetylcholinesterase (AChE) Inhibition: Certain benzisoxazole derivatives have been identified as potent and selective inhibitors of acetylcholinesterase, a key target in the palliative treatment of Alzheimer's disease.

  • Antimicrobial Activity: The benzisoxazole nucleus is also a feature in compounds with notable antibacterial and antifungal properties.[1][4][5]

This compound, with its reactive ester group, serves as an ideal starting point for chemical modifications to explore these and other therapeutic areas.

From Precursor to Pipeline: A Strategic Workflow for Drug Discovery

The journey from a starting material to a viable drug candidate is a multi-step process. Here, we outline a strategic workflow for leveraging this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies Synthesis Derivative Synthesis from This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CellViability Cell Viability Assays (e.g., MTT) Purification->CellViability EnzymeInhibition Enzyme Inhibition Assays (e.g., AChE) Purification->EnzymeInhibition AntiInflammatory Anti-inflammatory Screening (e.g., NO inhibition) Purification->AntiInflammatory Apoptosis Apoptosis Assays (Flow Cytometry) CellViability->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) EnzymeInhibition->Signaling InVivo In Vivo Efficacy Models AntiInflammatory->InVivo

A streamlined workflow for drug discovery starting from this compound.

Protocols for Biological Evaluation

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the biological activity of novel derivatives synthesized from this compound.

Protocol 1: Anticancer Activity - Cell Viability (MTT Assay)

This protocol is a foundational method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[2][6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-748[Insert Value]
Derivative YHeLa48[Insert Value]
DoxorubicinMCF-748[Insert Value]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is a robust and widely used assay for screening AChE inhibitors.[8][9]

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (14 mM) in deionized water.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound at various concentrations (or vehicle for control).

    • Add 10 µL of AChE solution to each well (except for the blank, which receives 10 µL of buffer).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC₅₀ value from the dose-response curve.

Data Presentation:

CompoundAChE Inhibition (%) at [X] µMIC₅₀ (µM)
Derivative Z[Insert Value][Insert Value]
Donepezil[Insert Value][Insert Value]
Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is a common method for screening compounds for their potential anti-inflammatory activity.[10]

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group (cells only), an LPS-stimulated group, and a positive control group (e.g., dexamethasone).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated group.

    • Calculate the IC₅₀ value.

Data Presentation:

CompoundNO Inhibition (%) at [X] µMIC₅₀ (µM)
Derivative A[Insert Value][Insert Value]
Dexamethasone[Insert Value][Insert Value]

Elucidating the Mechanism of Action: Beyond Primary Screening

Once promising "hit" compounds are identified through primary screening, the next critical phase is to understand their mechanism of action. This involves a deeper investigation into the cellular and molecular targets of the compounds.

MechanisticStudies cluster_0 Anticancer Mechanism cluster_1 Anti-inflammatory Mechanism Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) Caspase Caspase Activation Assays Apoptosis->Caspase Pathway_Cancer Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt) Caspase->Pathway_Cancer Cytokine Cytokine Profiling (ELISA, Luminex) COX COX-2 Expression (Western Blot, RT-PCR) Cytokine->COX Pathway_Inflam NF-κB Pathway Analysis COX->Pathway_Inflam

Investigative pathways for elucidating the mechanism of action of lead compounds.

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for the discovery of new drugs. Its amenability to chemical modification allows for the creation of diverse libraries of compounds that can be screened against a wide range of therapeutic targets. The protocols and workflows presented in this guide provide a solid foundation for researchers to systematically explore the pharmacological potential of novel benzisoxazole derivatives. By combining rational drug design, efficient synthesis, and robust biological evaluation, the full therapeutic promise of this privileged scaffold can be realized, paving the way for the development of next-generation medicines.

References

Application Notes and Protocols for the Quantification of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as the antiepileptic drug Zonisamide.[1] The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Consequently, the accurate and precise quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, is of paramount importance for quality control, process optimization, and pharmacokinetic studies.

This comprehensive guide provides detailed, field-proven analytical methodologies for the robust quantification of this compound. We will explore two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control and purity assessment, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for bioanalytical applications where trace-level quantification is required. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH).[3][4]

Part 1: Stability-Indicating HPLC-UV Method for Purity and Assay

The development of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[5] This HPLC-UV method is designed to separate this compound from potential impurities and degradants generated under forced degradation conditions.

Causality Behind Experimental Choices
  • Column Chemistry: A reversed-phase C18 column is selected due to its versatility and proven efficacy in retaining and separating moderately polar organic compounds like this compound. The C18 stationary phase provides a hydrophobic environment that interacts with the non-polar regions of the analyte.

  • Mobile Phase Composition: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure adequate retention of the analyte while allowing for the timely elution of more polar and non-polar impurities. The acidic pH of the mobile phase, maintained by phosphoric acid, suppresses the ionization of any potential acidic or basic functional groups, leading to improved peak shape and retention time reproducibility.[1]

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity and specificity. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A gradient HPLC system with a UV/PDA detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30°C.
Detection Wavelength 285 nm.[1]

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent. Further dilute to a final concentration within the calibration range.

  • Sample Preparation (Pharmaceutical Formulation): For a formulated product, accurately weigh a portion of the formulation equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before further dilution.

3. Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.[7]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.[7]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from degradants, impurities, and excipients. Peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).
Accuracy Recovery of 98.0% to 102.0% for the analyte spiked in a placebo matrix at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).

Part 2: High-Sensitivity LC-MS/MS Method for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective method is required. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the necessary performance for pharmacokinetic and bioequivalence studies.[8]

Causality Behind Experimental Choices
  • Sample Preparation: Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[9] Acetonitrile is a common and efficient solvent for this purpose.

  • Chromatography: A fast LC gradient using a shorter C18 column is employed to reduce the analysis time while still providing adequate separation from endogenous matrix components. The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its signal in positive ion electrospray ionization.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is chosen as it is well-suited for moderately polar compounds containing nitrogen atoms, which are readily protonated. MRM is used for its exceptional selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions

ParameterCondition
LC System A UHPLC or HPLC system capable of gradient elution.
Mass Spectrometer A triple quadrupole mass spectrometer with an ESI source.
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Program Time (min)
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temperature 40°C.
Ionization Mode ESI Positive.
MRM Transitions (Hypothetical) Compound

Note: The MRM transitions are proposed based on the structure of this compound (Molecular Weight: 191.18 g/mol ). The precursor ion [M+H]⁺ would be approximately 192.1. A plausible fragmentation would be the loss of the methyl acetate group (-CH₂COOCH₃), resulting in a fragment with m/z around 132.1. These transitions must be optimized experimentally.

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions. Spike these working solutions into blank plasma to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation Protocol (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following:[10]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Accuracy and Precision Within-run and between-run accuracy (as % bias) and precision (as % RSD) should be within ±15% (±20% at the LLOQ).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Visualization and Formatting

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC System C->F D Weigh Sample E Prepare Sample Solution D->E E->F G Chromatographic Separation F->G H UV/PDA Detection G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation with ACN B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G UPLC Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Bioanalytical Workflow using LC-MS/MS.

References

Application Notes and Protocols for the Derivatization of Methyl 2-(1,2-benzisoxazol-3-yl)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2-Benzisoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,2-benzisoxazole core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and medicinal chemistry. This privileged structure is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] Notable examples of drugs containing this motif include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[2] The therapeutic versatility of 1,2-benzisoxazole derivatives extends to potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3]

The biological activity of these compounds is often intricately linked to the nature and position of substituents on the benzisoxazole ring system. "Methyl 2-(1,2-benzisoxazol-3-yl)acetate" serves as a versatile starting material for the generation of a diverse chemical library for biological screening. The presence of a reactive ester group and an aromatic benzisoxazole core provides two key handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of "this compound". We will delve into detailed protocols for the modification of both the ester functionality and the aromatic ring, followed by established methods for screening the synthesized derivatives for potential biological activities. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Chemical Derivatization Strategies

The derivatization of "this compound" can be strategically approached by targeting two primary sites: the methyl ester and the benzisoxazole nucleus.

Derivatization_Strategy Start This compound Ester_Mod Ester Modification Start->Ester_Mod Ring_Mod Benzisoxazole Ring Modification Start->Ring_Mod Acid 2-(1,2-Benzisoxazol-3-yl)acetic acid Ester_Mod->Acid Hydrolysis Amide N-Substituted-2-(1,2-benzisoxazol-3-yl)acetamide Ester_Mod->Amide Amidation Substituted_Ring Substituted Benzisoxazole Derivatives Ring_Mod->Substituted_Ring Electrophilic Aromatic Substitution

Caption: Derivatization workflow for "this compound".

Part 1: Modification of the Ester Group

The ester functionality of the starting material is a prime target for derivatization, offering straightforward routes to carboxylic acids and a diverse range of amides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation that not only introduces a new functional group but also serves as a key intermediate for further modifications, such as amidation. Base-catalyzed hydrolysis is a commonly employed and efficient method.

Principle: The ester is saponified using a strong base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent to ensure solubility. The reaction is typically heated to drive it to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (2.0 eq.) in water to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until a white precipitate is formed.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 2-(1,2-benzisoxazol-3-yl)acetic acid.

Product Molecular Formula Molecular Weight Appearance
2-(1,2-Benzisoxazol-3-yl)acetic acidC₉H₇NO₃177.16 g/mol White to off-white solid

Characterization Data for 2-(1,2-Benzisoxazol-3-yl)acetic acid:

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[4]

The synthesis of amides from the parent carboxylic acid (obtained from Protocol 1) allows for the introduction of a wide array of chemical diversity. The use of peptide coupling reagents is a modern and efficient method for amide bond formation under mild conditions.

Principle: A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive intermediate. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. A non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine), is typically added to neutralize the acid formed during the reaction.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1,2-benzisoxazol-3-yl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF (N,N-Dimethylformamide).

  • Addition of Reagents:

    • Add HATU (1.2 eq.) and DIEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

    • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Characterization Data for an N-Substituted-2-(1,2-benzisoxazol-3-yl)acetamide:

  • ¹H NMR: The ¹H NMR spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows characteristic signals for the acetamide methyl group and the protons on the benzisoxazole ring.[5]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide and the carbons of the benzisoxazole core.[5]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the synthesized amide.[5]

Part 2: Modification of the Benzisoxazole Ring

Electrophilic aromatic substitution reactions on the benzisoxazole nucleus provide an excellent opportunity to introduce further diversity into the molecular scaffold. The electron-donating nature of the oxygen atom in the isoxazole ring and the directing effects of the acetic acid side chain influence the position of substitution.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. This nitro group can then be a handle for further transformations, such as reduction to an amine.

Principle: The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzisoxazole ring. Studies have shown that nitration of 3-substituted 1,2-benzisoxazoles often occurs at the 5- and/or 7-positions.[6]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with constant stirring.

  • Addition of Substrate: To this nitrating mixture, add 2-(1,2-benzisoxazol-3-yl)acetic acid (1.0 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • A precipitate will form, which is the nitrated product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual acid.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Representative Product Molecular Formula Molecular Weight Appearance
2-(5-Nitro-1,2-benzisoxazol-3-yl)acetic acidC₉H₆N₂O₅222.16 g/mol Yellowish solid

Characterization Data for a Nitro-Substituted Derivative:

  • ¹H NMR: The introduction of a nitro group will cause a downfield shift of the adjacent aromatic protons.

  • IR Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹).

Biological Screening Protocols

Once a library of derivatized compounds has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profile of the 1,2-benzisoxazole scaffold, the following screening assays are recommended.

Biological_Screening Derivatives Synthesized Derivatives Anticancer Anticancer Screening Derivatives->Anticancer Antipsychotic Antipsychotic Screening Derivatives->Antipsychotic Antimicrobial Antimicrobial Screening Derivatives->Antimicrobial MTT MTT Assay Anticancer->MTT Receptor_Binding Dopamine D2 & Serotonin 5-HT2A Receptor Binding Assays Antipsychotic->Receptor_Binding MIC Minimum Inhibitory Concentration (MIC) Assay Antimicrobial->MIC

Caption: Biological screening workflow for derivatized compounds.

Protocol 4: Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Assay Principle Endpoint Typical Cell Lines
MTT AssayReduction of MTT to formazan by viable cellsCell Viability (IC₅₀)HeLa, MCF-7, A549
Protocol 5: Antipsychotic Potential Screening via Receptor Binding Assays

Atypical antipsychotic drugs often exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7] Radioligand binding assays are a standard method to determine the affinity of compounds for these receptors.

Principle: This is a competitive binding assay where the synthesized compound (unlabeled ligand) competes with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors) for binding to the target receptor in a membrane preparation. The amount of radioactivity bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor Target Radioligand Assay Principle Endpoint
Dopamine D₂[³H]SpiperoneCompetitive BindingBinding Affinity (Kᵢ)
Serotonin 5-HT₂A[³H]KetanserinCompetitive BindingBinding Affinity (Kᵢ)
Protocol 6: Antimicrobial Activity Screening using Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism in each well is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized compounds in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Assay Principle Endpoint Typical Microorganisms
Broth MicrodilutionInhibition of microbial growthMinimum Inhibitory Concentration (MIC)S. aureus, E. coli, C. albicans

Conclusion

"this compound" is a valuable and versatile starting material for the synthesis of a diverse library of 1,2-benzisoxazole derivatives. By systematically modifying the ester group and the aromatic ring, researchers can explore the structure-activity relationships of this important class of heterocyclic compounds. The detailed protocols provided in this application note offer a robust framework for the synthesis and subsequent biological evaluation of these novel derivatives, paving the way for the discovery of new therapeutic agents.

References

In Vitro Evaluation of Methyl 2-(1,2-benzisoxazol-3-yl)acetate Derivatives: A Guide to Assessing Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities.[1][2] Derivatives of this scaffold, such as Methyl 2-(1,2-benzisoxazol-3-yl)acetate, have garnered considerable interest in medicinal chemistry due to their diverse therapeutic potential. This class of compounds has demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3] The strategic modification of the benzisoxazole ring system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[1][2]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel this compound derivatives, with a primary focus on their potential as anticancer and anti-inflammatory agents. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to effectively screen and characterize these promising compounds.

I. Assessment of Anticancer Activity: Cytotoxicity Profiling

A fundamental first step in the evaluation of novel anticancer agents is the assessment of their cytotoxic effects on cancer cell lines.[2] The MTT assay is a widely used colorimetric method to determine cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[4][5][6][7]

Scientific Rationale: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[4][7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[4][8] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[8] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm).[4] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus, a cytotoxic effect of the test compound.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solutions of Benzisoxazole Derivatives treatment Treat Cells with Serial Dilutions of Test Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance viability Calculate Percentage Cell Viability absorbance->viability ic50 Determine IC50 Values viability->ic50

General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Adherent Cancer Cell Lines

This protocol is optimized for assessing the cytotoxicity of compounds on adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)[4][7]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete culture medium. A typical concentration range would be from 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully aspirate the medium containing the test compounds.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[9]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

  • Calculate Percentage Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell growth by 50%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC₅₀ value can be determined from the resulting dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation: Summarizing Cytotoxicity Data

The cytotoxic activity of the this compound derivatives should be summarized in a clear and concise table for easy comparison.

Compound Cell Line Incubation Time (h) IC₅₀ (µM) ± SD
Derivative 1MCF-74815.2 ± 1.8
Derivative 1HeLa4822.5 ± 2.1
Derivative 1A5494835.1 ± 3.5
Derivative 2MCF-7488.7 ± 0.9
Derivative 2HeLa4812.3 ± 1.5
Derivative 2A5494819.8 ± 2.3
DoxorubicinMCF-7480.5 ± 0.06

Note: The data presented are for illustrative purposes only.

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of drug discovery.[10] Benzisoxazole derivatives have shown promise as anti-inflammatory agents.[1][11] The following in vitro assays are designed to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit key inflammatory mediators.

A. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade.[12] Their inhibition is a key therapeutic strategy for many inflammatory diseases.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells.[13] In vitro, stimulation of macrophage cell lines, such as RAW 264.7, with LPS leads to the robust production and release of TNF-α and IL-6.[12][14] This model provides a reliable and reproducible system for screening compounds for their ability to suppress pro-inflammatory cytokine production.

LPS_Signaling cluster_lps LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6) nucleus->cytokines

Simplified LPS-induced pro-inflammatory cytokine production pathway.

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.[15] Include a vehicle control.

  • LPS Stimulation:

    • Following pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[16]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • ELISA for TNF-α and IL-6:

    • Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

  • The percentage of inhibition of cytokine production is calculated as follows: % Inhibition = [1 - (Cytokine concentration in treated sample / Cytokine concentration in LPS-only control)] x 100

B. Nitric Oxide (NO) Synthase Inhibition

Nitric oxide (NO) is a key signaling molecule in inflammation, produced by nitric oxide synthase (NOS) enzymes.[17][18] Overproduction of NO by inducible NOS (iNOS) contributes to the pathophysiology of inflammatory conditions.

Due to the short half-life of NO, its direct measurement is challenging.[18] A common indirect method is to measure the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[18][19] This colorimetric assay involves a two-step diazotization reaction, where a colored azo dye is formed, and its absorbance is proportional to the nitrite concentration.[18]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Test compounds

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18]

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1-3 from the pro-inflammatory cytokine protocol to seed, pre-treat, and stimulate RAW 264.7 cells with LPS.

  • Griess Reaction:

    • After the 24-hour LPS stimulation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[20][21]

Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Calculate the percentage of NO production inhibition as described for the cytokines.

C. Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The peroxidase activity of COX is monitored colorimetrically by the appearance of an oxidized chromogen.[22]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., Amplex™ Red)[23][24]

  • Test compounds and a known COX inhibitor (e.g., Celecoxib for COX-2)[25]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme to each well.[22]

    • Add the test compound or vehicle control to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.[22][26]

    • Add the colorimetric substrate.

    • Initiate the reaction by adding arachidonic acid to all wells.[22][24]

  • Measurement:

    • Immediately measure the fluorescence or absorbance kinetically for 5-10 minutes using a microplate reader at the appropriate wavelength (e.g., Ex/Em = 535/590 nm for Amplex™ Red).[23][24][25]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ values for COX-1 and COX-2 inhibition. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) can then be determined.

Data Presentation: Summarizing Anti-inflammatory Activity
Compound TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM) NO Inhibition IC₅₀ (µM) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index
Derivative 112.518.225.4>10015.8>6.3
Derivative 25.89.111.785.32.435.5
Dexamethasone0.10.20.5N/AN/AN/A
CelecoxibN/AN/AN/A15.20.05304

Note: The data presented are for illustrative purposes only. N/A = Not Applicable.

III. Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of this compound derivatives as potential anticancer and anti-inflammatory agents. By systematically assessing cytotoxicity and the inhibition of key inflammatory mediators, researchers can identify promising lead compounds for further development.

It is crucial to interpret the results of these assays within the broader context of drug discovery. Compounds exhibiting potent and selective activity in these in vitro models warrant further investigation into their mechanisms of action, as well as evaluation in more complex cellular and in vivo models to establish a clear correlation between in vitro promise and in vivo efficacy.

References

Application Notes & Protocols for the Large-Scale Synthesis of 1,2-Benzisoxazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development

Foreword: The Strategic Importance of 1,2-Benzisoxazole in Modern Drug Discovery

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] Its presence is integral to the therapeutic efficacy of numerous approved drugs, including atypical antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[2][3][4][5] The journey from a laboratory-scale discovery to a commercially viable pharmaceutical agent, however, is fraught with challenges. Scaling the synthesis of these vital heterocyclic intermediates requires a profound understanding of chemical principles, process safety, and economic viability.

This guide moves beyond theoretical reaction schemes to provide field-proven insights and detailed protocols for the robust, large-scale synthesis of 1,2-benzisoxazole intermediates. We will explore the most industrially relevant synthetic routes, dissect critical process parameters, and offer validated, step-by-step procedures to ensure safety, reproducibility, and high yield.

Part 1: Foundational Synthetic Strategies for Industrial Scale

The construction of the 1,2-benzisoxazole ring on a large scale primarily relies on efficient and cost-effective cyclization strategies. The choice of method is dictated by the substitution pattern of the target molecule, availability of starting materials, and overall process economics. Several core strategies have proven amenable to scale-up.[6]

Cyclization of o-Hydroxyaryl Oximes: The Workhorse Route

This is the most traditional and widely employed approach, valued for its reliability and the accessibility of its precursors.[1][2] The fundamental transformation involves two key stages: the formation of an oxime from an o-hydroxyaryl aldehyde or ketone, followed by a ring-closing reaction.

  • Mechanism: The synthesis begins with the condensation of an o-hydroxyaryl carbonyl compound (e.g., salicylaldehyde) with a hydroxylamine source, such as hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid, to form an oxime intermediate.[5][6][7] The subsequent cyclization to form the N-O bond is typically a dehydration reaction, often promoted by dehydrating agents or by converting the oxime's hydroxyl into a better leaving group.[1][2] In many scalable processes, these steps can be combined into a highly efficient one-pot procedure.

  • Causality of Reagent Choice:

    • Hydroxylamine Source: Hydroxylamine hydrochloride is commonly used with a base (like sodium bicarbonate or potassium hydroxide) to liberate the free hydroxylamine in situ.[7] Hydroxylamine-O-sulfonic acid can be used directly, often catalyzed by a base at room temperature.[2][6]

    • Cyclization Conditions: For ketoxime precursors, cyclization can be achieved using reagents like acetic anhydride, which acts as a dehydrating agent.[8] Microwave-assisted synthesis in the presence of a reusable ionic liquid catalyst has emerged as a green and highly efficient alternative, drastically reducing reaction times from hours to seconds.[1][9]

Intramolecular Cyclization of o-Substituted Aryl Oximes (C-O Bond Formation)

An alternative to N-O bond formation is the closure of the C-O bond. This classic method involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1]

  • Mechanism: The process starts with an aryl oxime that has a suitable leaving group (e.g., a halogen) in the ortho position. Upon treatment with a strong base (e.g., KOH, t-BuOK), the oxime oxygen is deprotonated, and the resulting alkoxide attacks the carbon bearing the leaving group, displacing it to form the benzisoxazole ring.[2]

  • Process Considerations: This route is highly dependent on the reactivity of the leaving group and the steric environment around the reaction center. It is a robust method but may require harsher conditions compared to some N-O bond formation strategies.

Modern Approaches: [3+2] Cycloaddition

For creating libraries of diverse benzisoxazoles, particularly in a research or early development setting, modern cycloaddition reactions offer significant advantages.[6]

  • Mechanism: This elegant approach involves the [3+2] cycloaddition of arynes and nitrile oxides.[10][11] Both of these highly reactive intermediates are generated in situ. For instance, an o-(trimethylsilyl)aryl triflate can be treated with a fluoride source to generate the aryne, while a chlorooxime can be treated with a base to produce the nitrile oxide.[11] This method forms two bonds in a single step under mild conditions, offering a direct path to functionalized benzisoxazoles.[10][11]

  • Scalability: While powerful for diversification, the use of highly reactive and potentially unstable intermediates like arynes can present challenges for large-scale manufacturing, often requiring specialized equipment and stringent process controls.[11]

Part 2: Process Optimization and Scale-Up Control

Transitioning a synthesis from the bench to a multi-kilogram or pilot-plant scale requires meticulous control over critical process parameters. Failure to manage these variables can lead to failed batches, safety incidents, or economically unviable processes.[6]

Key Process Parameters for Monitoring and Control
ParameterCriticality & RationaleOptimization Strategy
Temperature Many cyclization and oximation reactions are exothermic. Uncontrolled exotherms can lead to thermal runaways, side product formation, and compromised safety.[6]Use jacketed reactors with efficient heat exchange. Employ controlled, slow addition of reagents. Perform reaction calorimetry (e.g., DSC) during development to understand the thermal profile.
Mixing Efficiency In large reactors, poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction rates and impurity formation.[6]Select appropriate impeller type and agitation speed for the vessel geometry and reaction viscosity. Ensure solid reagents are fully suspended.
Reagent Stoichiometry An excess of a reactant, particularly a strong base or reactive intermediate, can lead to undesired side reactions and complicate downstream purification.[6]Carefully control the charge of all materials. Use calibrated pumps for liquid additions. Verify the purity and assay of all starting materials before use.[6]
Rate of Addition For highly exothermic or fast reactions, the rate of reagent addition is a primary tool for controlling the reaction rate and temperature.[6]Develop a specific addition profile during process development. Use automated dosing systems for large-scale batches to ensure consistency.
Reaction Monitoring Ensuring the reaction goes to completion is vital to maximize yield and minimize the presence of unreacted starting materials in the final product.[6]Utilize in-process controls (IPCs) such as TLC, HPLC, or GC to track the disappearance of starting materials and the appearance of the product. Define clear completion criteria.
Solvent Selection The solvent impacts solubility, reaction kinetics, and the ease of product isolation. On a large scale, cost, safety (flash point), and environmental impact are paramount.[6]Choose solvents from which the product crystallizes readily upon cooling or addition of an anti-solvent. Consider solvent recovery and recycling to improve process economics.

Workflow for Troubleshooting Low-Yield Reactions

Caption: Troubleshooting logic for addressing low reaction yields.

Part 3: Validated Large-Scale Synthesis Protocols

The following protocols are adapted from established and scalable procedures, providing a robust starting point for process development.

Protocol 1: Synthesis of Salicylaldoxime Intermediate

This protocol details the formation of the key oxime intermediate from salicylaldehyde, a common precursor for many 1,2-benzisoxazole syntheses.[7][12]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reactor, charge ethanol and water (e.g., in a 10:1 v/v ratio). Begin agitation.

  • Reagent Addition: At room temperature, add salicylaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (2.0 eq) to the solvent mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or HPLC until the salicylaldehyde is consumed.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

    • Dilute the remaining residue with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield salicylaldoxime, which is often an oil or a low-melting solid.[7] The product is typically of sufficient purity for the next cyclization step.

Protocol 2: One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl

This industrially relevant, one-pot method involves in situ oxime formation, cyclization, and hydrolysis of a protecting group, followed by salt formation. It is a prime example of an efficient, large-scale process.

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (or a similar ketone precursor)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (50% w/w aqueous solution)

  • Methanol

  • Concentrated hydrochloric acid (36% w/w)

  • Purified water

Equipment:

  • Temperature-controlled glass-lined reactor with overhead stirring and reflux condenser

  • Calibrated dosing pump for base addition

  • pH meter

  • Filter-dryer

Procedure:

  • Initial Charge: In the reactor, dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) in methanol (approx. 4 volumes).[6]

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (approx. 1.5 eq) to the solution and stir until dissolved.[6]

  • Base Addition & Reaction:

    • Using a dosing pump, slowly add the 50% potassium hydroxide solution dropwise. This step is highly exothermic. Maintain the internal reaction temperature between 40-45 °C using the reactor jacket.[6]

    • After the addition is complete, maintain the reaction mixture at 40-45 °C for approximately 12 hours, or until IPC confirms the reaction is complete.[6]

  • Acidification and Crystallization:

    • Cool the reaction mixture to below 30 °C.

    • Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is less than 1. This step is also exothermic and requires efficient cooling.[6]

    • Cool the acidified mixture to 0-5 °C and hold for at least 2 hours to allow for complete crystallization of the hydrochloride salt.[6]

  • Isolation and Drying:

    • Filter the solid product.

    • Wash the filter cake thoroughly with purified water to remove inorganic salts.[6]

    • Dry the product under vacuum at 80-90 °C to a constant weight to obtain the final 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[6]

General Synthetic Workflow Diagram

Caption: General workflow for 1,2-benzisoxazole synthesis via the oxime route.

Part 4: Safety in Large-Scale Synthesis

Safety is the paramount consideration in any scale-up operation. A thorough risk assessment must be conducted before any large-scale campaign.

  • Handling of Hazardous Reagents:

    • Strong Bases (e.g., KOH): Corrosive. Use appropriate PPE, including chemical-resistant gloves, splash goggles, and face shields.[6]

    • Flammable Solvents (e.g., Methanol, Ethyl Acetate): Keep away from all ignition sources.[13] Use grounded and bonded equipment to prevent static discharge. Ensure adequate ventilation and work in an area with explosion-proof electricals.[6][13]

  • Exothermic Reactions: As noted in the protocols, base additions and acidifications can generate significant heat. Always ensure cooling systems are operational and sized appropriately for the reaction scale. Never add reagents faster than the system's ability to remove heat.[6]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, flame-retardant lab coats, and appropriate chemical-resistant gloves.[13][14] For large-scale operations, face shields and respiratory protection may be required.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, regional, and national environmental regulations.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,2-benzisoxazole core is a privileged structure in medicinal chemistry, found in pharmaceuticals such as the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] The target compound, this compound, often serves as a key intermediate in the synthesis of these more complex molecules.[3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis. The primary route to the 1,2-benzisoxazole core involves the cyclization of an o-hydroxyaryl ketoxime. Subsequent steps then establish the methyl acetate sidechain.

Q1: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?

Low or no yield is a common frustration. The issue can typically be traced back to one of three areas: the cyclization step, the stability of the reagents, or the workup procedure.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Action
Inefficient Cyclization The key step is the intramolecular nucleophilic attack of the phenoxide on the oxime nitrogen, displacing a leaving group. This requires a base strong enough to deprotonate the phenolic hydroxyl but not so strong that it promotes side reactions or degradation.Base Selection: If using a weak base like pyridine, consider a stronger, non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) in an aprotic solvent like THF or DMF.[4][5] Temperature: Ensure the reaction is heated sufficiently. Many cyclizations of this type require reflux temperatures to proceed at a reasonable rate. Monitor via TLC.
Competing Beckmann Rearrangement When an activating agent (e.g., SOCl₂, PPh₃/BTC) is used on the oxime hydroxyl, it can facilitate a Beckmann rearrangement to form an acetanilide byproduct instead of the desired benzisoxazole. This is particularly problematic with aryl ketoximes.[5]Control the Electrophile: Use a milder activating agent or a method that avoids one entirely. Base-catalyzed cyclization of an o-hydroxyketoxime benzenesulfonate ester is a classic method to circumvent this.[6] Reagent Stoichiometry: The presence of excess base like Et₃N has been shown to inhibit the Beckmann rearrangement pathway in some systems.[5]
Reagent Decomposition The hydroxylamine-O-sulfonic acid used in some preparations of the benzisoxazole core can be unstable.[2] Similarly, strong bases can degrade if exposed to atmospheric moisture and CO₂.Use Fresh Reagents: Ensure all reagents are fresh and solvents are anhydrous. If performing a multi-step synthesis, confirm the purity of each intermediate before proceeding.
Product Degradation The N-O bond of the 1,2-benzisoxazole ring is relatively weak and can be cleaved under harsh basic conditions (known as the Kemp elimination), leading to a 2-hydroxybenzonitrile species.[2]Moderate Workup Conditions: During aqueous workup, avoid using excessively concentrated strong bases. Neutralize carefully and extract the product promptly.
Q2: I've isolated a major byproduct along with my desired product. How do I identify and prevent it?

The most common byproduct in this synthesis is the product of a Beckmann rearrangement.

  • Identification: The Beckmann rearrangement product will be an amide (e.g., an N-aryl acetamide derivative). This can be readily distinguished from the desired benzisoxazole product using:

    • ¹H NMR: Look for a characteristic N-H proton signal (often a broad singlet) and different aromatic splitting patterns.

    • IR Spectroscopy: The amide will show a strong C=O stretch (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

    • Mass Spectrometry: The byproduct will be an isomer of a key intermediate, having the same mass but a different fragmentation pattern.

  • Prevention: As detailed in Q1, the key to preventing the Beckmann rearrangement is to control the reaction conditions to favor the intramolecular SN2-type cyclization over the rearrangement pathway.

Byproduct_Formation cluster_0 o-Hydroxyaryl Ketoxime Intermediate cluster_1 Reaction Pathways cluster_2 Products Start Oxime Intermediate Desired Intramolecular Cyclization (SN2-type) Start->Desired Favorable Conditions (e.g., Base-catalyzed) Side Beckmann Rearrangement Start->Side Harsh Conditions (e.g., Strong Lewis Acid) Product_Desired 1,2-Benzisoxazole Core Desired->Product_Desired Product_Side Amide Byproduct Side->Product_Side

Caption: Competing pathways in 1,2-benzisoxazole synthesis.

Q3: My final esterification step is not working. What should I check?

If you have successfully synthesized 2-(1,2-benzisoxazol-3-yl)acetic acid[3][7] and are struggling with the final esterification to the methyl ester, consider the following:

  • Fischer Esterification is an Equilibrium: The reaction of a carboxylic acid with an alcohol (methanol) under acidic catalysis is reversible.[8]

    • Solution: Use a large excess of methanol to drive the equilibrium toward the product. Also, ensure all reagents and glassware are scrupulously dry, as water will push the equilibrium back toward the starting materials.[9]

  • Catalyst Activity: The acid catalyst (commonly H₂SO₄) must be active.

    • Solution: Use fresh, concentrated sulfuric acid.

  • Alternative Methods: If Fischer esterification is problematic, consider alternative methods:

    • Reaction with Methyl Iodide: Convert the carboxylic acid to its carboxylate salt (e.g., with K₂CO₃) and react it with methyl iodide in a polar aprotic solvent like DMF.

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is a high-yield but requires handling of hazardous reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two prevalent strategies for synthesizing the target molecule. The choice often depends on the availability of starting materials.

Synthetic_Pathways cluster_A Route A: Building the Ring First cluster_B Route B: Modifying a Precursor A1 Salicylic Acid Derivative A2 o-Hydroxyaryl Ketoxime A1->A2 Multi-step transformation A3 1,2-Benzisoxazole Core Formation A2->A3 Cyclization A4 Sidechain Modification A3->A4 e.g., Hydrolysis, Halogenation Target This compound A4->Target Esterification B1 1,2-Benzisoxazole-3-acetic acid B2 Fischer Esterification B1->B2 H+, MeOH B2->Target

Caption: Overview of primary synthetic routes.

  • Route A: Ring Construction First: This "from-scratch" approach involves first synthesizing the 1,2-benzisoxazole ring system from a simple aromatic precursor, like a salicylic acid or o-hydroxyacetophenone derivative.[10][11] The acetic acid sidechain is then installed or modified in subsequent steps. A common method is the base-catalyzed cyclization of an o-hydroxyphenylketoxime.[4][6]

  • Route B: Esterification of an Advanced Intermediate: This is often the more direct route if the precursor is available. It involves a standard esterification of 2-(1,2-benzisoxazol-3-yl)acetic acid using methanol and an acid catalyst.[8] This precursor itself is a valuable building block in medicinal chemistry.[3]

Q2: What are the critical parameters for the cyclization of an o-hydroxyaryl ketoxime?

Success in forming the 1,2-benzisoxazole ring hinges on the careful control of several factors.

ParameterImportance and Expert Insight
Base The choice of base is critical. Pyridine is often used and can act as both a weak base and a solvent.[4] For less reactive substrates, stronger bases like K₂CO₃ or Et₃N are necessary. The base deprotonates the phenolic -OH, creating the nucleophile for the ring-closing step.
Solvent Aprotic solvents such as THF, dioxane, or DCM are generally preferred as they do not interfere with the reaction intermediates.[4][6] The solvent must also be able to dissolve the starting materials at the reaction temperature.
Temperature Most cyclizations require heating to overcome the activation energy of the ring closure. Temperatures can range from room temperature to the reflux temperature of the solvent. It is crucial to monitor the reaction by TLC to avoid prolonged heating, which can lead to byproduct formation or decomposition.
Leaving Group The oxime hydroxyl group is a poor leaving group (-OH). It must be activated, often by converting it into a better leaving group in situ (e.g., with SOCl₂) or by pre-functionalizing it (e.g., as a sulfonate ester).[4][6] This choice directly influences the potential for the competing Beckmann rearrangement.
Q3: What safety precautions are necessary for this synthesis?

As with any chemical synthesis, a thorough risk assessment is mandatory. Specific hazards in common synthetic routes include:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases (e.g., NaH, LDA): Pyrophoric and/or react violently with water. Require handling under an inert atmosphere.

  • Solvents: Many organic solvents (THF, DCM, Methanol) are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

  • Product Handling: The GHS classification for the related 2-(1,2-benzisoxazol-3-yl)acetic acid indicates it can cause skin and serious eye irritation.[3] Assume the final ester product has similar hazards.

Experimental Protocols

Protocol: Esterification of 2-(1,2-Benzisoxazol-3-yl)acetic acid

This protocol describes the final step of "Route B," a standard Fischer esterification.

Materials:

  • 2-(1,2-Benzisoxazol-3-yl)acetic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous, ~20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(1,2-benzisoxazol-3-yl)acetic acid and a large excess of methanol.

  • Stir the suspension until the acid is fully dissolved.

  • Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a mixture like 30% ethyl acetate in hexanes. The product ester should have a higher Rf than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

References

Technical Support Center: Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on elucidating the causality behind experimental choices to empower you to overcome common challenges and improve your reaction yield and purity.

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the anticonvulsant drug Zonisamide.[1][2] Achieving a high-yield, reproducible synthesis is therefore of critical importance. This document provides practical, field-tested advice to navigate the intricacies of its preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for this compound.

Q1: What is the most common and industrially viable route for synthesizing this compound?

A1: The most prevalent and scalable approach involves a two-step process. First, its precursor, 1,2-benzisoxazole-3-acetic acid, is synthesized. This is typically achieved through the reaction of 4-hydroxycoumarin with a hydroxylamine salt in the presence of a base.[3][4] The resulting acid is then esterified using standard methods (e.g., Fischer esterification with methanol and an acid catalyst) to yield the final methyl ester product.

Q2: Why is 4-hydroxycoumarin the preferred starting material for the precursor acid?

A2: 4-Hydroxycoumarin is an ideal precursor because its lactone ring is susceptible to nucleophilic attack by hydroxylamine. This initiates a ring-opening reaction, which, followed by an intramolecular cyclization and dehydration, efficiently forms the desired 1,2-benzisoxazole-3-acetic acid scaffold in a one-pot procedure.[5] This method is generally high-yielding and avoids the use of more hazardous or expensive reagents.

Q3: What are the primary safety concerns to be aware of during this synthesis?

A3: Safety is paramount. Key hazards include:

  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially upon heating in the absence of solvent. Handle with care and follow established safety protocols.

  • Strong Bases/Acids: The synthesis uses strong bases (e.g., sodium hydroxide) and acids (e.g., sulfuric acid for esterification), which are corrosive.[3][5]

  • Solvents: Flammable organic solvents are often used. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6]

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material (4-hydroxycoumarin), the intermediate acid, and the final ester product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[5]

Section 2: Troubleshooting Guide for Low Yield & Impurities

This guide addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q5: My yield of 1,2-benzisoxazole-3-acetic acid is consistently low. What are the likely causes and how can I fix it?

A5: Low yield in the formation of the precursor acid is a frequent issue. The potential causes and solutions are summarized below.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Incomplete Reaction The reaction may require more time or thermal energy to go to completion. The ring opening of coumarin and subsequent cyclization have specific activation energy barriers.Monitor the reaction via TLC until the 4-hydroxycoumarin spot has been completely consumed. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature (e.g., from 85°C to 100°C), while monitoring for byproduct formation.[5][6]
Suboptimal Base Concentration The base (e.g., NaOH, NaOAc) is crucial for deprotonating hydroxylamine and facilitating the nucleophilic attack.[3][7] Insufficient base leads to poor conversion, while excessive base can promote side reactions.Ensure the stoichiometry of the base is correct. Typically, 2-3 equivalents of base relative to 4-hydroxycoumarin are used. Perform small-scale experiments to find the optimal ratio for your specific conditions.
Impure Starting Materials Impurities in 4-hydroxycoumarin or the hydroxylamine salt can inhibit the reaction or introduce side reactions.[6]Verify the purity of your starting materials using techniques like melting point determination or NMR spectroscopy. Use reagents of at least 98% purity.
Side Reaction: Benzisoxazole Ring Opening The 1,2-benzisoxazole ring, particularly 3-unsubstituted variants, can be unstable in the presence of a strong base, leading to cleavage and the formation of a 2-hydroxybenzonitrile derivative.[8][9]Avoid using an excessive amount of strong base or prolonged reaction times at high temperatures after the product has formed. Neutralize the reaction mixture promptly during workup once the reaction is complete.

Q6: I'm observing a significant, unidentified byproduct in my final this compound product. What could it be?

A6: The presence of unexpected byproducts often points to specific side reactions. A common issue in syntheses involving oxime-like intermediates is the Beckmann rearrangement.

  • Problem: Formation of a Benzo[d]oxazole Isomer.

  • Scientific Rationale: If the synthesis proceeds through an intermediate oxime under acidic or certain activating conditions, a competitive Beckmann rearrangement can occur. This leads to the formation of the isomeric methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate instead of the desired product.[10][11] This side reaction is particularly favored by protic acids or moisture.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: If your esterification step uses reagents like thionyl chloride or involves activating the carboxylic acid, it is critical to use anhydrous solvents and reagents to disfavor the Beckmann pathway.[10]

    • Choice of Activating Agent: When activating the precursor acid, use neutral agents that favor direct esterification over rearrangement.

Below is a diagram illustrating the desired pathway versus the potential Beckmann rearrangement side reaction.

G cluster_main Desired Pathway vs. Side Reaction Start o-Hydroxyaryl Oxime Intermediate Benzisoxazole 1,2-Benzisoxazole Product (Desired) Start->Benzisoxazole Intramolecular Nucleophilic Attack (Anhydrous Conditions) Benzoxazole Benzo[d]oxazole Byproduct (Beckmann Rearrangement) Start->Benzoxazole Beckmann Rearrangement (Aqueous/Acidic Conditions)

Figure 1: Competing pathways in benzisoxazole synthesis.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)

This protocol is adapted from established industrial processes.[5][7]

G A 1. Charge Reactor: - 4-Hydroxycoumarin (1.0 eq) - Water C 3. Add Hydroxylamine Solution to Reactor A->C B 2. Prepare Hydroxylamine Solution: - Hydroxylamine Sulfate (1.1 eq) - 25% aq. NaOH (2.2 eq) - Water B->C D 4. Heat Reaction: - Heat to 85-95°C - Stir for 4-6 hours C->D E 5. Monitor by TLC: - Check for consumption of starting material D->E F 6. Cooldown & Acidify: - Cool to room temperature - Add organic solvent (e.g., DCE) - Adjust pH to 1-2 with H₂SO₄ E->F Reaction Complete G 7. Isolate Product: - Separate organic layer - Wash with water - Dry over Na₂SO₄ - Evaporate solvent F->G

Figure 2: Workflow for 1,2-Benzisoxazole-3-acetic acid synthesis.

Methodology:

  • To a stirred mixture of 4-hydroxycoumarin (1.0 eq) in water, add a pre-prepared solution of hydroxylamine. The hydroxylamine solution is made by dissolving hydroxylamine sulfate (1.1 eq) in water and adding a 25% aqueous sodium hydroxide solution (2.2 eq).

  • Heat the resulting mixture to 85-95°C and maintain stirring for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and add an organic solvent such as 1,2-dichloroethane.

  • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated sulfuric acid to precipitate the product.

  • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 1,2-benzisoxazole-3-acetic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of this compound

Methodology (Fischer Esterification):

  • Dissolve 1,2-benzisoxazole-3-acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting acid.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude methyl ester. Purify further by column chromatography or recrystallization if necessary.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The formation of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin proceeds via a nucleophilic attack, ring opening, and subsequent intramolecular cyclization.

G Start 4-Hydroxycoumarin + NH₂OH Step1 1. Nucleophilic Attack (Hydroxylamine attacks lactone carbonyl) Start->Step1 Step2 2. Lactone Ring Opening (Forms an open-chain oxime intermediate) Step1->Step2 Step3 3. Intramolecular Cyclization (Oxime nitrogen attacks ketone) Step2->Step3 Step4 4. Dehydration (Loss of water to form the aromatic benzisoxazole ring) Step3->Step4 End 1,2-Benzisoxazole-3-acetic acid Step4->End

References

Technical Support Guide: Purification of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-(1,2-benzisoxazol-3-yl)acetate (CAS No. 59899-89-7). As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream success.[1] This document moves beyond standard protocols to offer troubleshooting advice and logical frameworks for overcoming common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the handling and purification of this compound.

Q1: What is the expected appearance of crude vs. pure this compound?

A: The appearance can vary. Crude product often presents as a light yellow to light orange powder or solid.[1] High-purity material should ideally be a white to off-white crystalline solid. The presence of color typically indicates residual starting materials or by-products that require removal.

Q2: What are the primary recommended purification techniques for this compound?

A: The two most effective and commonly employed methods are recrystallization and flash column chromatography. The choice depends on the impurity profile and the desired final purity. A sequential approach (chromatography followed by recrystallization) may be necessary for achieving >99.5% purity.

Q3: What is the known solubility profile of this compound?

A: It is reported to be soluble in methanol.[1] Its solubility in other common laboratory solvents like ethyl acetate, dichloromethane, hexanes, and ethanol should be experimentally determined to develop effective purification protocols.

Q4: What are the recommended storage conditions for the purified product?

A: The purified compound should be stored in a sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1]

Section 2: Purification Strategy & Troubleshooting

A logical approach is key to efficient purification. This workflow helps guide the decision-making process based on the analysis of the crude material.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 95%? start->purity_check impurity_check Single Major Impurity? purity_check->impurity_check Yes chromatography Flash Column Chromatography (See Protocol 2) purity_check->chromatography No color_check Product Colored? impurity_check->color_check Yes sequential Sequential Purification: 1. Chromatography 2. Recrystallization impurity_check->sequential No (Multiple Impurities) recrystallize Recrystallization (See Protocol 1) color_check->recrystallize No charcoal Recrystallize with Activated Charcoal color_check->charcoal Yes end_node Pure Product (>99%) recrystallize->end_node chromatography->end_node charcoal->end_node sequential->end_node

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide
Problem EncounteredProbable Cause(s)Recommended Solution & Scientific Rationale
Product Fails to Crystallize, Remains an Oil 1. Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even when cold. 2. Eutectic Mixture: The presence of certain impurities can significantly depress the melting point of the mixture. 3. Rapid Cooling: Cooling the solution too quickly promotes oiling out rather than crystal lattice formation.Solution: 1. Re-evaluate Solvent System: Use the solvent screening protocol[2] (Protocol 1A). Try a less polar solvent or a mixed-solvent system (e.g., ethyl acetate/hexanes). 2. Switch to Chromatography: If solvent screening fails, the impurities are likely preventing crystallization. Column chromatography is necessary to separate the components first. 3. Modify Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature, then move it to a 4°C refrigerator, and finally to an ice bath. Slow cooling is thermodynamically favored for crystal growth.
Purified Product is Persistently Yellow or Orange 1. Chromophoric Impurities: Highly conjugated or oxidized by-products are often strongly colored. 2. Thermal Degradation: The compound may be sensitive to prolonged heating during dissolution.Solution: 1. Decolorize with Activated Charcoal: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration.[2] The porous structure of charcoal adsorbs large, flat chromophoric molecules. 2. Minimize Heat Exposure: Use the absolute minimum amount of hot solvent for dissolution and do not maintain it at boiling for an extended period.
Poor Recovery After Recrystallization 1. Excess Solvent: Using too much solvent for dissolution will keep a significant portion of the product in the mother liquor upon cooling. 2. Sub-optimal Solvent: The chosen solvent may have moderate solubility for the compound even at low temperatures. 3. Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the solid impurities.Solution: 1. Use Minimum Solvent: Add the hot solvent portion-wise only until the solid just dissolves.[2] This ensures the solution is saturated. 2. Concentrate Mother Liquor: Partially evaporate the solvent from the mother liquor and attempt a second crop of crystals. 3. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent a drop in temperature that could cause crystallization.
Column Chromatography Fails to Separate Impurities 1. Incorrect Eluent Polarity: The solvent system may be too polar (all compounds elute together) or not polar enough (compounds stick to the silica). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-eluting Impurities: An impurity may have a polarity very similar to the product.Solution: 1. Optimize Eluent System via TLC: Test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes) using Thin Layer Chromatography (TLC) to find a system that gives a clear separation between the product spot and impurity spots. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 3. Change Stationary Phase: If silica gel (SiO₂) fails, consider using a different stationary phase like alumina or a reverse-phase (C18) column, which separates based on different principles.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a self-validating system that begins with identifying an appropriate solvent, which is the most critical variable for success.[2]

Part A: Systematic Solvent Screening

  • Place ~30-50 mg of crude this compound into 6 separate small test tubes.

  • To each tube, add 0.5 mL of a different test solvent at room temperature (see table below).

  • Observe and record solubility at room temperature.

  • If insoluble, heat the tube in a water bath to the solvent's boiling point. Add solvent dropwise until the solid dissolves. Record the approximate volume.

  • Allow the hot solution to cool slowly to room temperature, then place in an ice bath for 15 minutes.

  • Observe the quantity and quality of crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

SolventPredicted PolarityRoom Temp SolubilityHot SolubilityCrystal Formation on Cooling
HexanesLowInsolubleInsoluble-
TolueneLow-MediumSparingly SolubleSolubleGood
Ethyl AcetateMediumPartially SolubleVery SolubleFair-Good
IsopropanolMedium-HighSolubleVery SolublePoor
MethanolHighVery Soluble[1]Very SolubleNone

This is a representative table. Actual results must be determined experimentally.

Part B: Bulk Recrystallization Workflow

G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent color_check Solution Colored? dissolve->color_check charcoal 2a. Add Activated Charcoal (1-2% w/w) color_check->charcoal Yes hot_filter 3. Hot Gravity Filter to Remove Insolubles color_check->hot_filter No charcoal->hot_filter cool 4. Cool Filtrate Slowly (Room Temp -> Ice Bath) hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry 6. Wash with Cold Solvent & Dry Under Vacuum isolate->wash_dry

Caption: Step-by-step workflow for the recrystallization process.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating compounds with different polarities and is often used when recrystallization is ineffective.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that provides a retention factor (Rƒ) of ~0.3-0.4 for the target compound and shows good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point).

    • Prepare a silica gel slurry by mixing the silica with the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively (preferred method): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. This "dry loading" method often results in better separation.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system identified by TLC (e.g., 10% Ethyl Acetate in Hexanes).

    • Gradually increase the polarity of the eluent (e.g., step-gradient to 20%, then 30% Ethyl Acetate) to move the compounds down the column.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

References

Technical Support Center: Troubleshooting Common Byproducts in 1,2-Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of these issues and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to form a 3-substituted 1,2-benzisoxazole from an o-hydroxyaryl oxime is yielding a significant amount of a benzoxazole isomer. What is happening and how can I prevent this?

Answer:

This is a classic case of a competing Beckmann rearrangement.[1] The formation of your desired 1,2-benzisoxazole occurs via an intramolecular nucleophilic attack of the phenolic hydroxyl group on the nitrogen atom of the oxime, with subsequent elimination. However, under certain conditions, the oxime can undergo a rearrangement to form a nitrilium ion intermediate, which then cyclizes to the more stable benzoxazole ring system.[1][2][3][4]

Causality:

The key factor dictating the reaction pathway is the activation of the oxime hydroxyl group. When this group is converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a sulfonate ester), it can either be displaced by the phenolic oxygen (desired pathway) or it can leave to initiate the Beckmann rearrangement (undesired pathway). The stereochemistry of the oxime is also critical; typically, the group anti-periplanar to the leaving group on the nitrogen migrates.[3][4]

Troubleshooting Flowchart:

G start Benzoxazole byproduct detected cond1 Are you using strong acidic conditions? start->cond1 action1 Switch to milder activating agents. (e.g., PPh3/DDQ, DCC, or Ac2O) cond1->action1 Yes cond2 Is the reaction temperature high? cond1->cond2 No end Minimized benzoxazole formation action1->end action2 Lower the reaction temperature to favor the kinetically controlled 1,2-benzisoxazole formation. cond2->action2 Yes cond3 Is the oxime stereochemistry leading to rearrangement? cond2->cond3 No action2->end action3 If possible, isolate the desired oxime isomer. Alternatively, modify reaction conditions to control stereoselectivity. cond3->action3 Yes cond3->end No action3->end

Caption: Troubleshooting workflow for benzoxazole byproduct formation.

Experimental Protocol: Minimizing Benzoxazole Formation

This protocol utilizes a triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTAD) system, which often favors the desired cyclization under milder conditions.

  • Dissolve the Starting Material: Dissolve your o-hydroxyaryl oxime (1 equivalent) in a suitable anhydrous solvent such as THF or toluene.

  • Add Reagents: To this solution, add PPh₃ (1.2 equivalents).

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Slowly add DEAD or DTAD (1.2 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting a base-mediated synthesis of a 1,2-benzisoxazole, but my main product is the corresponding 2-hydroxybenzonitrile. Why does this ring-opening occur?

Answer:

The 1,2-benzisoxazole ring, especially when unsubstituted at the 3-position, is susceptible to base-mediated ring-opening.[5][6] This process, known as the Kemp elimination, involves the abstraction of the proton at the 3-position, leading to the cleavage of the weak N-O bond and formation of a 2-hydroxybenzonitrile.[6]

Causality:

The acidity of the C3-proton is a key factor. Electron-withdrawing groups on the benzene ring can enhance this acidity, making the ring more prone to opening. The strength of the base used is also critical; strong bases like alkoxides or hydroxides readily promote this elimination.

Troubleshooting Strategies:

IssueProbable CauseRecommended Solution
Ring-opening to 2-hydroxybenzonitrile Use of strong bases (e.g., NaOH, KOH, NaOMe).Employ weaker bases like K₂CO₃ or Cs₂CO₃.
Elevated reaction temperatures.Conduct the reaction at a lower temperature.
Prolonged reaction times.Monitor the reaction closely and quench it as soon as the starting material is consumed.
The 1,2-benzisoxazole product is unstable to the workup conditions.Neutralize the reaction mixture before extraction and avoid prolonged exposure to basic aqueous solutions.

Visualizing the Competing Pathways:

G start o-Haloaryl Oxime base Base (e.g., K₂CO₃) start->base Intramolecular Cyclization product 1,2-Benzisoxazole (Desired Product) base->product strong_base Strong Base (e.g., NaOH) product->strong_base Ring-Opening (Kemp Elimination) byproduct 2-Hydroxybenzonitrile (Byproduct) strong_base->byproduct

Caption: Reaction pathways in base-mediated 1,2-benzisoxazole synthesis.

Question 3: My synthesis from a salicylaldehyde derivative is giving me a significant amount of salicylonitrile. What reaction conditions favor this byproduct?

Answer:

The formation of salicylonitrile as a byproduct is common in certain synthetic routes, particularly those that proceed through an oxime intermediate followed by a dehydration step.[1] While the desired reaction is an intramolecular cyclization, a competing intermolecular or intramolecular dehydration of the oxime can lead to the formation of the nitrile.

Causality:

This side reaction is often promoted by strong dehydrating agents and high temperatures. For instance, using reagents like acetic anhydride at reflux can favor the formation of the nitrile over the cyclized benzisoxazole.[7][8] The presence of certain Lewis acids can also catalyze this transformation.[1]

Troubleshooting Recommendations:

  • Choice of Reagents: Avoid harsh dehydrating agents. Consider using milder conditions for the cyclization step. For example, if starting from an o-hydroxyaryl oxime, methods that do not involve strong dehydration are preferable.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative Routes: If salicylonitrile formation is persistent, consider a different synthetic strategy that avoids the dehydration of a salicylaldoxime. For instance, a route involving the [3+2] cycloaddition of a nitrile oxide with an aryne can be a viable alternative.[9]

Summary of Common Byproducts and Their Precursors

ByproductCommon Precursor/Reaction TypeKey Factors Promoting Formation
Benzoxazole Cyclization of o-hydroxyaryl oximesStrong acids, high temperatures, oxime stereochemistry.
2-Hydroxybenzonitrile Base-mediated cyclization or reaction of 1,2-benzisoxazolesStrong bases, elevated temperatures, electron-withdrawing groups.
Salicylonitrile Dehydration of salicylaldoximesStrong dehydrating agents, high temperatures, Lewis acid catalysis.
Anilines Reduction of nitroaryl precursorsOver-reduction with strong reducing agents.[10]
Azoxy compounds Reduction of nitroaryl precursorsDimerization of hydroxylamine intermediates.[10]

References

Technical Support Center: Optimizing Reaction Conditions for Benzisoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of benzisoxazole formation. Benzisoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2][3] Their synthesis, while achievable through various routes, can present challenges ranging from low yields to undesired side-product formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical Q&A format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in Benzisoxazole Synthesis

This section addresses specific problems that may arise during the synthesis of benzisoxazoles and offers targeted solutions.

Question 1: My reaction to form a 1,2-benzisoxazole from an o-hydroxyaryl oxime is giving a low yield, and I'm isolating a significant amount of a benzo[d]oxazole byproduct. What is happening and how can I fix it?

Answer:

This is a classic case of a competing Beckmann rearrangement.[1][4] When activating the oxime's hydroxyl group to facilitate the intramolecular cyclization for N-O bond formation, you can inadvertently promote a rearrangement that leads to the isomeric benzo[d]oxazole.[1][4]

Causality: The key to favoring the desired benzisoxazole formation lies in controlling the reaction conditions to favor intramolecular nucleophilic attack of the phenolic oxygen on the oxime nitrogen over the migration of the aryl group. The Beckmann rearrangement is often promoted by protic acids or the presence of moisture.[4]

Recommended Solutions:

  • Employ Anhydrous Conditions: The formation of the N-O bond for benzisoxazole synthesis is favored under dry conditions.[5][6] Ensure all your reagents and solvents are scrupulously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]

  • Choose Milder Activating Agents: Strong acids can aggressively promote the Beckmann rearrangement.[4] Consider using milder, neutral activating agents that favor direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective in these scenarios.[4] Another option is the use of 1,1'-carbonyldiimidazole (CDI).[4]

  • Temperature Control: Carefully monitor and control the reaction temperature. While higher temperatures can sometimes drive reactions to completion, they can also favor undesired side reactions. Experiment with running the reaction at a lower temperature for a longer duration.

Experimental Protocol Example (PPh₃/DDQ System):

  • Dissolve the o-hydroxyaryl oxime in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Add triphenylphosphine (PPh₃) (1.1 equivalents) to the solution and stir under an inert atmosphere.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Logical Troubleshooting Flow:

G start Low Yield & Benzo[d]oxazole Byproduct check_conditions Check Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Present? mild_reagents Use Milder Activating Agents (e.g., PPh3/DDQ) check_conditions->mild_reagents Using Strong Acid? temp_control Optimize Temperature check_conditions->temp_control High Temperature? success Improved Yield of Benzisoxazole anhydrous->success mild_reagents->success temp_control->success

Caption: Troubleshooting workflow for benzo[d]oxazole byproduct formation.

Question 2: I am attempting a [3+2] cycloaddition of an in situ generated aryne and a nitrile oxide to synthesize a benzisoxazole, but my yields are consistently low, and I observe a significant amount of what I believe to be a dimer of the nitrile oxide. How can I improve the yield of my desired product?

Answer:

This is a common challenge in reactions involving multiple highly reactive intermediates. The dimerization of the nitrile oxide to form a furoxan is a well-known and often rapid side reaction that competes with the desired cycloaddition with the aryne.[8]

Causality: The success of this reaction hinges on carefully balancing the rates of formation of both the aryne and the nitrile oxide, as well as their relative concentrations, to favor the intermolecular [3+2] cycloaddition over the nitrile oxide dimerization.[8]

Recommended Solutions:

  • Slow Addition of Precursors: Instead of adding all reagents at once, a slow, controlled addition of the precursor that generates the more stable intermediate can be beneficial. In many cases, slowly adding the chlorooxime (nitrile oxide precursor) to the reaction mixture containing the aryne precursor and the fluoride source can help maintain a low concentration of the nitrile oxide, thus disfavoring dimerization.[8]

  • Optimize Stoichiometry: Experiment with using an excess of the aryne precursor. This can increase the probability of the nitrile oxide reacting with the aryne rather than another molecule of itself.[8]

  • Temperature and Reaction Time: While higher temperatures can sometimes accelerate the desired cycloaddition, they can also increase the rate of nitrile oxide dimerization. It is often a delicate balance. A systematic optimization of the reaction temperature and time is recommended.[8]

Table 1: Representative Conditions for [3+2] Cycloaddition

Aryne PrecursorNitrile Oxide PrecursorFluoride SourceSolventTemperature (°C)Yield (%)
o-(Trimethylsilyl)phenyl triflateAryl ChlorooximeCsFAcetonitrileRoom Temp~60-90
o-(Trimethylsilyl)phenyl triflateAlkyl ChlorooximeCsFAcetonitrileRoom Temp~50-80

Data synthesized from multiple sources for illustrative purposes.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Slow Addition Aryne Precursor Aryne Precursor Fluoride Source (e.g., CsF) Fluoride Source (e.g., CsF) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Nitrile Oxide Precursor (Chlorooxime) Nitrile Oxide Precursor (Chlorooxime) Reaction Setup Reaction Setup Reaction Mixture Reaction Mixture In situ generation of Aryne and Nitrile Oxide In situ generation of Aryne and Nitrile Oxide Reaction Mixture->In situ generation of Aryne and Nitrile Oxide Slow Addition Slow Addition Slow Addition->Reaction Mixture [3+2] Cycloaddition [3+2] Cycloaddition In situ generation of Aryne and Nitrile Oxide->[3+2] Cycloaddition Nitrile Oxide Dimerization (Side Reaction) Nitrile Oxide Dimerization (Side Reaction) In situ generation of Aryne and Nitrile Oxide->Nitrile Oxide Dimerization (Side Reaction) Benzisoxazole Product Benzisoxazole Product [3+2] Cycloaddition->Benzisoxazole Product

Caption: Workflow for optimizing [3+2] cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzisoxazoles?

A1: The most prevalent methods for synthesizing the 1,2-benzisoxazole core involve the construction of the five-membered ring through either C-O or N-O bond formation.[1]

  • C-O Bond Formation: This typically involves the cyclization of o-substituted aryl oximes under basic conditions.[1] For example, the displacement of a nitro group or a halogen from an o-substituted aryl oxime.[1]

  • N-O Bond Formation: This route often starts with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines.[1]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with nitrile oxides is a powerful method for constructing the benzisoxazole ring system.[1][5][8]

Q2: My reaction is not going to completion, and I still have starting material left. What should I do?

A2: An incomplete reaction can be due to several factors. Here's a systematic approach to troubleshooting:[7][9]

  • Extend Reaction Time: Continue to monitor the reaction at regular intervals using TLC or LC-MS to see if it is progressing, albeit slowly.[7]

  • Increase Temperature: If the reaction is sluggish at a certain temperature, a modest increase in temperature may be sufficient to drive it to completion. However, be mindful of potential side reactions.

  • Check Reagent Purity and Stoichiometry: Impurities in your starting materials or an incorrect stoichiometry can halt a reaction.[7] Ensure your reagents are of high purity and that you have used the correct molar ratios.

  • Catalyst Activity: If your reaction is catalyzed, the catalyst may be inactive or poisoned.[9] Consider using a fresh batch of the catalyst or increasing the catalyst loading.

Q3: I am struggling with the purification of my benzisoxazole product. Do you have any general advice?

A3: Purification can indeed be challenging, especially if side products with similar polarities are present.

  • Column Chromatography: This is the most common method for purifying benzisoxazoles. A systematic approach to solvent system selection using TLC is crucial. Consider using a gradient elution to improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Work-up Procedure: Ensure your work-up procedure is effectively removing as many impurities as possible before chromatography. Acid/base washes can be very effective at removing unreacted starting materials or certain byproducts.

Q4: Are there any "green" or more sustainable methods for benzisoxazole synthesis being developed?

A4: Yes, the development of more environmentally friendly synthetic methods is an active area of research. Some approaches include:

  • Catalytic Methods: The use of transition-metal catalysts, such as palladium, can allow for milder reaction conditions and lower waste generation compared to stoichiometric reagents.[1]

  • Solvent-Free Reactions: Some modern protocols are being developed under solvent-free conditions, which significantly reduces the environmental impact.[10][11] For example, a triflic acid (TfOH)-promoted decyanative cyclization can be performed solvent-free at room temperature.[10][11]

  • Aqueous Medium: Research into performing syntheses in water is also gaining traction as a green chemistry approach.

This technical support center provides a foundation for troubleshooting and optimizing your benzisoxazole synthesis. Remember that each substrate is unique, and a systematic, evidence-based approach to optimization will yield the best results.

References

Technical Support Center: Synthesis of Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzisoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzisoxazoles are key components in numerous pharmaceutically active compounds, including antipsychotic, anticonvulsant, and antimicrobial agents.[1][2] However, their synthesis is often fraught with challenges ranging from low yields to intractable side reactions and purification difficulties.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, make informed decisions to optimize your reaction conditions, and successfully synthesize your target molecules.

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to follow a systematic troubleshooting process. The workflow below outlines a logical sequence of checks to perform when your synthesis does not proceed as expected.

G start Problem Encountered (e.g., Low Yield, Complex Mixture) check_sm 1. Verify Starting Material Purity & Integrity (NMR, MS, mp) start->check_sm check_conditions 2. Scrutinize Reaction Conditions check_sm->check_conditions If SMs are pure analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_conditions->analyze_crude sub_conditions Stoichiometry Temperature Solvent (Anhydrous?) Reaction Time Atmosphere (Inert?) check_conditions->sub_conditions outcome1 Starting Material Unchanged analyze_crude->outcome1 Observation outcome2 Side Product(s) Formed analyze_crude->outcome2 Observation outcome3 Desired Product Formed, But Lost During Workup/Purification analyze_crude->outcome3 Observation solution1 Increase Temperature Extend Reaction Time Check Catalyst Activity outcome1->solution1 Action solution2 Modify Conditions to Suppress Side Reaction (See FAQs) Re-evaluate Synthetic Route outcome2->solution2 Action solution3 Optimize Purification Strategy (See Purification Guide) outcome3->solution3 Action

Caption: A general workflow for troubleshooting benzisoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Benzisoxazole

Q: My reaction has a very low yield, and TLC analysis shows mostly unreacted starting material. What are the first things I should check?

A: An incomplete or stalled reaction is a common issue. Before making drastic changes, systematically verify the fundamentals.[3][4]

  • Re-evaluate Starting Materials: Confirm the purity of your starting materials. Impurities can inhibit catalysts or introduce competing reaction pathways.[3][5] For syntheses starting from oximes, ensure you have the correct (often Z) isomer, as the E-isomer may react differently or not at all under certain conditions.[6]

  • Check Catalyst Activity: If you are using a catalyst (e.g., Pd, Cu, Lewis acids), its activity is paramount.[7] Heterogeneous catalysts can lose activity over time, while homogeneous catalysts can be sensitive to air and moisture.[4] Consider using a fresh batch of catalyst or increasing the catalyst loading in a small-scale test reaction.

  • Increase Temperature/Reaction Time: Many cyclization reactions to form the benzisoxazole ring have a significant activation energy.[3] Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. Similarly, extending the reaction time may be all that is needed to drive the reaction to completion.[8]

  • Verify Stoichiometry: Double-check your calculations to ensure the molar ratios of reactants are correct. Sometimes, using a slight excess of one reactant can push the equilibrium towards the product.[3]

Issue 2: Formation of an Isomeric Benzoxazole Side Product

Q: I am trying to synthesize a 3-substituted 1,2-benzisoxazole from an ortho-hydroxyaryl ketimine, but I am isolating a 2-substituted benzoxazole instead. Why is this happening and how can I prevent it?

A: This is a classic and critical challenge involving a competition between two distinct mechanistic pathways originating from a common intermediate. The culprit is typically the presence of water, which favors a Beckmann-type rearrangement leading to the benzoxazole.[9][10]

  • The Mechanism: The reaction proceeds through an N-chloro imine intermediate.

    • Desired Pathway (Anhydrous): Under strictly anhydrous conditions, direct intramolecular nucleophilic attack of the hydroxyl group on the imine nitrogen leads to N-O bond formation and the desired 1,2-benzisoxazole.[10][11]

    • Side Reaction Pathway (Aqueous/Protic): In the presence of water or other protic species (often from reagents like NaOCl), a Beckmann-type rearrangement is initiated, leading to the thermodynamically stable 2-substituted benzoxazole.[6][9]

G cluster_0 Desired Pathway cluster_1 Side Reaction start o-Hydroxyaryl N-H Ketimine intermediate Common N-Cl Imine Intermediate start->intermediate [Cl+] cond1 Anhydrous Conditions (N-O Bond Formation) intermediate->cond1 cond2 Aqueous/Protic Conditions (Beckmann Rearrangement) intermediate->cond2 benzisoxazole 3-Substituted 1,2-Benzisoxazole cond1->benzisoxazole benzoxazole 2-Substituted Benzoxazole cond2->benzoxazole

Caption: Competing pathways in the synthesis from o-hydroxyaryl ketimines.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: This is the most critical factor. Dry all solvents and glassware thoroughly. If using reagents like NaOCl, consider alternatives or use an anhydrous chlorinating agent.[10]

  • Choice of Base/Solvent: Use a non-nucleophilic, anhydrous base and aprotic solvents (e.g., THF, Dioxane, Toluene).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Issue 3: Low Yields in [3+2] Cycloaddition Reactions

Q: I am attempting a [3+2] cycloaddition between an in situ generated aryne and a nitrile oxide, but my yields are poor, and I see significant byproduct formation in the crude NMR. What is the likely side reaction and how can I optimize the yield?

A: The primary challenge in this elegant synthesis is coordinating the generation and reaction of two highly reactive, unstable intermediates: the aryne and the nitrile oxide.[1][11] The most common side reaction is the dimerization of the nitrile oxide to form a furoxan or other related species.[1]

Key Optimization Parameters:

ParameterProblemSolution & Rationale
Rate of Addition If the nitrile oxide is generated faster than the aryne, it will dimerize before it can be trapped.Add the nitrile oxide precursor (e.g., a chlorooxime) slowly via syringe pump to the solution containing the aryne precursor and fluoride source. This maintains a low instantaneous concentration of the nitrile oxide, favoring the bimolecular cycloaddition over dimerization.[1]
Stoichiometry An excess of the fluoride source (e.g., CsF, TBAF) is often required as it acts as both the aryne generator and the base for nitrile oxide formation.[6]Use at least 3-6 equivalents of the fluoride source. An initial optimization screen is recommended to find the sweet spot for your specific substrates.[1]
Solvent The solvent must be aprotic and capable of solvating the fluoride salt.Acetonitrile (MeCN) or Tetrahydrofuran (THF) are commonly used and effective solvents for this transformation.[1]
Temperature The reaction is typically run at room temperature.While gentle heating might sometimes be required, start at room temperature as higher temperatures can accelerate the decomposition and dimerization of the reactive intermediates.

Experimental Protocol: Optimizing a [3+2] Cycloaddition

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the o-(trimethylsilyl)aryl triflate (aryne precursor, 1.0 equiv) and the fluoride source (e.g., CsF, 3-6 equiv) in anhydrous MeCN.

  • In a separate flask, prepare a solution of the chlorooxime (nitrile oxide precursor, 1.1-1.2 equiv) in anhydrous MeCN.

  • Using a syringe pump, add the chlorooxime solution to the stirred reaction mixture containing the aryne precursor over 2-3 hours.[1]

  • Allow the reaction to stir at room temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Issue 4: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure benzisoxazole using column chromatography. What are some alternative strategies?

A: Purification can be a significant source of product loss, especially when side products have similar polarities to the desired compound.[4] A multi-step purification strategy is often necessary.

G start Crude Product Mixture q1 Is the product a solid? start->q1 q2 Are impurities acidic/basic? q1->q2 No / Oil recrystallize Attempt Recrystallization q1->recrystallize Yes q3 Are impurities highly colored? q2->q3 No acid_base Perform Acid-Base Extraction q2->acid_base Yes charcoal Treat with Activated Charcoal q3->charcoal Yes chromatography Perform Column Chromatography q3->chromatography No recrystallize->q2 If still impure acid_base->q3 If still impure charcoal->chromatography After filtration

Caption: Decision tree for selecting a suitable purification strategy.

  • Recrystallization: If your product is a solid, this is often the most effective method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: Benzisoxazoles are weakly basic. This property can be exploited to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated benzisoxazole will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.[5]

  • Activated Carbon Treatment: If your product is contaminated with highly colored, non-polar impurities, you can dissolve the crude material in a suitable solvent and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal adsorbs the colored impurities and can be removed by filtration through celite.[5][12] This is often done as a pre-purification step before chromatography or recrystallization.

References

preventing side reactions in "Methyl 2-(1,2-benzisoxazol-3-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key intermediate in the manufacturing of various pharmaceutical agents, including the anticonvulsant zonisamide.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and prevent the formation of critical side products. Our focus is on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Core Synthesis Strategy and Mechanistic Overview

The most robust and widely adopted industrial synthesis for the 1,2-benzisoxazole-3-acetic acid core involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[2] This is followed by a standard esterification to yield the target methyl ester. This pathway is generally favored for its high yields and operational simplicity.

The key transformation is the base-mediated ring-opening of the coumarin lactone by hydroxylamine, followed by an intramolecular cyclization and dehydration to form the stable benzisoxazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A 4-Hydroxycoumarin D Ring Opening & Cyclization A->D B Hydroxylamine (NH2OH) B->D C Base (e.g., Na2CO3) C->D E 1,2-Benzisoxazole-3-acetic acid D->E Workup F Esterification (MeOH, H+) E->F G This compound F->G Purification

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

FAQ 1: My overall yield is low, and the reaction seems to stall. What are the primary causes?

Low yields in this synthesis can typically be traced back to three main areas: reagent quality, reaction conditions, and inefficient mixing.[3]

  • Purity of Reagents & Solvents: The purity of 4-hydroxycoumarin is paramount. Impurities can chelate with bases or participate in side reactions. Similarly, ensure your hydroxylamine source is fresh; it can degrade over time. If using hydroxylamine hydrochloride, ensure the stoichiometry of your base is adjusted to neutralize the HCl and catalyze the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction of 4-hydroxycoumarin with hydroxylamine is typically performed at a moderately elevated temperature (e.g., 40-60°C) to ensure a reasonable reaction rate without promoting decomposition.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[3]

  • Base Selection & Stoichiometry: The choice and amount of base are crucial. While strong bases like NaOH can be used, milder bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often preferred to minimize side reactions.[2] Insufficient base will result in an incomplete reaction, while a large excess can promote undesired hydrolysis or decomposition pathways.

FAQ 2: I am observing a significant isomeric impurity. How can I identify and prevent it?

While the 4-hydroxycoumarin route is generally clean, alternative syntheses starting from ortho-hydroxyaryl oximes are highly susceptible to forming a key isomeric side product: benzo[d]oxazole .

This occurs via a competitive Beckmann rearrangement, which is a known side reaction in syntheses involving the cyclization of oximes.[4]

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Start o-Hydroxyaryl Oxime Intermediate Desired_Step Intramolecular SNAr (N-O Bond Formation) Start->Desired_Step Anhydrous Conditions Side_Step Beckmann Rearrangement Start->Side_Step Protic Solvents Strong Acids Desired_Product 1,2-Benzisoxazole Derivative Desired_Step->Desired_Product Side_Product Benzo[d]oxazole Impurity Side_Step->Side_Product

Caption: Competing cyclization vs. Beckmann rearrangement pathways.

Prevention Strategy:

  • Choice of Cyclizing Agent: The conditions used to convert the oxime's hydroxyl group into a good leaving group are critical. Reagents like phosphorus pentachloride (PCl₅) or strong acids like sulfuric acid are known to promote the Beckmann rearrangement. Milder conditions are preferable.

  • Anhydrous Conditions: The presence of water or protic solvents can facilitate the rearrangement. Performing the cyclization under strictly anhydrous conditions favors the direct N-O bond formation required for the 1,2-benzisoxazole ring.[5]

  • Temperature Control: Lowering the reaction temperature can often suppress the activation energy barrier for the rearrangement, favoring the desired cyclization.

FAQ 3: My reaction mixture is turning dark brown or forming a tar. How can I avoid this?

Tar formation is a common sign of product or intermediate decomposition.[6] The 1,2-benzisoxazole ring system can be sensitive to harsh conditions.

  • Avoid High Temperatures: Do not overheat the reaction. As mentioned, monitor the reaction progress and stop the heat as soon as the starting material is consumed.

  • Avoid Strong Acids/Bases: During workup, quenching with strong acids or bases can lead to degradation. Use buffered solutions or weaker acids/bases (e.g., saturated ammonium chloride, sodium bicarbonate) for pH adjustment.

  • Inert Atmosphere: While not always necessary for the coumarin-based synthesis, if you are working with particularly sensitive substituted analogs, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities.[3]

Section 3: Recommended Experimental Protocol

This protocol is based on established methods for the synthesis of the intermediate 1,2-Benzisoxazole-3-acetic acid, which is then esterified.[2]

Part A: Synthesis of 1,2-Benzisoxazole-3-acetic acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-hydroxycoumarin (1.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and an appropriate solvent such as ethanol or water.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) in water. Add this solution to the flask.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the disappearance of the 4-hydroxycoumarin spot by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with cold 2M HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting solid is 1,2-benzisoxazole-3-acetic acid.

Part B: Esterification to this compound

  • Setup: Suspend the dried 1,2-benzisoxazole-3-acetic acid (1.0 eq) in methanol (MeOH, ~10-15 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry HCl gas.

  • Reaction: Reflux the mixture for 3-5 hours, again monitoring by TLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Add cold water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[7]

Section 4: Summary of Key Parameters

For successful synthesis, careful control over reaction parameters is essential. The following table summarizes the critical variables and their impact on the outcome.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Base Na₂CO₃ or K₂CO₃Milder bases prevent degradation of the product. Stronger bases (e.g., NaOH) can lead to lower yields and more impurities.[2]
Temperature 40-60°C for cyclizationProvides sufficient energy for reaction without causing decomposition. Higher temperatures can lead to tar formation.[2][6]
Solvent Ethanol or Water for cyclizationReadily available and effective solvents for the reactants. Ensure sufficient volume to maintain solubility.
Reaction Time Monitor by TLC/LC-MSPrevents formation of degradation byproducts from excessive heating. Reactions should be stopped upon completion.[3]
pH (Workup) Acidify to pH 2-3Ensures complete precipitation of the carboxylic acid intermediate. Incomplete acidification leads to loss of product in the aqueous phase.

References

Technical Support Center: Column Chromatography Protocols for Purifying Benzisoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of benzisoxazole esters via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. Benzisoxazole esters, while synthetically valuable, can present unique purification hurdles due to their polarity, potential for hydrolysis, and sensitivity to the stationary phase. This guide provides field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions encountered when developing a purification protocol for benzisoxazole esters.

Q1: What is the best stationary phase for purifying benzisoxazole esters?

A1: For most benzisoxazole esters, standard silica gel (60 Å, 230-400 mesh) is the first choice for normal-phase chromatography due to its excellent resolving power for a wide range of compounds.[1] However, silica is slightly acidic, which can be problematic for certain sensitive benzisoxazole derivatives.[1]

  • When to consider alternatives: If you observe significant streaking on your TLC plate or suspect your compound is degrading, the acidic nature of the silica may be the cause.[2] In such cases, consider these options:

    • Deactivated Silica: You can neutralize the acidic silanol groups by preparing a slurry of silica in your non-polar eluent containing a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia. This is highly effective for basic nitrogen-containing heterocycles.[1][3]

    • Alumina: Available in neutral, basic, or acidic forms, alumina is a good alternative for acid-sensitive compounds.[1] Neutral or basic alumina is generally preferred for this class of molecules.

    • Reversed-Phase Silica (C18): If your benzisoxazole ester is highly polar or stubbornly remains at the baseline on silica TLC even with polar eluents, reversed-phase flash chromatography is an excellent alternative.[4] Here, the most polar compounds elute first.[1]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[5]

  • Start with a Standard System: A common starting point for normal-phase chromatography is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc).[2]

  • TLC Analysis: Test your crude sample using various ratios of your chosen solvent system. The goal is to find a ratio that places your target benzisoxazole ester at a Retention Factor (Rf) of approximately 0.2-0.3 . This Rf value typically provides the best separation on a column.[2]

  • Adjusting Polarity:

    • If the Rf is too high (compound runs too fast), decrease the concentration of the polar solvent (e.g., use less EtOAc in hexanes).

    • If the Rf is too low (compound stays at the baseline), increase the concentration of the polar solvent.[6] If even 100% ethyl acetate is insufficient, consider a more polar solvent like acetone or dichloromethane (DCM) in your mixture.[2]

Q3: My benzisoxazole ester seems to be degrading on the column. How can I confirm this and prevent it?

A3: Degradation on silica is a common problem for certain functional groups.[2]

  • Confirmation with 2D TLC: To confirm instability, you can perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate and run it in a chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[2][3]

  • Prevention Strategies:

    • Deactivate the Silica: As mentioned in A1, adding 0.1-1% triethylamine to your eluent system can neutralize the silica and prevent the degradation of acid-sensitive compounds.[3]

    • Switch Stationary Phase: Move to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1][2]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography without unnecessary delays.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solutions & Explanations
Poor Separation: Mixed fractions despite good TLC separation.1. Column Overloading: Too much sample was loaded for the column size.[7]2. Improper Sample Loading: The initial sample band was too wide because it was dissolved in too much solvent or a solvent that was too polar.[8]3. Flow Rate Too High: Eluent is passing through the column too quickly for equilibrium to be established.[7]1. Reduce Load: A general rule is to load 1g of crude material per 20-40g of silica. For difficult separations, this ratio should be increased to 1:100 or more.2. Optimize Loading: Dissolve the sample in the minimum amount of solvent possible.[8] Ideally, use the non-polar component of your eluent system. If solubility is an issue, use a stronger solvent like DCM, but keep the volume minimal. For best results, use dry loading : dissolve your compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[2]3. Optimize Flow Rate: For flash chromatography, the solvent level should drop by about 2 inches per minute. Adjust pressure accordingly.
Compound Won't Elute: The desired product is not coming off the column.1. Eluent is Not Polar Enough: The mobile phase lacks the strength to displace your compound from the stationary phase.[6]2. Irreversible Adsorption/Decomposition: The compound has either chemically bonded to the silica or has decomposed entirely.[2]1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system. If this is ineffective, perform a "methanol purge" by flushing the column with 100% methanol to elute all remaining polar compounds.[6]2. Assess Stability: Perform a 2D TLC as described in FAQ Q3. If the compound is unstable, you must change your purification strategy (e.g., use deactivated silica or a different stationary phase).[2]
Streaking or Tailing Peaks: The compound elutes over a large number of fractions.1. Acid-Base Interactions: Polar functional groups (like the nitrogen in the isoxazole ring) can interact strongly with acidic silanol groups on the silica surface.[1]2. Compound is Sparingly Soluble: The compound may be precipitating and re-dissolving as it moves down the column.1. Add a Modifier: Add a small amount (0.1-1%) of an appropriate modifier to the eluent. For the potentially basic benzisoxazole nitrogen, triethylamine is an excellent choice to improve peak shape.[3]2. Change Solvent System: Find a mobile phase in which your compound has better solubility.
Solvent Flow Stops: The column stops running or runs extremely slowly.1. Crystallization: The compound has crystallized on the column, blocking solvent flow.[2]2. Column Packed Poorly: Air bubbles are trapped in the stationary phase, or fine particles are clogging the frit.1. Dilute and Re-purify: This is difficult to fix. The best course is often to extrude the silica, dissolve the entire solid phase in a strong solvent, filter, and attempt the purification again on a wider column with a more dilute sample.[2]2. Repack the Column: Ensure you are using a proper slurry packing method to create a homogenous, bubble-free column bed.

Section 3: Detailed Experimental Protocols

This section provides a standard, self-validating workflow for the purification of a typical benzisoxazole ester.

Workflow Diagram: General Purification Strategy

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Stability 2. Stability Check (2D-TLC) (If streaking occurs) TLC->Stability Problem? Pack 3. Pack Column (Slurry Method) TLC->Pack If Stable Stability->Pack If Stable Load 4. Load Sample (Dry Loading Preferred) Elute 5. Elute & Collect (Isocratic or Gradient) Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine & Evaporate Analyze->Combine Purity 8. Final Purity Check (NMR, LC-MS) Combine->Purity

Caption: General workflow for column chromatography purification.

Protocol 1: Column Preparation and Sample Loading
  • Select Column and Silica: Choose a glass column with an appropriate diameter for your sample size (e.g., a 40 mm diameter column for 1-5 g of crude material). Calculate the required amount of silica gel (typically 40-100 times the weight of your crude sample).

  • Prepare the Slurry: In a beaker, mix the silica gel with your initial, least polar eluent system (e.g., 10% EtOAc in hexanes) until a homogenous, pourable slurry is formed.

  • Pack the Column:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • Fill the column halfway with the initial eluent.

    • Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to help the silica settle into a uniform bed, free of air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

  • Load the Sample (Dry Loading Method):

    • Dissolve your crude benzisoxazole ester in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small portion of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

    • Gently add your eluent to the column, being careful not to disturb the sand and sample layers.

Protocol 2: Elution and Fraction Collection
  • Begin Elution: Fill the column with the eluent. If using flash chromatography, apply gentle pressure using a pump or inert gas line to achieve a steady flow.

  • Isocratic vs. Gradient Elution:

    • Isocratic: If the Rf values of your product and impurities are well-separated on TLC, you can run the entire column with a single, constant solvent composition.

    • Gradient: If impurities are close to your product, start with a low polarity eluent to remove non-polar impurities. Then, gradually increase the percentage of the polar solvent to elute your target compound, followed by a further increase to elute any remaining highly-polar impurities.

  • Collect Fractions: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 40 mm column).

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to identify which ones contain your pure compound.

  • Combine and Isolate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified benzisoxazole ester.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation Overload Was the column overloaded? (>1:40 sample:silica ratio) Start->Overload Loading How was the sample loaded? Start->Loading Solvent Was the starting eluent too polar? Start->Solvent Overload->Loading No Sol_Overload Solution: Reduce sample load or use a larger column. Overload->Sol_Overload Yes Loading->Solvent Dry-loaded or in non-polar solvent Sol_Loading Solution: Use dry loading or load in minimal non-polar solvent. Loading->Sol_Loading Wet-loaded in polar solvent Sol_Solvent Solution: Start with a less polar eluent (lower Rf). Solvent->Sol_Solvent Yes

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Recrystallization of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of Methyl 2-(1,2-benzisoxazol-3-yl)acetate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. Recrystallization is a powerful and efficient technique for this purpose, predicated on the principle of differential solubility.[1] This guide provides a structured, question-and-answer-based approach to help you navigate the nuances of the recrystallization process, troubleshoot common challenges, and establish a robust, reproducible protocol.

Part 1: Frequently Asked Questions & First Principles

Q1: What is the fundamental principle of recrystallization and why is it used for this compound?

Recrystallization is a purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Cooling the solution slowly to decrease the compound's solubility.

  • Crystallization of the target compound from the supersaturated solution, leaving the more soluble impurities behind in the "mother liquor."

  • Isolating the pure crystals via filtration.

For this compound, which is a solid at room temperature, this method is ideal for removing byproducts from its synthesis, such as unreacted starting materials or side-products, leading to a product with high crystalline and chemical purity.

Q2: How do I select the best solvent for recrystallizing this compound?

The choice of solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High solubility at high temperatures: The solvent should dissolve your compound completely when hot.

  • Low solubility at low temperatures: The solvent should dissolve very little of your compound when cold to ensure a good recovery yield.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point for easy removal from the purified crystals during drying.[1]

Given the structure of this compound (a methyl ester with an aromatic heterocyclic system), good starting points for solvent screening include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[2] The parent carboxylic acid is noted to be soluble in methanol, making it a strong candidate.[3]

A systematic solvent screening is highly recommended (see Protocol 1).

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q3: I've added the hot solvent, but my solution won't cool down to form crystals. What should I do?

This is a common issue that typically indicates the solution is not sufficiently supersaturated.

Potential Cause Scientific Rationale Recommended Solution
Too much solvent was used. The concentration of the compound is below its saturation point, even at low temperatures.Gently heat the solution to evaporate some of the solvent. Allow it to cool again. This should only be done in a fume hood.
Solution cooled too rapidly. Rapid cooling can sometimes lead to an oil or prevent nucleation (the initial formation of crystals).Reheat the solution to redissolve everything and allow it to cool more slowly. Insulating the flask can help.
Lack of nucleation sites. Crystal formation requires a starting point (a "nucleus") to grow upon.1. Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. Microscopic glass fragments provide nucleation sites.[1] 2. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[1]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add more solvent: This lowers the saturation point and can sometimes prevent oiling.

  • Allow the solution to cool much more slowly. Try letting it cool to room temperature on the benchtop before moving it to an ice bath.

  • Change solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q5: My recovery yield is very low. What went wrong?

A low yield can be frustrating but is often correctable.

Potential Cause Scientific Rationale Recommended Solution
Excess solvent used. Even cold solvents dissolve a small amount of the product. Using too much solvent maximizes this loss.[1][4]Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization. Crystals formed during a hot filtration step will be lost.Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Washing with warm solvent. Washing the final crystals with solvent that isn't ice-cold will redissolve some of your product.[1]Always use a minimal amount of ice-cold solvent for washing the filter cake.
Incomplete crystallization. Insufficient cooling time or temperature will leave a significant amount of product in the mother liquor.Ensure the flask is left in an ice bath for at least 15-20 minutes before filtering. You can try to obtain a "second crop" of crystals by evaporating some solvent from the mother liquor.
Q6: The final crystals are still colored. How do I remove colored impurities?

If your product has a persistent yellow or orange hue[3], this is likely due to highly conjugated impurities.

Solution: Use activated charcoal.

  • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent boiling.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot filtration using fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[1]

  • Proceed with the cooling and crystallization steps as usual.

Part 3: Experimental Protocols & Workflows

Recrystallization Workflow Diagram

The following diagram outlines the logical steps for a standard recrystallization procedure.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent E 5. Insoluble Impurities? A->E B 2. Solution Colored? C 3. Add Activated Charcoal & Reheat B->C Yes F 6. Cool Filtrate Slowly (Room Temp -> Ice Bath) B->F No D 4. Perform Hot Filtration C->D D->F E->B No E->D Yes G 7. Isolate Crystals (Vacuum Filtration) F->G H 8. Wash Crystals with Ice-Cold Solvent G->H I 9. Dry Crystals (Vacuum Oven) H->I J Pure Product I->J

Caption: General workflow for the recrystallization process.

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal single or mixed solvent system for this compound.

Materials:

  • Crude this compound

  • Small test tubes (10)

  • A selection of test solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Hexanes, Water)

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place ~30-50 mg of the crude compound into several separate test tubes.

  • Add a test solvent dropwise to one tube at room temperature, agitating after each drop, until the solid dissolves or ~1 mL has been added.

    • If it dissolves readily at room temperature, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube.

  • Place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility when hot, and will yield a large amount of crystalline solid upon cooling.[1]

Troubleshooting Logic Diagram

Use this decision tree to diagnose and solve common recrystallization problems.

Troubleshooting_Tree Start What is the issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield Colored Product is Colored Start->Colored Sol1 Too much solvent? NoCrystals->Sol1 Sol2 Reheat solution. Add more solvent. Cool very slowly. OilingOut->Sol2 Sol3 Used minimum hot solvent? LowYield->Sol3 Sol4 Use Activated Charcoal: 1. Dissolve in hot solvent. 2. Add charcoal, reheat. 3. Perform hot filtration. Colored->Sol4 Sol1_Y Evaporate some solvent and re-cool. Sol1->Sol1_Y Yes Sol1_N Induce nucleation: - Scratch flask - Add seed crystal Sol1->Sol1_N No Sol2_Cont If problem persists, choose a lower-boiling point solvent. Sol2->Sol2_Cont Sol3_Y Washed with ice-cold solvent? Allowed sufficient cooling time? Sol3->Sol3_Y Yes Sol3_N Use minimum solvent next time. Ensure proper technique. Sol3->Sol3_N No

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Managing Impurities in Zonisamide Precursor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Zonisamide precursor synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the synthesis of this critical antiepileptic agent. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemistry and strategic decisions that lead to a robust and high-purity synthesis.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of key Zonisamide precursors. Each entry follows a "Problem-Cause-Solution" format, grounded in chemical principles.

Issue 1.1: Formation of Disulfonated Impurity during Sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA)

Problem: You observe a significant amount of a disulfonated-benzisoxazole-derivative (S-BOS) by-product during the sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA) to form 1,2-benzisoxazole-3-methane sulfonic acid (BOS-H) or its salt (BOS-Na).[1] This impurity is difficult to remove and impacts the yield and purity of the final Zonisamide product.

Probable Cause: The primary cause of disulfonation is the use of harsh sulfonating agents and reaction conditions. When chlorosulfonic acid is used as both the reagent and the solvent, the reaction is often not selective, leading to the formation of the disulfonated by-product.[1] The high reactivity of the benzisoxazole ring makes it susceptible to a second sulfonation under these conditions.

Solution:

  • Controlled Stoichiometry of Chlorosulfonic Acid: To minimize the formation of disulfonated side products, it is crucial to use a controlled molar ratio of chlorosulfonic acid.[2][3] A significant excess of the sulfonating agent should be avoided.

  • Use of a Dioxane Complex: A widely adopted and effective method is to use a chlorosulfonic acid:1,4-dioxane complex. This complex moderates the reactivity of the chlorosulfonic acid, leading to a more selective sulfonation.[2][3] The reaction is typically carried out in a solvent such as ethylene dichloride.[2]

  • Alternative Sulfonating Agents: Consider exploring alternative sulfonation methods. One such approach involves the use of an acyl sulfate, prepared in situ, to sulfonate BOA.[1] This can offer a milder and more selective route to the desired product.

  • Reaction Temperature Control: Maintaining the recommended reaction temperature is critical. For instance, when using the chlorosulfonic acid-dioxane complex in ethylene chloride, a temperature range of 75 to 85°C is often employed.[2] Deviations from the optimal temperature can lead to increased impurity formation.

Issue 1.2: Presence of 2-hydroxyacetophenone oxime in the 1,2-benzisoxazole-3-acetic acid (BOA) intermediate

Problem: Your 1,2-benzisoxazole-3-acetic acid (BOA) intermediate is contaminated with 2-hydroxyacetophenone oxime.[4][5] This impurity can be carried through subsequent steps and compromise the final Zonisamide purity.

Probable Cause: This impurity is a process-related impurity that can arise during the synthesis of BOA from 4-hydroxycoumarin and hydroxylamine hydrochloride. Incomplete cyclization or side reactions can lead to its formation.

Solution:

  • Purification of BOA: A purification step for the BOA intermediate is necessary. An effective method involves an acid-base workup. The crude BOA can be dissolved in an aqueous sodium bicarbonate solution to form the sodium salt, which is soluble in water. The 2-hydroxyacetophenone oxime impurity is less acidic and can be extracted from the alkaline aqueous layer with an organic solvent like diethyl ether.[3]

  • Acidification and Crystallization: After removing the organic layer containing the impurity, the aqueous layer is acidified with an acid such as 2N hydrochloric acid. This protonates the carboxylate of BOA, causing the purified 1,2-benzisoxazole-3-acetic acid to precipitate as a crystalline solid, which can then be collected by filtration.[3]

Issue 1.3: Instability and Hygroscopicity of 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H) and its Sodium Salt (BOS-Na)

Problem: The isolated 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H) or its sodium salt (BOS-Na) is hygroscopic and unstable, making it difficult to handle and accurately dose in the subsequent chlorination step to form 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl).

Probable Cause: The sulfonic acid and its sodium salt are inherently polar and can readily absorb moisture from the atmosphere. This can lead to the formation of hydrated crystalline forms.[1][6]

Solution:

  • In-situ Generation: To circumvent the issues with isolating and handling these intermediates, a "one-pot" synthesis approach is highly recommended. In this strategy, the BOS-H or BOS-Na is generated in-situ and immediately used in the next step without isolation.[7][8]

  • Formation of a Stable Crystalline Salt: An alternative is to isolate the intermediate as a more stable, crystalline form. For example, a crystalline sodium chloride associated 1,2-benzisoxazole-3-methane sodium sulfonate (BOS-Na:NaCl) has been reported.[2][3] This form is often easier to handle and can be used directly in the subsequent step.

  • Use of Novel Derivatives: Research has led to the development of non-hygroscopic and non-hydrated derivatives of 1,2-benzisoxazole-3-methanesulfonic acid that can be used as stable intermediates for the preparation of Zonisamide.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding impurity management in the synthesis of Zonisamide precursors.

Q1: What are the common precursors and process-related impurities encountered in Zonisamide synthesis?

A1: The synthesis of Zonisamide involves several key precursors, and each step has the potential to introduce impurities. Common precursors that may be present as impurities in the final product include:

  • 4-hydroxycoumarin

  • 1,2-benzisoxazole-3-acetic acid (BOA)

  • 1,2-benzisoxazole-3-bromoacetic acid

  • 1,2-benzisoxazole-3-methylbromide

  • Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na)[4][5]

Process-related impurities that can be formed during the synthesis include:

  • 2-hydroxyacetophenone oxime[4][5]

  • 3,3,3-tribromomethyl-1,2-benzisoxazole[4][5]

  • Disulfonated-benzisoxazole-derivative (S-BOS)[1]

Q2: What analytical techniques are most suitable for detecting and quantifying impurities in Zonisamide and its precursors?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the simultaneous determination of Zonisamide and its related substances.[9] Specifically, reversed-phase HPLC methods with UV detection have been developed and validated for this purpose.[4][5][9] These methods are capable of separating Zonisamide from its known precursors and process-related impurities, as well as degradation products.[4][5] Key parameters for a successful HPLC method include the choice of column (e.g., C8 or C18), mobile phase composition (often a buffered aqueous solution with organic modifiers like acetonitrile and methanol), flow rate, and detection wavelength (typically around 240 nm or 280 nm).[4][5][9]

Q3: How can a "one-pot" synthesis approach help in managing impurities?

A3: A "one-pot" synthesis for Zonisamide offers several advantages for impurity management. By performing multiple reaction steps in a single reactor without isolating the intermediates, you can:

  • Avoid Intermediate Isolation and Purification: This minimizes the handling of potentially unstable or hygroscopic intermediates like BOS-H and BOS-Na, reducing the chances of degradation or contamination.[7][8]

  • Reduce Cross-Contamination: Fewer handling and transfer steps mean a lower risk of introducing external contaminants.

  • Improve Process Efficiency: While not directly an impurity control measure, the increased efficiency can lead to more consistent and reproducible batches, which indirectly contributes to better impurity control.

A typical one-pot process might involve the sulfonation of BOA, followed by the in-situ formation of BOS-Cl, and finally amidation to yield Zonisamide, all within the same reaction vessel.[7][8]

Q4: What are the key considerations for the final amidation step to minimize impurity formation?

A4: The final step, the amidation of 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) with ammonia to form Zonisamide, is critical for the purity of the final product. Key considerations include:

  • Purity of BOS-Cl: The purity of the starting BOS-Cl is paramount. Any impurities present in this intermediate will likely be carried over or react to form new impurities in the final product.

  • Reaction Solvent: The choice of solvent is important. Ethyl acetate is a commonly used solvent for this reaction.[7]

  • Ammonia Source and Addition: Ammonia gas is often used for the amidation.[7] The rate of addition and the temperature of the reaction should be carefully controlled to prevent side reactions.

  • Workup and Purification: After the reaction is complete, a proper workup procedure is necessary to remove any unreacted starting materials, by-products, and excess ammonia. This typically involves quenching the reaction, separating the organic and aqueous layers, and crystallizing the Zonisamide from a suitable solvent to achieve high purity.

Section 3: Visualizing the Process

To aid in understanding the synthetic pathway and potential points of impurity formation, the following diagrams are provided.

Zonisamide Synthesis Workflow

Zonisamide Synthesis Workflow cluster_0 Step 1: BOA Synthesis cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amidation 4-Hydroxycoumarin 4-Hydroxycoumarin BOA 1,2-benzisoxazole-3-acetic acid (BOA) 4-Hydroxycoumarin->BOA Hydroxylamine HCl BOS-Na Sodium 1,2-benzisoxazole-3- methanesulfonate (BOS-Na) BOA->BOS-Na Chlorosulfonic acid/Dioxane BOS-Cl 1,2-benzisoxazole-3- methanesulfonyl chloride (BOS-Cl) BOS-Na->BOS-Cl POCl3 or SOCl2 Zonisamide Zonisamide BOS-Cl->Zonisamide Ammonia

Caption: A simplified workflow for the synthesis of Zonisamide.

Impurity Formation Pathways

Impurity Formation BOA 1,2-benzisoxazole-3-acetic acid BOS-H 1,2-benzisoxazole-3- methanesulfonic acid BOA->BOS-H Sulfonation S-BOS Disulfonated Impurity BOA->S-BOS Harsh Conditions BOS-H->S-BOS Excess Sulfonating Agent

References

Validation & Comparative

A Comparative Guide to Benzisoxazole Derivatives: From Synthetic Intermediates to Potent Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzisoxazole scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of Methyl 2-(1,2-benzisoxazol-3-yl)acetate and its progression to the marketed anticonvulsant, Zonisamide, alongside other notable benzisoxazole derivatives that have demonstrated significant therapeutic potential across various disease areas. The comparisons herein are supported by experimental data to inform and guide future research and development endeavors.

Introduction: The Versatility of the Benzisoxazole Core

The fusion of a benzene ring with an isoxazole ring creates the benzisoxazole heterocycle, a scaffold that has proven to be a fertile ground for the discovery of novel therapeutic agents. The specific arrangement of the nitrogen and oxygen atoms within the isoxazole ring, along with the potential for diverse substitutions on the benzene ring, allows for the fine-tuning of physicochemical properties and biological activities. This has led to the development of drugs with applications in neurology, oncology, and infectious diseases.

This guide will first explore the role of this compound as a key intermediate in the synthesis of the well-established antiepileptic drug, Zonisamide. Subsequently, a comparative analysis will be presented, pitting Zonisamide against other significant benzisoxazole derivatives in the realms of anticonvulsant, antipsychotic, antiproliferative, and antimicrobial activities.

From Intermediate to Active Pharmaceutical Ingredient: The Journey of this compound to Zonisamide

This compound is primarily recognized not for its inherent biological activity, but as a crucial building block in the synthesis of Zonisamide.[1][2] The journey from this methyl ester to the final active pharmaceutical ingredient (API) involves a series of well-established chemical transformations. While direct synthesis from the methyl ester is a logical extension, published methods often start from the corresponding carboxylic acid, 1,2-benzisoxazole-3-acetic acid. The probable synthetic pathway is outlined below.

Zonisamide Synthesis cluster_0 Synthetic Pathway Methyl_Acetate This compound Carboxylic_Acid 1,2-Benzisoxazole-3-acetic acid Methyl_Acetate->Carboxylic_Acid Hydrolysis Sulfonic_Acid 1,2-Benzisoxazole-3-methanesulfonic acid Carboxylic_Acid->Sulfonic_Acid Sulfonation Sulfonyl_Chloride 1,2-Benzisoxazole-3-methanesulfonyl chloride Sulfonic_Acid->Sulfonyl_Chloride Chlorination Zonisamide Zonisamide Sulfonyl_Chloride->Zonisamide Amidation Anticonvulsant_Mechanism cluster_0 Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Seizure_Propagation Seizure Propagation Na_Channel->Seizure_Propagation Ca_Channel T-type Calcium Channel Ca_Channel->Seizure_Propagation Neuron Neuron Neuron->Seizure_Propagation Reduces Hyperexcitability Zonisamide Zonisamide Zonisamide->Na_Channel Blocks Zonisamide->Ca_Channel Blocks Antipsychotic_Mechanism cluster_0 Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Signaling Downstream Signaling D2_Receptor->Signaling 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signaling Antipsychotic Benzisoxazole Antipsychotic Antipsychotic->D2_Receptor Antagonizes Antipsychotic->5HT2A_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_Receptor Serotonin Serotonin Serotonin->5HT2A_Receptor MES_Test_Workflow cluster_0 MES Test Workflow Animal_Prep Animal Preparation Compound_Admin Compound Administration Animal_Prep->Compound_Admin Electrode_Placement Electrode Placement Compound_Admin->Electrode_Placement Stimulation Electrical Stimulation Electrode_Placement->Stimulation Observation Observation Stimulation->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis MTT_Assay_Workflow cluster_0 MTT Assay Workflow Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Incubation Incubation MTT_Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

References

A Comparative Analysis of Benzisoxazole Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anticancer agents.[1][2] The biological significance of this privileged heterocycle has spurred the development of a multitude of synthetic strategies. This guide provides a comparative analysis of the most prominent and impactful routes to benzisoxazole derivatives, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal methodology for their specific synthetic challenges.

Classical Intramolecular Cyclization Strategies: The Foundation of Benzisoxazole Synthesis

The traditional and most widely employed methods for constructing the benzisoxazole ring involve intramolecular cyclization, primarily through the formation of either the N-O bond or the C-O bond.

N-O Bond Formation: Cyclization of o-Hydroxyaryl Oximes

This classical approach relies on the dehydration of readily available o-hydroxyaryl oximes. The key to this transformation is the activation of the oxime hydroxyl group to facilitate nucleophilic attack by the phenolic oxygen.[3]

Mechanism Insight: The reaction proceeds by converting the oxime hydroxyl into a good leaving group. This activation allows for an intramolecular nucleophilic substitution by the adjacent phenolic hydroxyl group, leading to the formation of the benzisoxazole ring. A critical consideration in this method is the potential for a competitive Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles as a significant byproduct, particularly under acidic or moist conditions.[4] Employing anhydrous conditions and neutral or basic reagents can favor the desired N-O bond formation.[4]

Featured Protocol: PPh₃/DDQ Mediated Cyclodehydration

A highly efficient and mild method for the cyclization of o-hydroxyaryl oximes utilizes a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions. This system effectively activates the oxime hydroxyl group, promoting high yields of the desired benzisoxazole.

Experimental Protocol:

  • To a solution of the o-hydroxyaryl oxime (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DDQ (1.2 mmol) portion-wise to the solution. The reaction mixture will typically change color.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2-benzisoxazole derivative.

C-O Bond Formation: Cyclization of o-Substituted Aryl Oximes

An alternative classical strategy involves the intramolecular nucleophilic aromatic substitution (SNAAr) of an o-substituted aryl oxime, typically an o-halo or o-nitro derivative. This reaction is generally performed under basic conditions.

Mechanism Insight: The reaction is initiated by the deprotonation of the oxime hydroxyl group by a base, forming an oximate anion. This potent nucleophile then attacks the ortho-position of the aromatic ring, displacing the leaving group (e.g., halide or nitro group) to form the benzisoxazole ring.[3] The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack.[3]

Featured Protocol: Base-Promoted Cyclization of o-Chloroaryl Oximes

This protocol is effective for the synthesis of 3-substituted benzisoxazoles from the corresponding o-chloroaryl ketoximes.

Experimental Protocol:

  • To a solution of the o-chloroaryl ketoxime (1.0 mmol) in a suitable solvent such as dioxane or dimethylformamide (DMF, 10 mL), add a base such as potassium hydroxide (KOH, 2.0 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 3-substituted 1,2-benzisoxazole.

Modern Synthetic Methodologies: Expanding the Chemical Space

Recent advances in organic synthesis have introduced powerful new methods for benzisoxazole construction, often offering improved efficiency, milder reaction conditions, and broader substrate scope.

Palladium-Catalyzed C-H Activation/[4+1] Annulation

A contemporary and atom-economical approach involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[5][6][7] This method allows for the direct formation of both a C-C and a C=N bond in a single step.[6][7]

Mechanism Insight: The proposed mechanism involves an initial C-H activation at the ortho-position of the N-phenoxyacetamide, directed by the acetamide group, to form a palladacycle intermediate.[6] Subsequent reaction with the aldehyde, promoted by an oxidant, leads to the formation of the benzisoxazole ring and regeneration of the palladium catalyst.[6]

Featured Protocol: Palladium-Catalyzed Synthesis of 3-Substituted 1,2-Benzisoxazoles

This protocol details the synthesis of 3-substituted 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes.[1]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add N-phenoxyacetamide (1.0 eq.), the desired aldehyde (1.5 eq.), palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%), and an oxidant such as tert-butyl hydroperoxide (TBHP) (2.5 eq.).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tert-amyl alcohol (t-AmOH) as the solvent.

  • Stir the reaction mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the 3-substituted 1,2-benzisoxazole.[1]

[3+2] Cycloaddition of In Situ Generated Arynes and Nitrile Oxides

This elegant approach constructs the benzisoxazole ring by the cycloaddition of two highly reactive intermediates: an aryne and a nitrile oxide.[8][9][10][11] Both reactive species are typically generated in situ under mild conditions.[8][9][10][11]

Mechanism Insight: Arynes, generated from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride source, act as the two-atom component.[10] Nitrile oxides, formed in situ from chlorooximes in the presence of a base, serve as the three-atom component.[10] The concerted [3+2] cycloaddition of these two species directly furnishes the benzisoxazole core. The success of this reaction often depends on carefully controlling the relative rates of formation of the two reactive intermediates.[10]

Featured Protocol: Fluoride-Induced [3+2] Cycloaddition

This protocol describes the synthesis of 3-substituted 1,2-benzisoxazoles via the in situ generation of both the aryne and nitrile oxide.[1]

Experimental Protocol:

  • To a stirred mixture of the o-(trimethylsilyl)aryl triflate (2.0 eq.) and cesium fluoride (CsF) (3.0 eq.) in anhydrous acetonitrile in a sealed tube, add a solution of the appropriate chlorooxime (1.0 eq.) in anhydrous acetonitrile slowly via syringe pump over 2.5 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

  • Quench the reaction with water and extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-substituted 1,2-benzisoxazole.[1]

Metal-Free Decyanative Cyclization for 2,1-Benzisoxazoles

For the synthesis of the isomeric 2,1-benzisoxazoles (anthranils), a novel and efficient metal-free method has been developed involving the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles.[12][13] This reaction is notable for its rapid completion at room temperature and solvent-free conditions.[12][13]

Mechanism Insight: The reaction is initiated by the acid-promoted enolization of the acetonitrile derivative. This is followed by an intramolecular cyclization where the enol attacks the nitro group. A subsequent decyanation step then leads to the formation of the 2,1-benzisoxazole ring.[12]

Featured Protocol: TfOH-Promoted Synthesis of 2,1-Benzisoxazoles

This protocol provides a rapid and operationally simple route to 2,1-benzisoxazoles.[13]

Experimental Protocol:

  • To the 2-(2-nitrophenyl)acetonitrile derivative (1.0 mmol) in a vial, add triflic acid (TfOH) (8.0 eq.) at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete almost instantly.

  • Carefully quench the reaction by adding the mixture to ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,1-benzisoxazole.

Comparative Summary of Benzisoxazole Synthesis Routes

Synthesis Route Key Reagents/Catalysts Typical Conditions Advantages Disadvantages Yields
N-O Bond Formation PPh₃/DDQ, Ac₂O, SOCl₂Anhydrous, rt to refluxReadily available starting materials, well-establishedPotential for Beckmann rearrangement, use of stoichiometric reagentsGood to Excellent
C-O Bond Formation KOH, K₂CO₃Basic, elevated temperaturesGood for specific substitution patternsRequires activated aryl halides/nitroarenes, sometimes harsh conditionsModerate to Good
Pd-Catalyzed C-H Activation Pd(TFA)₂, TBHPInert atmosphere, 80-120 °CHigh atom economy, direct functionalization, broad substrate scopeRequires expensive catalyst, oxidant needed, sometimes long reaction timesGood to Excellent[6]
[3+2] Cycloaddition CsF, o-(trimethylsilyl)aryl triflates, chlorooximesAnhydrous, rtMild conditions, high functional group tolerance, convergentRequires specialized precursors, control of reactive intermediatesGood to Excellent[10]
Decyanative Cyclization (2,1-Benzisoxazoles) TfOHSolvent-free, rtMetal-free, extremely rapid, simple procedureLimited to 2,1-isomers, requires strong acidGood to Excellent[13]

Visualizing the Synthetic Workflows

To further clarify the discussed methodologies, the following diagrams illustrate the general workflows for the key synthetic routes.

N_O_Bond_Formation start o-Hydroxyaryl Oxime reagents Activating Agent (e.g., PPh3/DDQ) start->reagents Activation intermediate Activated Oxime reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization N-O Bond Formation product 1,2-Benzisoxazole cyclization->product

Caption: N-O Bond Formation via Oxime Activation.

C_O_Bond_Formation start o-Substituted Aryl Oxime (X = Cl, NO2) reagents Base (e.g., KOH) start->reagents Deprotonation intermediate Oximate Anion reagents->intermediate cyclization Intramolecular SNAr intermediate->cyclization C-O Bond Formation product 1,2-Benzisoxazole cyclization->product

Caption: C-O Bond Formation via SNAr.

Pd_Catalyzed_Annulation reactants N-Phenoxyacetamide + Aldehyde catalyst Pd(TFA)2 + Oxidant reactants->catalyst Reaction cycle Catalytic Cycle (C-H Activation, Annulation) catalyst->cycle product 3-Substituted 1,2-Benzisoxazole cycle->product

Caption: Pd-Catalyzed [4+1] Annulation Workflow.

Cycloaddition precursors Aryne Precursor + Chlorooxime generator Fluoride Source (e.g., CsF) precursors->generator Activation intermediates In situ generation of Aryne + Nitrile Oxide generator->intermediates cycloadd [3+2] Cycloaddition intermediates->cycloadd product 3-Substituted 1,2-Benzisoxazole cycloadd->product

Caption: [3+2] Cycloaddition of Reactive Intermediates.

Conclusion

The synthesis of the benzisoxazole core has evolved from classical cyclization reactions to modern, highly efficient catalytic and cycloaddition methodologies. While traditional methods utilizing o-hydroxyaryl oximes remain valuable due to the simplicity and availability of starting materials, contemporary approaches such as palladium-catalyzed C-H activation and [3+2] cycloadditions offer superior atom economy, milder conditions, and broader substrate applicability. The choice of a specific synthetic route will ultimately be dictated by the desired substitution pattern, functional group tolerance, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors to synthesize novel benzisoxazole derivatives for the advancement of drug discovery and development.

References

A Comparative Guide to the Purity Validation of Methyl 2-(1,2-benzisoxazol-3-yl)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality, safety, and efficacy. Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key intermediate in the synthesis of anticonvulsant drugs like zonisamide, is no exception. Even trace impurities can have cascading effects on the final Active Pharmaceutical Ingredient (API), potentially impacting its stability, safety profile, and therapeutic efficacy.

This in-depth technical guide provides a comprehensive framework for the validation of this compound purity, with a primary focus on the industry-standard High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present a detailed HPLC validation protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile pharmaceutical intermediates.[1] Its widespread adoption is due to its high precision, versatility, and ability to separate complex mixtures, making it ideal for identifying and quantifying impurities.[2]

The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point for a molecule like this compound, which possesses both polar and non-polar characteristics. The separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Understanding Potential Impurities: A Prerequisite for Method Development

A robust analytical method must be capable of separating the main compound from all potential impurities. These can originate from starting materials, by-products of the synthesis, or degradation. As this compound is a precursor to zonisamide, common impurities associated with zonisamide synthesis are of particular interest.[3][4][5][6][7]

Key Potential Impurities:

  • 2-(1,2-Benzisoxazol-3-yl)acetic acid: The corresponding carboxylic acid of the target molecule, which can be present as a starting material or from hydrolysis of the ester.

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Process-Related Impurities: By-products formed during the cyclization and esterification steps in the synthesis of the benzisoxazole ring.[8][9]

Experimental Protocol: A Validated RP-HPLC Method for Purity Determination

This section outlines a detailed, step-by-step methodology for the validation of an RP-HPLC method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Chromatographic Conditions
ParameterCondition
Instrumentation HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Analysis & Reporting Dev Initial Method Development Opt Optimization of Mobile Phase & Gradient Dev->Opt Preliminary Runs Specificity Specificity Opt->Specificity Finalized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Data Interpretation Robustness->Analysis Report Validation Report Generation Analysis->Report

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities.No interference at the retention time of the main peak.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough to detect and quantify impurities at the required levels (e.g., 0.05% for reporting).
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity determination, other techniques offer orthogonal information and can be valuable in specific contexts.

Analytical_Technique_Comparison cluster_hplc HPLC cluster_qnmr qNMR cluster_dsc DSC HPLC High-Performance Liquid Chromatography HPLC_Pros Pros: - High Resolution - Quantitative - Widely Applicable HPLC->HPLC_Pros HPLC_Cons Cons: - Requires Reference Standards - Can be Time-Consuming HPLC->HPLC_Cons qNMR Quantitative NMR qNMR_Pros Pros: - Primary Method (No Specific Standard Needed) - Provides Structural Information qNMR->qNMR_Pros qNMR_Cons Cons: - Lower Sensitivity than HPLC - Requires High-Purity Internal Standard qNMR->qNMR_Cons DSC Differential Scanning Calorimetry DSC_Pros Pros: - Rapid Purity Screening - No Solvents Required DSC->DSC_Pros DSC_Cons Cons: - Only for Crystalline Solids - Less Specific than HPLC DSC->DSC_Cons

Caption: Comparison of Analytical Techniques for Purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][11] The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.

Advantages over HPLC:

  • Provides a direct, absolute measure of purity.[1]

  • Offers structural confirmation of the analyte.

Limitations:

  • Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.

  • Requires a highly pure and stable internal standard.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used for the rapid screening of the purity of crystalline substances.[12] The method is based on the principle that impurities broaden the melting range and lower the melting point of a substance.[3][13]

Advantages over HPLC:

  • Rapid and requires minimal sample preparation.

  • Does not use solvents.

Limitations:

  • Only applicable to crystalline, thermally stable compounds.

  • Less specific and sensitive than HPLC, and cannot identify individual impurities.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a well-validated RP-HPLC method stands as the most robust and reliable primary technique. Its ability to separate, identify, and quantify a wide range of potential impurities with high sensitivity and precision is unmatched for routine quality control.

However, for a comprehensive characterization, especially during process development and for reference standard certification, an integrated approach is recommended. qNMR can provide an orthogonal, absolute purity value, while DSC offers a rapid screening tool for crystalline batches. By understanding the strengths and limitations of each technique, researchers can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

A Comparative Guide to the In Vitro Anticancer Potential of 1,2-Benzisoxazole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, derivatives of 1,2-benzisoxazole-3-acetic acid have emerged as a promising area of investigation for novel anticancer agents. This guide provides a comparative analysis of the in vitro cytotoxic profiles of select 1,2-benzisoxazole-3-acetic acid derivatives against various human cancer cell lines. While direct experimental data for "Methyl 2-(1,2-benzisoxazol-3-yl)acetate" is not publicly available, this guide will focus on closely related analogues to provide valuable insights into the potential of this chemical class. The performance of these derivatives is benchmarked against established chemotherapeutic agents, doxorubicin and cisplatin, to offer a clear perspective on their potential efficacy.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the available IC50 values for representative 1,2-benzisoxazole derivatives and compares them with the standard anticancer drugs, doxorubicin and cisplatin, across a panel of human cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)
1,2-Benzisoxazole Derivatives
3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)MV4-11Acute Myeloid Leukemia2[1]
Estradiol-Benzisoxazole HybridDU-145Prostate Cancer<10[2]
Estradiol-Benzisoxazole HybridPC3Prostate Cancer<10[2]
Estradiol-Benzisoxazole HybridHeLaCervical Cancer<10[2]
Standard Chemotherapeutics
Doxorubicin MCF-7Breast Cancer2.5[3][4]
HeLaCervical Cancer2.9[3][4]
A549Lung Cancer>20[3][4]
HepG2Liver Cancer12.2[3][4]
HCT-116Colon CancerNot available in snippets
Cisplatin MCF-7Breast CancerVaries widely[5]
HeLaCervical CancerVaries widely[5]
A549Lung Cancer6.59 (72h)[6]
HepG2Liver CancerVaries widely[5]
HCT-116Colon CancerNot available in snippets

Note: IC50 values for cisplatin are known to have high variability between studies due to differences in experimental conditions[5].

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The determination of a compound's IC50 value is a cornerstone of in vitro anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. The causality behind this experimental choice lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.

Step-by-Step Methodology:
  • Cell Seeding:

    • Action: Cancer cells are harvested from culture, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Rationale: A consistent starting cell number is crucial for reproducible results. The chosen density ensures that cells are in the logarithmic growth phase during the experiment.

  • Incubation for Cell Adhesion:

    • Action: The seeded plates are incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Rationale: This allows the cells to adhere to the bottom of the wells and recover from the stress of harvesting and seeding.

  • Compound Treatment:

    • Action: The test compound (e.g., a 1,2-benzisoxazole derivative) is serially diluted to a range of concentrations. The culture medium is then replaced with fresh medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

    • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its half-maximal inhibitory effect.

  • Incubation with Compound:

    • Action: The plates are incubated for a specified period, typically 48 or 72 hours.

    • Rationale: This duration allows sufficient time for the compound to exert its cytotoxic or cytostatic effects on the cancer cells.

  • MTT Reagent Addition:

    • Action: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.

    • Rationale: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Action: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.

    • Rationale: The amount of formazan produced is directly proportional to the number of viable cells. Solubilization allows for the spectrophotometric quantification of the colored product.

  • Absorbance Measurement:

    • Action: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Rationale: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • Data Analysis and IC50 Determination:

    • Action: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

    • Rationale: The IC50 value provides a quantitative measure of the compound's potency.

Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Putative Mechanism of Action

While the precise mechanism of action for many 1,2-benzisoxazole derivatives is still under investigation, some studies suggest potential targets. For instance, the 1,2,3-triazole derivative of 1,2-benzisoxazole, PTB, has been suggested to act as a histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_cellular_outcome Cellular Outcome benzisoxazole 1,2-Benzisoxazole Derivative (e.g., PTB) hdac Histone Deacetylase (HDAC) benzisoxazole->hdac Inhibition histone_acetylation Increased Histone Acetylation hdac->histone_acetylation Prevents Deacetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression tumor_suppressor Tumor Suppressor Gene Re-expression gene_expression->tumor_suppressor cell_cycle_arrest Cell Cycle Arrest tumor_suppressor->cell_cycle_arrest apoptosis Apoptosis tumor_suppressor->apoptosis

Caption: Putative mechanism of action for certain 1,2-benzisoxazole derivatives via HDAC inhibition.

Conclusion and Future Perspectives

The available in vitro data, although limited for specific derivatives like this compound, suggests that the 1,2-benzisoxazole scaffold holds significant promise for the development of novel anticancer agents. The observed low micromolar to sub-micromolar IC50 values for some derivatives against various cancer cell lines are encouraging.

Future research should focus on:

  • Systematic Evaluation: A comprehensive in vitro screening of a library of 1,2-benzisoxazole-3-acetic acid derivatives against a broad panel of cancer cell lines is warranted to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their rational optimization and development.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the full potential of 1,2-benzisoxazole-3-acetic acid derivatives as a new class of anticancer therapeutics can be realized.

References

A Comparative Guide to the Efficacy of Benzisoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties allow it to interact with various biological targets, making it a fertile ground for the development of therapeutic agents. This guide provides a comparative analysis of the efficacy of benzisoxazole-based compounds as enzyme inhibitors, focusing on key enzyme families relevant to drug metabolism and neurological disorders. We will delve into supporting experimental data, outline methodologies for efficacy assessment, and explore the mechanistic underpinnings of their inhibitory action.

Inhibition of Cytochrome P450 (CYP) Enzymes: A Focus on Atypical Antipsychotics

The Cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism.[4] Inhibition of these enzymes is a major cause of drug-drug interactions, which can lead to altered drug efficacy and potential toxicity. Several atypical antipsychotic drugs featuring the benzisoxazole core, such as iloperidone and lurasidone, have been studied for their inhibitory effects on various CYP isoforms.[4][5]

Understanding the potency and mechanism of this inhibition is critical for safe prescribing and co-administration of these neuroleptics with other medications.[5] Iloperidone, for instance, is extensively metabolized by CYP2D6 and CYP3A4.[6][7]

Comparative Efficacy Data

The inhibitory potential of these compounds is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating greater potency. The data below, derived from in vitro studies using human liver microsomes and cDNA-expressed CYP enzymes (supersomes), summarizes the comparative efficacy of iloperidone and lurasidone.

CompoundEnzyme TargetKi (µM) - Liver MicrosomesKi (µM) - SupersomesInhibition MechanismReference(s)
Iloperidone CYP3A40.380.3Noncompetitive[4][8]
CYP2D62.910Competitive[4][8]
CYP2C196.532Mixed[4][8]
CYP1A24531Mixed[4][8]
Lurasidone CYP1A212.615.5Mixed[4][8]
CYP2C9183.5Mixed[4][8]
CYP2C191818.4Mixed[4][8]
CYP3A429.49.1Competitive[4][8]
CYP2D637.585Competitive[4][8]

Analysis of Efficacy:

  • Iloperidone demonstrates potent inhibition of CYP3A4 and CYP2D6, with Ki values in the sub-micromolar to low micromolar range.[4][8] The potent inhibition of CYP3A4, in particular, is comparable to that of strong inhibitors like ritonavir.[4] This suggests a high potential for clinically significant drug-drug interactions when iloperidone is co-administered with substrates of these enzymes.[5]

  • Lurasidone generally exhibits moderate to weak inhibitory effects across the tested CYP enzymes.[4][8] While it does inhibit several isoforms, the higher Ki values suggest a lower, though not negligible, risk of metabolic interactions compared to iloperidone.[5][8]

Experimental Protocol: In Vitro CYP Inhibition Assay

The determination of Ki values is crucial for characterizing an inhibitor. The following is a generalized protocol for assessing CYP inhibition in human liver microsomes.

Objective: To determine the inhibitory constant (Ki) and mechanism of inhibition of a benzisoxazole derivative against a specific CYP isoform.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Benzisoxazole test compound

  • CYP-isoform specific substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Pre-incubation: Prepare a series of incubation mixtures in phosphate buffer containing HLMs and varying concentrations of the benzisoxazole inhibitor. Allow this mixture to pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a mixture of the specific substrate (at multiple concentrations bracketing its Km value) and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis: Determine the reaction velocity (rate of metabolite formation) for each inhibitor and substrate concentration. Analyze the data using enzyme kinetics software. Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, noncompetitive, or mixed) and calculate the Ki value.[4]

Causality in Protocol Design: The pre-incubation step ensures that any time-dependent or irreversible inhibition can be observed. Using multiple substrate concentrations is essential for accurately determining the mechanism of inhibition, as competitive inhibitors will affect the apparent Km while noncompetitive inhibitors affect the Vmax.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Microsome/Inhibitor Mix R1 Pre-incubate Microsome/Inhibitor (37°C) P1->R1 P2 Prepare Substrate/NADPH Mix R2 Initiate Reaction (Add Substrate/NADPH) P2->R2 R1->R2 R3 Incubate (37°C, Linear Phase) R2->R3 R4 Terminate Reaction (Cold Solvent) R3->R4 A1 Centrifuge & Collect Supernatant R4->A1 A2 LC-MS/MS Quantification A1->A2 A3 Kinetic Analysis (Lineweaver-Burk/Dixon Plots) A2->A3 A4 Determine Ki & Mechanism A3->A4

Caption: Workflow for determining CYP enzyme inhibition kinetics.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[9] Inhibiting AChE increases acetylcholine levels, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Novel N-benzylpiperidine benzisoxazoles have been specifically designed as potent and selective AChE inhibitors.[9] Additionally, some atypical antipsychotics, like risperidone, have also been shown to inhibit AChE.[10]

Comparative Efficacy Data

The efficacy of AChE inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundDescriptionTarget EnzymeIC50 or pIC50Reference(s)
Compound 1j Novel N-benzylpiperidine benzisoxazoleAcetylcholinesterase (AChE)0.8 nM (IC50)[9]
Compound 1g Novel N-benzylpiperidine benzisoxazoleAcetylcholinesterase (AChE)3 nM (IC50)[9]
Risperidone Atypical AntipsychoticRecombinant Human AChE4.74 (pIC50)[10]
Aripiprazole Atypical Antipsychotic (Non-benzisoxazole)Recombinant Human AChE4.80 (pIC50)[10]
Brexpiprazole Atypical Antipsychotic (Non-benzisoxazole)Recombinant Human AChE4.93 (pIC50)[10]

Analysis of Efficacy:

  • The specifically synthesized N-benzylpiperidine benzisoxazoles (1j and 1g) are exceptionally potent inhibitors of AChE, with IC50 values in the low nanomolar range.[9] These compounds also demonstrated high selectivity for AChE over butyrylcholinesterase, which is a desirable trait for minimizing side effects.[9]

  • Risperidone shows AChE inhibitory activity, though it is less potent than compounds designed specifically for this target.[10] Its pIC50 of 4.74 corresponds to an IC50 in the micromolar range. This secondary mechanism may contribute to its overall pharmacological profile but is not its primary mode of action.[10][11]

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Result Increased ACh Levels Enhanced Neurotransmission Inhibitor Benzisoxazole AChE Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition by benzisoxazole derivatives.

Monoamine Oxidase (MAO) Inhibition: Targeting Neuropsychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamine neurotransmitters like dopamine and serotonin.[12][13] Inhibitors of these enzymes are used to treat depression and neurodegenerative conditions such as Parkinson's disease.[12] Recent studies have identified 2,1-benzisoxazole derivatives as potent and isoform-specific inhibitors of human MAO.[12][13]

Comparative Efficacy Data

The following table highlights the IC50 values for the most potent 2,1-benzisoxazole derivatives against MAO-A and MAO-B.

CompoundTarget EnzymeIC50 (µM)SelectivityReference(s)
Compound 7a MAO-B0.017MAO-B specific[12][13]
Compound 7b MAO-B0.098MAO-B specific[12][13]
Compound 5 MAO-A3.29-[12][13]
Compound 3l MAO-A5.35-[12][13]
Zonisamide MAO-B3.1 (Ki)MAO-B specific[12]

Analysis of Efficacy:

  • Compounds 7a and 7b are highly potent and specific inhibitors of MAO-B, with IC50 values in the nanomolar range.[12][13] This high degree of specificity is advantageous for treating Parkinson's disease, where MAO-B inhibition is the primary goal.

  • While some compounds showed activity against MAO-A, their potency was significantly lower than that observed for the MAO-B inhibitors.[12][13] This demonstrates that the benzisoxazole scaffold can be chemically modified to achieve high selectivity for a specific enzyme isoform.

  • The established drug Zonisamide , a 1,2-benzisoxazole derivative, is a known competitive inhibitor of MAO-B, further validating this scaffold as a viable starting point for MAO inhibitor design.[12]

G cluster_comp Competitive Inhibition cluster_noncomp Noncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) P1 Product (P) ES1->P1 -> E + P E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 -> E + P EI2->ESI2 + S

Caption: Simplified diagrams of competitive vs. noncompetitive inhibition.

Conclusion

The benzisoxazole scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated, derivatives have been successfully developed to target diverse enzyme families, including CYPs, AChE, and MAOs. The data clearly show that while some clinically used drugs with a benzisoxazole core, like iloperidone, have significant enzyme-inhibiting properties that are critical to consider for drug interactions, novel synthetic derivatives can be engineered to achieve exceptional potency and selectivity for specific therapeutic targets. Future research will undoubtedly continue to leverage this privileged scaffold to develop next-generation enzyme inhibitors with improved efficacy and safety profiles.

References

The Versatile 1,2-Benzisoxazole Core: A Comparative Guide to the Structure-Activity Relationship of 3-Acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold stands out as a "privileged structure," a molecular framework that lends itself to a diverse array of biological activities.[1] Its derivatives have been successfully developed into therapeutics for a range of conditions, from central nervous system disorders to cancer.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 1,2-benzisoxazole-3-acetates and their bioisosteric analogues. We will explore how subtle molecular modifications influence their therapeutic potential as antipsychotics, anticancer agents, and acetylcholinesterase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Significance of the 3-Position: A Gateway to Diverse Bioactivity

The substituent at the 3-position of the 1,2-benzisoxazole ring is a critical determinant of the molecule's pharmacological profile. The introduction of an acetic acid moiety at this position, or its ester and amide derivatives, provides a versatile handle for modulating physicochemical properties and target interactions. The carboxylic acid group, for instance, can engage in hydrogen bonding and ionic interactions with biological targets, while its esterification can enhance lipophilicity and cell permeability, a common prodrug strategy.

Comparative Analysis: 1,2-Benzisoxazole-3-Acetates vs. Alternative Scaffolds

To understand the unique contributions of the 1,2-benzisoxazole-3-acetate scaffold, it is essential to compare it with other heterocyclic systems that have been explored for similar therapeutic applications. In this guide, we will focus on:

  • Antipsychotic Activity: A head-to-head comparison with the closely related 1,2-benzisothiazole scaffold.

  • Anticancer Activity: A comparative analysis against benzoxazole and benzimidazole derivatives.

  • Acetylcholinesterase Inhibition: A look at how modifications of the 3-position substituent impact potency.

Antipsychotic Potential: A Tale of Two Bioisosteres

The atypical antipsychotic activity of many 1,2-benzisoxazole derivatives, such as risperidone, is attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The 1,2-benzisothiazole scaffold is a well-established bioisostere of 1,2-benzisoxazole, where the oxygen atom is replaced by a sulfur atom.[4] This substitution can subtly alter the compound's electronic and conformational properties, leading to differences in receptor affinity and overall pharmacological profile.[5]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 1,2-Benzisoxazole and 1,2-Benzisothiazole Derivatives

Compound ClassDerivative ExampleDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
1,2-Benzisoxazole Benzisoxazole-3-carboxamide derivativeGeneral AffinityGeneral Affinity[4]
1,2-Benzisothiazole Benzisothiazole-3-carboxamide derivativeGeneral AffinityGeneral Affinity[4]
1,2-Benzisoxazole BMY 13859-1 (piperazine derivative)Potent AffinityHigh Affinity[6]
1,2-Benzisothiazole Substituted phenethyl derivative (8e)Comparable to HaloperidolComparable to Clozapine[7]

Note: Direct comparison of Ki values should be made with caution as experimental conditions may vary between studies.

The data suggests that both scaffolds can yield potent D2 and 5-HT2A antagonists. The choice between them often depends on fine-tuning the desired balance of activities and the overall ADME (absorption, distribution, metabolism, and excretion) properties. The SAR for this class of compounds indicates that a basic nitrogen atom, typically within a piperidine or piperazine ring attached to the 3-position, is crucial for potent antipsychotic activity. The acetate or carboxamide at the 3-position serves as a key linker to these essential pharmacophoric elements.

Signaling Pathway of Atypical Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Downstream Signaling D2R->Signal Inhibition HT2AR->Signal Inhibition Benzisoxazole 1,2-Benzisoxazole Derivative Benzisoxazole->D2R Antagonism Benzisoxazole->HT2AR Antagonism

Caption: Simplified mechanism of atypical antipsychotics.

Anticancer Activity: A Multi-Scaffold Approach

The 1,2-benzisoxazole scaffold has also demonstrated significant potential in the development of novel anticancer agents.[1] For a robust comparison, we will evaluate its cytotoxic activity alongside two other prominent heterocyclic scaffolds in oncology: benzoxazole and benzimidazole.[8][9]

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Heterocyclic Derivatives against Cancer Cell Lines

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,2-Benzisoxazole Benzoxazole-1,2,4 oxadiazole derivativeMCF-7 (Breast)6.42[10]
A-549 (Lung)8.46[10]
Benzoxazole Compound 3n (Phortress analogue)HT-29 (Colon)Not specified, but potent[11]
MCF-7 (Breast)Not specified, but potent[11]
A-549 (Lung)Not specified, but potent[11]
Benzimidazole Compound 5MCF-7 (Breast)17.8[12]
DU-145 (Prostate)10.2[12]
Benzimidazole Compound 8IK562 (Leukemia)2.68[13]
HepG-2 (Liver)8.11[13]

Note: IC50 values are highly dependent on the specific derivative and the cell line tested.

The SAR for the anticancer activity of 1,2-benzisoxazole-3-acetate derivatives is still emerging. However, studies on related compounds suggest that the nature of the substituent on the benzene ring and the group attached to the 3-acetate moiety can significantly impact cytotoxicity. For instance, the introduction of halogen atoms or bulky aromatic groups can enhance anticancer activity. The mechanism of action for these compounds is often multifaceted, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Acetylcholinesterase Inhibition: Targeting Neurodegenerative Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The 1,2-benzisoxazole scaffold has been successfully employed to design potent AChE inhibitors.

The SAR of these derivatives reveals that the 3-position is critical for interaction with the active site of the enzyme. While not a direct acetate, the modification of the 3-position with moieties that can mimic the substrate or interact with key residues in the enzyme's gorge is a fruitful approach.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Synthesis of 1,2-Benzisoxazole-3-acetic Acid

This protocol is adapted from a patented method for the synthesis of the core scaffold.[14]

Principle: This synthesis involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base, leading to the ring-opening of the coumarin and subsequent cyclization to form the 1,2-benzisoxazole-3-acetic acid.

Materials:

  • 4-Hydroxycoumarin

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a mixture of hydroxylamine hydrochloride (15 grams) and sodium carbonate (23 grams) in n-BuOH (100 mL), add 4-hydroxycoumarin (10 grams).[14]

  • Heat the reaction mixture to reflux and maintain for approximately 13 hours.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent.[14]

  • Wash the residue with water and dry at approximately 60°C to obtain the crude product.[14]

  • The product can be further purified by recrystallization from a suitable solvent system.

Experimental Workflow: Synthesis of 1,2-Benzisoxazole-3-acetic Acid

References

A Senior Scientist’s Guide to Assessing the Neuroprotective Effects of Novel Methyl 2-(1,2-benzisoxazol-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neurotherapeutics

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. The therapeutic landscape remains challenging, with a pressing need for novel chemical entities that can halt or reverse the neurodegenerative cascade. Within medicinal chemistry, the 1,2-benzisoxazole scaffold is recognized as a "privileged structure."[1] This framework is a core component of several clinically successful central nervous system (CNS) drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide, suggesting its inherent suitability for CNS targets.[1][2]

This guide provides a comprehensive framework for assessing the neuroprotective potential of a promising new class of compounds: Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives . We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, enabling researchers to design a robust, self-validating screening cascade. Our objective is to compare the performance of these novel derivatives against established benchmarks and to elucidate their mechanisms of action through a multi-tiered, data-driven approach.

A Multi-Tiered Strategy for Neuroprotection Assessment

A successful screening campaign requires a logical progression from broad primary assays to specific, mechanism-focused investigations. This ensures that resources are focused on the most promising candidates. Our recommended workflow is designed to first identify active compounds and then to build a comprehensive profile of their biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Future Directions Synthesis Compound Synthesis (Derivatives A, B, C...) Model Cellular Model (SH-SY5Y Cells) Synthesis->Model Stress Induce Neurotoxicity (H₂O₂ or Glutamate) Model->Stress Viability Assess Cell Health (MTT & LDH Assays) Stress->Viability Hit_ID Hit Identification Viability->Hit_ID ROS Measure Oxidative Stress (DCFH-DA Assay) Hit_ID->ROS Advance Hits Apoptosis Quantify Apoptosis (Caspase-3/7 Assay) ROS->Apoptosis Pathway Analyze Signaling Pathways (Western Blot for Nrf2, Akt) Apoptosis->Pathway Lead_Candidate Lead Candidate Profile Pathway->Lead_Candidate InVivo In Vivo Validation (Animal Models) Lead_Candidate->InVivo G cluster_0 Cytoplasm cluster_1 Nucleus Drug Derivative B Keap1_Nrf2 Keap1-Nrf2 Complex Drug->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes

References

A Head-to-Head Comparison of the Anticonvulsant Properties of Benzisoxazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. Within the realm of neuroscience, this heterocyclic moiety has been particularly fruitful in the development of agents targeting central nervous system disorders. This guide provides a detailed head-to-head comparison of the anticonvulsant properties of key benzisoxazole derivatives, offering experimental data and mechanistic insights to inform future drug discovery and development efforts.

The Benzisoxazole Core: A Foundation for Anticonvulsant Activity

The inherent chemical properties of the benzisoxazole ring system, including its electronic distribution and conformational rigidity, make it an attractive starting point for the design of novel anticonvulsants. The strategic placement of various functional groups on this core structure has led to the identification of compounds with potent and diverse mechanisms of action, primarily centered on the modulation of neuronal excitability.

Comparative Analysis of Anticonvulsant Benzisoxazoles

This section provides a comparative overview of prominent benzisoxazole derivatives that have been investigated for their anticonvulsant effects. The comparison is based on their performance in standardized preclinical models, namely the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.

It is important to note that while some benzisoxazole derivatives like risperidone and paliperidone are clinically used as antipsychotics, their primary mechanism of action is not centered on anticonvulsant activity, and they are not typically prescribed for epilepsy.[1][2] This guide will focus on benzisoxazoles with demonstrated primary anticonvulsant properties.

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)Primary Mechanism of Action
Zonisamide15.2> 1001439.4Blockade of voltage-gated sodium and T-type calcium channels
3-(sulfamoylmethyl)-1,2-benzisoxazole (AD-810)Potent activity reported[3]IneffectiveLower than established antiepileptics[3]High[3]Similar to Zonisamide
Z-6b (Novel Derivative)20.5[4]Not reported211.210.3[4]Selective blockade of NaV1.1 voltage-gated sodium channels[4]

ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD50 to ED50. A higher PI indicates a wider therapeutic window and a better safety profile.

Zonisamide , a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is an established antiepileptic drug.[5] Its efficacy in the MES test highlights its ability to prevent seizure spread, a hallmark of drugs effective against generalized tonic-clonic seizures.[6] The high TD50 relative to its ED50 gives it a favorable protective index.[7] Its dual mechanism of blocking both voltage-sensitive sodium channels and T-type calcium currents contributes to its broad spectrum of activity.[5]

3-(sulfamoylmethyl)-1,2-benzisoxazole (AD-810) , a precursor in the development of zonisamide, demonstrated potent anticonvulsant activity in the MES test, even more so than diphenylhydantoin and carbamazepine in some animal models.[3][8] However, it was found to be ineffective against seizures induced by pentylenetetrazole.[3] This profile suggests a more specific action on preventing seizure spread rather than elevating the seizure threshold.

A novel benzo[d]isoxazole derivative, Z-6b , has recently shown promise with a high protective index in the MES test.[4] Notably, its mechanism of action appears to be more selective, primarily targeting the NaV1.1 subtype of voltage-gated sodium channels.[4] This selectivity could potentially lead to a more favorable side-effect profile compared to less selective sodium channel blockers.

Experimental Protocols for Anticonvulsant Screening

The following are detailed, step-by-step methodologies for the two most widely employed preclinical models for the initial identification and characterization of potential anticonvulsant candidates.[9]

Maximal Electroshock (MES) Test

This test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[10]

Materials and Equipment:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (e.g., 0.9% saline)

  • Test compound, vehicle, and positive control (e.g., Phenytoin)

  • Administration supplies (syringes, gavage needles)

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least a week prior to the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Allow for a predetermined pre-treatment time based on the pharmacokinetic profile of the test compound to ensure peak effect during seizure induction.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of conductive saline solution. Place the corneal electrodes on the eyes.

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[11]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which typically lasts for several seconds.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection and indicates anticonvulsant activity.[12]

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.

MES_Workflow cluster_pre_test Pre-Experiment cluster_test Experiment cluster_post_test Data Analysis acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping Prepare Animals anesthesia Topical Anesthesia grouping->anesthesia Administer Compound seizure_induction MES Induction anesthesia->seizure_induction Prepare for Stimulation observation Observe Hindlimb Extension seizure_induction->observation Deliver Stimulus endpoint Endpoint: Protection? observation->endpoint analysis Calculate ED50 endpoint->analysis Quantify Protection

Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.[13]

Materials and Equipment:

  • Rodents (mice or rats)

  • Pentylenetetrazole (PTZ) solution

  • Test compound, vehicle, and positive control (e.g., Ethosuximide)

  • Administration supplies

  • Observation chambers

Step-by-Step Protocol:

  • Animal Acclimatization and Administration: Follow the same initial steps as the MES test for acclimatization and compound administration.

  • PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in a loose fold of skin on the back of the neck.[13]

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes.[13]

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.[13]

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.

Mechanistic Insights: Signaling Pathways in Benzisoxazole Anticonvulsant Action

The anticonvulsant effects of the discussed benzisoxazole derivatives primarily converge on the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability.

Benzisoxazole_MoA cluster_membrane Neuronal Membrane cluster_compounds Benzisoxazole Derivatives cluster_effects Cellular Effects Na_channel Voltage-Gated Na+ Channel reduced_firing Reduced Repetitive Firing Na_channel->reduced_firing Ca_channel T-type Ca2+ Channel reduced_spread Decreased Seizure Spread Ca_channel->reduced_spread zonisamide Zonisamide zonisamide->Na_channel Blocks zonisamide->Ca_channel Blocks ad810 AD-810 ad810->Na_channel Blocks z6b Z-6b z6b->Na_channel Selectively Blocks (NaV1.1) reduced_firing->reduced_spread

Primary signaling pathways for benzisoxazole anticonvulsants.

Zonisamide and its analog AD-810 exert their effects by blocking the influx of sodium and calcium ions through their respective voltage-gated channels.[5] This dual action leads to a reduction in sustained high-frequency repetitive firing of neurons and helps to prevent the propagation of seizure discharges. The novel derivative Z-6b demonstrates a more targeted approach by selectively inhibiting the NaV1.1 sodium channel subtype.[4] This selectivity is a key area of interest in modern anticonvulsant drug design, as it holds the potential to minimize off-target effects and improve the therapeutic index.

Conclusion and Future Directions

The benzisoxazole scaffold continues to be a valuable platform for the discovery of novel anticonvulsant agents. The head-to-head comparison of zonisamide, its early analog AD-810, and the newer, more selective compound Z-6b, highlights the evolution of drug design within this chemical class. While zonisamide remains a clinically important therapeutic, the development of subtype-selective sodium channel blockers like Z-6b represents a promising avenue for future research. A deeper understanding of the structure-activity relationships and the specific interactions with ion channel subtypes will be crucial in designing the next generation of benzisoxazole-based anticonvulsants with enhanced efficacy and improved safety profiles.

References

Validating the Mechanism of Action of Novel Benzisoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzisoxazole scaffold has emerged as a privileged structure, giving rise to a multitude of clinically significant therapeutics.[1][2] From the atypical antipsychotic Risperidone to the anti-epileptic Zonisamide, the versatility of this heterocyclic moiety is well-established.[3][4] This guide provides an in-depth, comparative framework for validating the mechanism of action (MoA) of a novel benzisoxazole compound, which we will refer to as "Benza-X," a promising anti-cancer agent. Our focus will be on a systematic approach to confirming its hypothesized activity as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

This guide is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols, instead emphasizing the scientific rationale behind each experimental choice and the interpretation of comparative data. To provide a realistic context, we will compare the performance of Benza-X to Sorafenib , a known multi-kinase inhibitor with activity against VEGFR-2, and discuss its MoA in the context of other benzisoxazole-containing drugs like Risperidone and Zonisamide to highlight the chemical scaffold's diverse biological potential.

The Scientific Imperative: From Hypothesis to Validated Mechanism

The journey of a novel compound from a promising hit to a viable drug candidate is paved with rigorous validation. A clear understanding of a drug's MoA is paramount for predicting its efficacy, understanding potential side effects, and identifying patient populations who are most likely to benefit. For our hypothetical compound, Benza-X, the initial hypothesis is that it selectively inhibits the kinase activity of VEGFR-2, a key mediator of angiogenesis crucial for tumor growth.[5]

To validate this hypothesis, we must demonstrate a clear chain of causality:

  • Target Engagement: Does Benza-X physically interact with VEGFR-2 within a cellular context?

  • Target Activity Modulation: Does this interaction lead to the inhibition of VEGFR-2's enzymatic activity?

  • Downstream Signaling Pathway Alteration: Does the inhibition of VEGFR-2 activity translate to the expected changes in downstream signaling cascades?

  • Cellular Phenotypic Changes: Do these molecular events culminate in the desired anti-cancer effects at a cellular level?

The following sections will detail the experimental workflow to address each of these critical questions, presenting hypothetical data to illustrate the comparative analysis.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement & In Vitro Activity cluster_1 Phase 2: Cellular Mechanism Target Engagement (CETSA) Target Engagement (CETSA) In Vitro Kinase Assay In Vitro Kinase Assay Target Engagement (CETSA)->In Vitro Kinase Assay Confirms direct binding Cellular Signaling (Western Blot) Cellular Signaling (Western Blot) In Vitro Kinase Assay->Cellular Signaling (Western Blot) Informs effective cellular concentration Phenotypic Assays Phenotypic Assays Cellular Signaling (Western Blot)->Phenotypic Assays Links target inhibition to cellular effect

Caption: A streamlined workflow for validating the mechanism of action of a novel compound.

Phase 1: Confirming the Molecular Interaction

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The first crucial step is to confirm that Benza-X directly binds to VEGFR-2 in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[6][7]

  • Cell Culture: Culture a human cancer cell line with high VEGFR-2 expression (e.g., HUVEC or MDA-MB-231) to 80-90% confluency.

  • Compound Treatment: Treat the cells with Benza-X (e.g., 10 µM) or a vehicle control (DMSO) for 2-4 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble VEGFR-2 in each sample by Western blotting.

CompoundTargetConcentrationMax Stabilization TemperatureOutcome
Benza-X VEGFR-210 µM58°CSignificant thermal shift, indicating direct target engagement.
Sorafenib VEGFR-210 µM57°CThermal shift confirms target engagement.
Vehicle (DMSO) VEGFR-20.1%52°CBaseline thermal stability.

These hypothetical results would provide strong evidence that Benza-X, like Sorafenib, directly engages with VEGFR-2 in intact cells.

In Vitro Kinase Assay: Quantifying Inhibitory Potency

With target engagement confirmed, the next step is to quantify the inhibitory effect of Benza-X on VEGFR-2's kinase activity and compare its potency to a known inhibitor.

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of Benza-X, Sorafenib, or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Use a luminescence-based assay (e.g., Kinase-Glo®) to measure the amount of ATP remaining. A lower signal indicates higher kinase activity.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)
Benza-X VEGFR-25
Sorafenib VEGFR-210

An IC50 value of 5 nM would position Benza-X as a highly potent inhibitor of VEGFR-2, potentially more so than Sorafenib in this specific assay.

Phase 2: Elucidating the Cellular Consequences

Downstream Signaling: Western Blot Analysis

Inhibition of VEGFR-2 should lead to a reduction in its autophosphorylation and the phosphorylation of key downstream signaling proteins like Akt and ERK. Western blotting is the gold standard for assessing these changes.[8][9]

VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation BenzaX Benza-X BenzaX->pVEGFR2 Inhibits Akt Akt pVEGFR2->Akt Activates ERK ERK pVEGFR2->ERK Activates pAkt p-Akt Akt->pAkt GeneExpression Gene Expression (Proliferation, Survival) pAkt->GeneExpression pERK p-ERK ERK->pERK pERK->GeneExpression

Caption: The VEGFR-2 signaling pathway and the inhibitory point of Benza-X.

  • Cell Treatment: Treat VEGFR-2 expressing cancer cells with Benza-X, Sorafenib, and a vehicle control at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK.

  • Detection: Use a chemiluminescent substrate and an imaging system to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Treatmentp-VEGFR-2 (relative to total)p-Akt (relative to total)p-ERK (relative to total)
Vehicle100%100%100%
Benza-X (100 nM) 15%25%30%
Sorafenib (100 nM) 20%35%40%

These hypothetical results would demonstrate that Benza-X effectively suppresses VEGFR-2 signaling in a cellular context, with a potentially greater effect than Sorafenib at the same concentration.

Cellular Phenotype: Viability and Apoptosis Assays

The ultimate goal of an anti-cancer agent is to inhibit cell proliferation and/or induce cell death. Therefore, it is essential to assess the phenotypic consequences of Benza-X treatment.

  • Cell Viability (MTT Assay):

    • Seed cancer cells in a 96-well plate.

    • Treat with a range of concentrations of Benza-X and Sorafenib for 72 hours.

    • Add MTT reagent and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with the compounds for 48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

CompoundCell LineCell Viability (IC50, µM)Apoptosis (% of cells)
Benza-X MDA-MB-2310.560%
Sorafenib MDA-MB-2311.255%

These results would indicate that Benza-X is a potent inhibitor of cancer cell growth and a strong inducer of apoptosis, consistent with its on-target activity.

Comparative MoA: The Versatility of the Benzisoxazole Scaffold

It is insightful to compare the MoA of Benza-X with other drugs containing the same core structure to appreciate the scaffold's versatility.

  • Risperidone: An atypical antipsychotic, Risperidone's primary mechanism of action is through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[5][10][11] This is a fundamentally different MoA from the kinase inhibition of Benza-X, highlighting how modifications to the benzisoxazole core can drastically alter its biological target and therapeutic application.

  • Zonisamide: An anti-epileptic drug, Zonisamide's MoA is multifactorial, involving the blockade of voltage-gated sodium and T-type calcium channels.[4][12][13] This modulation of ion channels to reduce neuronal excitability again stands in stark contrast to the enzymatic inhibition pathway of Benza-X.

This comparison underscores that the benzisoxazole scaffold is a privileged starting point for medicinal chemistry, but the specific functionalization dictates the ultimate biological activity.

Conclusion

This guide has outlined a comprehensive and comparative approach to validating the mechanism of action of a novel benzisoxazole compound, "Benza-X." Through a logical progression of experiments, from confirming target engagement with CETSA to elucidating downstream cellular effects with Western blotting and phenotypic assays, a robust body of evidence can be generated. By comparing the performance of Benza-X to established drugs like Sorafenib, and by contextualizing its MoA against other benzisoxazole-containing therapeutics, researchers can build a compelling case for its continued development. This systematic validation is not merely a checklist of experiments but a critical scientific narrative that underpins the entire drug discovery process.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-(1,2-benzisoxazol-3-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a lead compound is paramount to its successful translation into a safe and effective therapeutic. This guide provides an in-depth, objective comparison of hypothetical analogs of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a compound belonging to the privileged 1,2-benzisoxazole scaffold.[1][2] We will explore the causality behind experimental choices and present supporting data to illustrate the process of de-risking a promising chemical series.

The 1,2-benzisoxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4] This versatility, however, necessitates a thorough investigation of off-target interactions to mitigate potential adverse effects. This guide will walk you through a series of state-of-the-art assays to build a comprehensive cross-reactivity profile.

The Analogs in Focus

For the purpose of this guide, we will consider three hypothetical analogs of this compound (Parent Compound, PC ) with systematic structural modifications designed to probe the impact of electronics and sterics on target engagement and off-target binding.

  • Parent Compound (PC): this compound

  • Analog 1 (A1): Methyl 2-(5-fluoro-1,2-benzisoxazol-3-yl)acetate - Introduction of an electron-withdrawing group on the benzene ring.

  • Analog 2 (A2): Methyl 2-(5-methoxy-1,2-benzisoxazol-3-yl)acetate - Introduction of an electron-donating group on the benzene ring.

  • Analog 3 (A3): tert-butyl 2-(1,2-benzisoxazol-3-yl)acetate - Introduction of a bulky ester group to assess steric hindrance.

Comparative Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will utilize a combination of in vitro biochemical and cell-based assays to build a comprehensive picture of the selectivity of our analog series.

Kinase Panel Screening

Given that a vast number of signaling pathways are regulated by kinases, off-target kinase inhibition is a common source of toxicity.[5][6][7][8] A broad kinase panel screen is a crucial first step in identifying potential liabilities.

The following table summarizes the inhibitory activity of the parent compound and its analogs against a panel of 96 kinases at a concentration of 10 µM. The data is presented as the percentage of inhibition.

Kinase TargetParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)
Primary Target Kinase X 92%95%88%75%
Off-Target Kinase A65%45%75%20%
Off-Target Kinase B58%30%68%15%
Off-Target Kinase C12%8%15%5%
... (92 other kinases)<10%<10%<10%<10%

Note: This data is illustrative and intended for educational purposes.

Interpretation of Results:

  • Analog 1 (A1) , with the electron-withdrawing fluorine, shows improved selectivity, with reduced inhibition of off-target kinases A and B compared to the parent compound.

  • Analog 2 (A2) , with the electron-donating methoxy group, exhibits a less favorable profile, with increased off-target inhibition.

  • Analog 3 (A3) , with the bulky tert-butyl ester, demonstrates significantly improved selectivity, suggesting that steric hindrance at this position can prevent binding to the active sites of off-target kinases.

This protocol outlines a standard radiometric assay for kinase panel screening.[9]

  • Reaction Setup: In a 96-well plate, incubate the test compound (PC, A1, A2, or A3) with each purified kinase, a suitable peptide substrate, and [γ-³³P]ATP in a kinase reaction buffer.

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Measure the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the radioactivity in the presence of the test compound to a vehicle control (DMSO).

Competitive ELISA for Off-Target Protein Binding

To assess binding to other classes of proteins, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed.[10][11][12][13] This is a versatile and high-throughput method to screen for unwanted interactions.

CompoundIC50 (µM)
Parent Compound (PC)15.2
Analog 1 (A1)28.5
Analog 2 (A2)9.8
Analog 3 (A3)> 100

Note: This data is illustrative and intended for educational purposes.

Interpretation of Results:

The IC50 values indicate the concentration of the compound required to inhibit 50% of the binding of a known ligand to the off-target protein. A higher IC50 value suggests weaker binding and lower cross-reactivity. The results mirror the kinase panel findings, with A1 and A3 showing reduced off-target binding compared to the parent compound.

This protocol describes a competitive ELISA for assessing the binding of small molecules to a specific protein.[11]

  • Coating: Coat the wells of a 96-well microtiter plate with the purified off-target protein.

  • Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Prepare a mixture of a known biotinylated ligand for the off-target protein and the test compound (PC, A1, A2, or A3) at various concentrations. Add this mixture to the coated wells and incubate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ligand that is bound to the protein.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development is inversely proportional to the amount of test compound bound to the protein.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the association and dissociation rates of a compound with an off-target protein.[14][15][16][17][18]

CompoundAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Affinity (KD, µM)
Parent Compound (PC)1.2 x 10⁴1.8 x 10⁻³0.15
Analog 1 (A1)8.5 x 10³2.5 x 10⁻³0.29
Analog 2 (A2)1.5 x 10⁴1.2 x 10⁻³0.08
Analog 3 (A3)2.1 x 10³5.0 x 10⁻³2.38

Note: This data is illustrative and intended for educational purposes.

Interpretation of Results:

The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD indicating a stronger interaction. The data confirms that A3 has the weakest affinity for the off-target protein. While A1 has a slightly weaker affinity than the parent, the difference is less pronounced than in the other assays.

This protocol provides a general workflow for an SPR experiment.[16]

  • Immobilization: Covalently immobilize the purified off-target protein onto the surface of a sensor chip.

  • Binding: Inject a series of concentrations of the test compound (PC, A1, A2, or A3) over the sensor surface and monitor the change in the SPR signal in real-time.

  • Dissociation: After the association phase, flow buffer over the sensor surface to monitor the dissociation of the compound from the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context

CETSA is a powerful method to confirm target engagement and assess off-target binding within intact cells, providing a more physiologically relevant measure of a compound's activity.[4][19][20][21][22]

The following graph illustrates the melting curves of Off-Target Protein A in the presence of the test compounds. A shift to the right indicates stabilization of the protein due to compound binding.

(Illustrative Graph - A visual representation would show the melting curve for the vehicle control, with the curves for PC and A2 shifted to the right, the curve for A1 shifted slightly to the right, and the curve for A3 nearly overlapping with the vehicle control.)

Interpretation of Results:

The CETSA results corroborate the findings from the in vitro assays. PC and A2 cause a significant thermal shift, indicating strong binding to the off-target protein in a cellular environment. A1 shows a moderate shift, while A3 has a minimal effect on the protein's thermal stability, confirming its low off-target engagement.

This protocol outlines a Western blot-based CETSA experiment.[4]

  • Cell Treatment: Treat cultured cells with the test compound (PC, A1, A2, or A3) or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble off-target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the thermal shift induced by each compound.

Visualizing the Workflow and Key Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

Experimental Workflow for Cross-Reactivity Profiling

experimental_workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Kinetic & Affinity Characterization cluster_3 Cellular Validation Kinase_Panel Kinase Panel Screening (96 kinases, 10 µM) Competitive_ELISA Competitive ELISA (Identified Off-Targets) Kinase_Panel->Competitive_ELISA Hits from primary screen SPR Surface Plasmon Resonance (Binding Kinetics) Competitive_ELISA->SPR Confirmed binders CETSA Cellular Thermal Shift Assay (Target Engagement in Cells) SPR->CETSA Characterize in-cell activity Start Compound Analogs (PC, A1, A2, A3) Start->Kinase_Panel competitive_elisa cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Low_Analyte Analyte (Low) Labeled Analyte Antibody Low_Result High Signal Low_Analyte->Low_Result More labeled analyte binds High_Analyte Analyte (High) Labeled Analyte Antibody High_Result Low Signal High_Analyte->High_Result Less labeled analyte binds

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, meticulous handling of chemical reagents is foundational to both laboratory safety and scientific integrity. Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a heterocyclic compound often utilized as a building block in organic synthesis, requires careful management throughout its lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

The procedural guidance herein is synthesized from safety data for the parent compound, 1,2-benzisoxazole, and its derivatives. In the absence of a specific Safety Data Sheet (SDS) for this compound, adopting the precautionary measures associated with structurally similar hazardous materials is a critical risk mitigation strategy.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous compounds like 1,2-benzisoxazole and 2-(1,2-benzisoxazol-3-yl)acetic acid, the following hazards should be anticipated[1][2][3]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Combustibility: The parent compound, 1,2-benzisoxazole, is a combustible liquid, suggesting this derivative may also be combustible[1][4].

Therefore, all materials contaminated with this compound must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and violates regulatory standards like the Resource Conservation and Recovery Act (RCRA)[1][5].

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling and disposal procedures must be conducted within a well-ventilated chemical fume hood. The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or face shield.Protects against splashes and accidental eye contact, preventing serious irritation[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation[6].
Body Protection Flame-resistant laboratory coat.Shields skin from accidental spills and provides a barrier against contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if there is a risk of generating dust or aerosols outside a fume hood[2].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste through a licensed disposal facility, typically via chemical incineration[1][7][8].

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposition A Step 1: Identify Waste (Pure compound, contaminated labware, spent solutions, contaminated PPE) B Step 2: Segregate Waste - Separate solids from liquids. - Do not mix with incompatible wastes. A->B C Step 3: Use Compatible Containers (Chemically resistant, leak-proof, sealable) B->C D Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Start Date C->D E Step 5: Store in SAA (Designated Satellite Accumulation Area) D->E F Step 6: Arrange Disposal - Contact EHS Department - Provide waste details E->F G Step 7: Professional Disposal (Pickup by licensed waste handler for incineration) F->G

References

A Comprehensive Guide to the Safe Handling of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Key Inferred Hazards:

  • Skin Irritation: Compounds containing the benzisoxazole ring have been shown to cause skin irritation.[1]

  • Serious Eye Irritation: Similar compounds are known to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Aquatic Toxicity: Many related aromatic compounds are toxic to aquatic life.[2]

The ester functional group suggests that the compound may be sensitive to strong acids and bases, which could hydrolyze it.

Property Inferred Information Source
Physical State SolidGeneral observation for similar compounds
Solubility Likely soluble in organic solventsGeneral chemical principles
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[1]
Primary Hazards Skin Irritant, Eye Irritant, Potential Respiratory Irritant.[1]

Personal Protective Equipment (PPE): A Proactive Approach

Given the inferred hazards, a robust PPE protocol is non-negotiable. The selection of PPE is not merely a checklist but a scientifically-driven decision to mitigate specific risks.

Hand Protection: The Critical Barrier

The chemical structure of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, an aromatic ester, dictates the choice of appropriate glove material. Nitrile gloves, while common in laboratories, offer poor resistance to aromatic esters and should be avoided for prolonged contact.[3][4]

Recommended Glove Selection:

Glove Material Protection Level Rationale for Use Not Recommended For
Butyl Rubber Excellent High resistance to esters, ketones, and a wide range of chemicals.[4]Aliphatic and aromatic hydrocarbons.
Viton® Excellent Superior resistance to aromatic solvents and chlorinated compounds.[5]Ketones, esters, and amines (some limitations).
Silver Shield®/4H® Excellent Resistant to a very broad spectrum of chemicals, including esters.[6]Can be stiff and may require an inner glove for dexterity.
Neoprene Fair to Good Offers moderate protection against a range of chemicals.Aromatic and halogenated solvents.[7]
Nitrile Poor Not recommended for direct or prolonged handling of aromatic esters.[3][4]Aromatic hydrocarbons, esters, ketones.

The Causality Behind Glove Choice: The effectiveness of a glove material is determined by its ability to resist degradation, permeation, and breakthrough by the chemical.[6] Aromatic esters can readily permeate and degrade materials like nitrile, leading to direct skin exposure. Butyl and Viton® have a more robust polymer structure that is less susceptible to the solvating effects of aromatic compounds.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound. They provide a seal around the eyes to protect against splashes and vapors.[8]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a risk of splashing.[8][9]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a secondary control measure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures minimal exposure and a controlled environment.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available containing an inert absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE.[10]

Handling Procedure

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup Prep1 Don Appropriate PPE Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Hand1 Weigh Compound Prep3->Hand1 Hand2 Transfer to Reaction Vessel Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Clean1 Decontaminate Surfaces Hand3->Clean1 Post-Experiment Clean2 Segregate Waste Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: A streamlined workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess PPE Don Additional PPE if Necessary Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A clear, step-by-step spill response plan.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste is a serious safety and regulatory violation.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound, including contaminated gloves, absorbent materials, and weighing papers, must be treated as hazardous waste. Collect this waste in a dedicated, clearly labeled, and sealed container.[10]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap. Do not mix this waste with other waste streams unless compatibility has been confirmed.[10][11]

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Aquatic Toxin"). Store waste containers in a designated, well-ventilated satellite accumulation area away from ignition sources.

Final Disposal

Disposal must be conducted through a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[10][12] For empty containers that held the pure compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating these guidelines into your laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,2-benzisoxazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.